molecular formula C20H34O2 B1599362 8,11,14-Eicosatrienoic acid CAS No. 7324-41-6

8,11,14-Eicosatrienoic acid

Cat. No.: B1599362
CAS No.: 7324-41-6
M. Wt: 306.5 g/mol
InChI Key: HOBAELRKJCKHQD-UHFFFAOYSA-N
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Description

Eicosa-8,11,14 trienoic acid is a natural product found in Mortierella alpina, Punica granatum, and other organisms with data available.
A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7324-41-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

icosa-8,11,14-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)

InChI Key

HOBAELRKJCKHQD-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 8,11,14-Eicosatrienoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a crucial intermediate in the metabolic pathway of n-6 polyunsaturated fatty acids (PUFAs). This technical guide provides a comprehensive overview of the DGLA biosynthesis pathway in mammals, its subsequent enzymatic conversions, and the methodologies employed to study these processes. DGLA's significance lies in its role as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids, making its metabolism a key area of interest for research in inflammation, cardiovascular disease, and cancer. This document details the enzymatic steps, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for the analysis of this pathway, serving as a valuable resource for professionals in biomedical research and drug development.

The this compound (DGLA) Biosynthesis Pathway

The synthesis of DGLA in mammals originates from the essential fatty acid, linoleic acid (LA; 18:2n-6), obtained from the diet. The pathway involves a series of desaturation and elongation steps occurring primarily in the endoplasmic reticulum of cells.

The initial and rate-limiting step is the conversion of Linoleic Acid (LA) to γ-Linolenic Acid (GLA; 18:3n-6) . This reaction is catalyzed by the enzyme Delta-6-Desaturase (FADS2) , which introduces a double bond at the delta-6 position of the fatty acid chain.[1][2]

Subsequently, GLA is elongated by the addition of a two-carbon unit to form Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6) . This elongation is carried out by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[3][4]

DGLA then stands at a critical metabolic branch point. It can be further metabolized along two primary routes:

  • Conversion to Arachidonic Acid (AA): DGLA can be desaturated by Delta-5-Desaturase (FADS1) to form Arachidonic Acid (AA; 20:4n-6) , a precursor to a wide range of pro-inflammatory eicosanoids.[5][6] The activity of FADS1 is a critical determinant of the balance between DGLA and AA levels.[6]

  • Metabolism to Eicosanoids: DGLA itself is a substrate for several enzyme systems that produce a distinct set of eicosanoids, often with anti-inflammatory or modulatory properties. These include:

    • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes metabolize DGLA to produce 1-series prostaglandins, such as Prostaglandin E1 (PGE1).[7][8]

    • Lipoxygenase (LOX) Pathway: 15-Lipoxygenase (15-LOX) converts DGLA to 15-hydroxyeicosatrienoic acid (15-HETrE).[7][9]

    • Cytochrome P450 (CYP) Pathway: CYP enzymes can also metabolize DGLA to various epoxy- and hydroxy-eicosatrienoic acids.

The balance between the conversion of DGLA to AA and its metabolism to other eicosanoids is a crucial factor in regulating inflammatory responses.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the DGLA biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental system, tissue source, and assay conditions.

Table 1: Enzyme Kinetic Parameters for DGLA Biosynthesis

EnzymeGeneSubstrateProductKm (µM)Vmax (nmol/min/mg protein)Source
Delta-6-DesaturaseFADS2Linoleic Acid (18:2n-6)γ-Linolenic Acid (18:3n-6)1.5 - 10.70.08 - 0.63[10]
ELOVL5ELOVL5γ-Linolenic Acid (18:3n-6)Dihomo-γ-linolenic Acid (20:3n-6)Data not consistently availableData not consistently available
Delta-5-DesaturaseFADS1Dihomo-γ-linolenic Acid (20:3n-6)Arachidonic Acid (20:4n-6)Data not consistently availableData not consistently available

Table 2: Substrate Specificity of Cyclooxygenase Isoforms for DGLA and AA

EnzymeSubstrateRelative Vmax/Km
COX-1Arachidonic AcidPreferentially metabolized
COX-1Dihomo-γ-linolenic AcidLower affinity and/or reaction rate compared to AA
COX-2Arachidonic AcidSimilar affinity and maximal reaction rates to DGLA
COX-2Dihomo-γ-linolenic AcidSimilar affinity and maximal reaction rates to AA

Source: Adapted from Levin et al., 2002.[8]

Experimental Protocols

Lipid Extraction from Mammalian Cells (Folch Method)

This protocol describes the extraction of total lipids from cultured mammalian cells.

Materials:

  • Cell pellet (minimum of 10x10^6 cells)[11]

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to remove the supernatant.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet in a glass tube. For 1 gram of cell pellet, use 20 mL of the solvent mixture.

  • Homogenize the sample using a vortex mixer for 2 minutes.

  • Incubate at room temperature for 20-30 minutes with occasional vortexing.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, add 4 mL of NaCl solution).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at low speed (e.g., 500 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.

  • Store the dried lipid extract at -80°C until further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., Omegawax)

Procedure:

  • Transesterification: To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

  • Seal the tube under nitrogen and heat at 100°C for 1 hour, with vortexing every 15 minutes.[9]

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,800 x g for 10 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Wash the hexane layer with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Transfer the final FAMEs solution to a GC vial for analysis.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The oven temperature program should be optimized to separate the different FAMEs. Mass spectra are used to identify and quantify individual fatty acids based on their retention times and fragmentation patterns compared to known standards.[9]

Delta-6-Desaturase Activity Assay

This protocol describes an assay to measure the activity of delta-6-desaturase in liver microsomes.

Materials:

  • Liver microsomes

  • [1-¹⁴C]-Linoleic acid

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

  • Cofactors: ATP, CoA, NADH, MgCl₂

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane

  • Scintillation cocktail and counter

  • HPLC system for fatty acid separation

Procedure:

  • Prepare liver microsomes from tissue homogenates by differential centrifugation.

  • The assay mixture should contain microsomes, assay buffer, cofactors, and [1-¹⁴C]-linoleic acid as the substrate.

  • Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the termination solution and heat to saponify the lipids.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acids in a suitable solvent for HPLC analysis.

  • Separate the substrate (linoleic acid) and the product (γ-linolenic acid) using HPLC.

  • Quantify the radioactivity in the substrate and product peaks using a scintillation counter to determine the conversion rate.[10]

ELOVL5 Elongase Activity Assay

This protocol is for measuring the activity of ELOVL5 using a radiolabeled substrate.

Materials:

  • Microsomal fraction containing ELOVL5

  • [¹⁴C]-Malonyl-CoA

  • γ-Linolenoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

  • Cofactors: NADPH, MgCl₂

  • Reaction termination solution (e.g., 2.5 M H₂SO₄)

  • Hexane-isopropanol (3:2, v/v)

  • Scintillation counter

Procedure:

  • The reaction mixture should contain the microsomal fraction, assay buffer, cofactors, and the substrate γ-linolenoyl-CoA.

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the termination solution.

  • Extract the total fatty acids using hexane-isopropanol.

  • Wash the organic phase with water to remove unincorporated [¹⁴C]-malonyl-CoA.

  • Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of elongated product formed.[12][13]

Visualizations

DGLA_Biosynthesis_Pathway LA Linoleic Acid (18:2n-6) FADS2 Δ6-Desaturase (FADS2) LA->FADS2 GLA γ-Linolenic Acid (18:3n-6) ELOVL5 Elongase (ELOVL5) GLA->ELOVL5 DGLA Dihomo-γ-linolenic Acid (this compound) (20:3n-6) FADS1 Δ5-Desaturase (FADS1) DGLA->FADS1 COX Cyclooxygenase (COX-1/2) DGLA->COX LOX 15-Lipoxygenase (15-LOX) DGLA->LOX CYP Cytochrome P450 (CYP) DGLA->CYP AA Arachidonic Acid (20:4n-6) PGE1 Prostaglandin E1 (PGE1) HETrE 15-HETrE Other_Eicosanoids Other Eicosanoids FADS2->GLA ELOVL5->DGLA FADS1->AA COX->PGE1 LOX->HETrE CYP->Other_Eicosanoids Experimental_Workflow Sample Mammalian Cells/Tissue Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Fatty Acid Profiling and Quantification Analysis->Data

References

The Unveiling of Dihomo-gamma-linolenic Acid: A Technical Chronicle of its Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, history, and core scientific understanding of Dihomo-gamma-linolenic acid (DGLA). DGLA, a 20-carbon omega-6 fatty acid, stands at a critical juncture of lipid metabolism, influencing the delicate balance between pro- and anti-inflammatory signaling pathways. This document delves into the historical context of its identification, the intricate details of its metabolic fate, and the experimental methodologies that have been pivotal in shaping our current knowledge. Quantitative data from key studies are presented in structured tables for comparative analysis, and crucial biochemical pathways and experimental workflows are visualized using Graphviz diagrams.

A Historical Perspective: From Essential Fatty Acids to the Discovery of DGLA

The journey to understanding Dihomo-gamma-linolenic acid (DGLA) is intrinsically linked to the broader discoveries of essential fatty acids and prostaglandins (B1171923). In 1929, George and Mildred Burr first established that certain fatty acids are essential for health, identifying linoleic acid as a vital dietary component.[1] This foundational work set the stage for exploring the metabolic pathways of these essential nutrients.

Decades later, in the 1930s, Ulf von Euler discovered potent biologically active substances in seminal fluid, which he named prostaglandins.[2] However, it was the pioneering work of Sune Bergström and Bengt Samuelsson in the 1950s and 1960s that elucidated the chemical structures of prostaglandins and revealed their biosynthesis from polyunsaturated fatty acids.[2] This research was so fundamental that it earned them the Nobel Prize in Physiology or Medicine in 1982.[2]

Within this context of burgeoning lipid research, DGLA (8,11,14-eicosatrienoic acid) was identified as a key intermediate in the metabolic cascade of omega-6 fatty acids. While a singular "discoverer" of DGLA is not prominently cited in historical records, its existence and position in the metabolic pathway from linoleic acid to arachidonic acid were elucidated through the collective efforts of researchers studying fatty acid metabolism. The official recognition of DGLA as a distinct biochemical entity is marked by its inclusion in the Medical Subject Headings (MeSH) database in 1975.[3]

DGLA is formed by the elongation of gamma-linolenic acid (GLA) and is a precursor to both the anti-inflammatory prostaglandin (B15479496) E1 (PGE1) and the pro-inflammatory arachidonic acid (AA).[4][5] This dual potential places DGLA at a critical regulatory point in inflammatory processes, a subject of intense research to this day.[4]

Quantitative Insights: The Impact of Precursor Supplementation on DGLA and Metabolite Levels

Numerous studies have investigated how dietary supplementation with GLA, the direct precursor of DGLA, affects the levels of DGLA and its downstream metabolites, particularly arachidonic acid (AA). The following tables summarize key quantitative findings from human clinical trials.

Table 1: Effect of Gamma-Linolenic Acid (GLA) Supplementation on Plasma Phospholipid Fatty Acid Composition in Healthy Humans

Study (Year)GLA Dose ( g/day )DurationBaseline DGLA (% of total fatty acids)Post-supplementation DGLA (% of total fatty acids)Baseline AA (% of total fatty acids)Post-supplementation AA (% of total fatty acids)
Johnson et al. (1997)3.03 weeksNot specifiedSignificantly increasedNot specifiedNo significant change
Johnson et al. (1997)6.03 weeksNot specifiedSignificantly increasedNot specifiedNo significant change
Manku et al. (1988)0.36Not specifiedNot specifiedSignificantly increasedNot specifiedSignificantly increased

Table 2: Prostaglandin E2 (PGE2) Levels in Healthy vs. Inflamed Tissues

Study (Year)Tissue/FluidConditionPGE2 Concentration
He et al. (2002)Gingival Crevicular FluidHealthy33.1 ± 10.2 ng/mL
He et al. (2002)Gingival Crevicular FluidPeriodontitis77.9 ± 21.6 ng/mL
He et al. (2002)Venous Blood PlasmaHealthy1.8 ± 0.5 ng/mL
He et al. (2002)Venous Blood PlasmaPeriodontitis4.2 ± 1.1 ng/mL

Note: Direct measurement of PGE1 following DGLA/GLA supplementation in humans is less commonly reported in readily available literature. However, the increase in its precursor, DGLA, is well-documented.

Experimental Cornerstones: Methodologies for DGLA and Eicosanoid Analysis

The quantification of DGLA and its metabolites has been made possible through the development of sophisticated analytical techniques. The following are detailed protocols for the two primary methods used in lipid research.

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography is a robust method for separating and quantifying fatty acids, including DGLA and AA, from biological samples.

Experimental Protocol: Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, red blood cells, tissue homogenate) using the Folch method, which employs a chloroform:methanol (B129727) (2:1, v/v) solvent system.

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their glycerol (B35011) backbone. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a boron trifluoride-methanol solution.

  • FAME Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.

  • GC-FID Analysis:

    • Injection: A small volume (typically 1 µL) of the FAME extract is injected into the gas chromatograph.

    • Separation: The FAMEs are separated on a capillary column (e.g., a BPX70 column) based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different FAMEs.

    • Detection: As the FAMEs elute from the column, they are detected by a flame ionization detector (FID).

    • Quantification: The area under each peak in the chromatogram is proportional to the amount of that specific fatty acid. The identity of each peak is confirmed by comparing its retention time to that of known FAME standards. The concentration of each fatty acid is calculated relative to an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Quantification

LC-MS/MS is a highly sensitive and specific technique for the analysis of eicosanoids like PGE1 and PGE2, which are present in very low concentrations in biological matrices.

Experimental Protocol: Eicosanoid Analysis by LC-MS/MS

  • Sample Preparation:

    • To 1 mL of plasma or cell culture supernatant, add an internal standard mixture containing deuterated analogues of the eicosanoids of interest (e.g., PGE1-d4, PGE2-d4).

    • Acidify the sample to pH 3 with a dilute acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-percentage methanol solution to remove interfering substances.

    • Elute the eicosanoids with methanol or another suitable organic solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The eluted sample is injected into a high-performance liquid chromatography (HPLC) system. The eicosanoids are separated on a reverse-phase C18 column using a gradient of mobile phases, typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

    • Mass Spectrometric Detection:

      • The eluent from the HPLC is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.

      • The eicosanoids are ionized, usually by electrospray ionization (ESI) in negative ion mode.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the eicosanoid) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion in the third quadrupole. This two-stage mass filtering provides very high specificity.

    • Quantification: The peak area of the analyte is compared to the peak area of its corresponding deuterated internal standard to calculate the concentration of the eicosanoid in the original sample.

Visualizing the Core Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

DGLA_Metabolic_Pathway LA Linoleic Acid (LA) (18:2n-6) GLA Gamma-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 Series1_TX Series-1 Thromboxanes (Anti-aggregatory) DGLA->Series1_TX COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX-1/2 Series2_TX Series-2 Thromboxanes (Pro-aggregatory) AA->Series2_TX COX-1/2 LTs Leukotrienes (Pro-inflammatory) AA->LTs 5-LOX

Caption: Metabolic pathway of Dihomo-gamma-linolenic acid (DGLA).

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (Folch Method) Sample->Extraction Saponification Saponification Extraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction Injection Injection into GC FAME_Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for fatty acid analysis by GC-FID.

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample_LCMS Biological Sample (Plasma, Supernatant, etc.) Internal_Standard Addition of Deuterated Internal Standards Sample_LCMS->Internal_Standard Acidification Acidification Internal_Standard->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Injection_LCMS Injection into HPLC SPE->Injection_LCMS Separation_LCMS Chromatographic Separation Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization Detection_LCMS Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection_LCMS Quantification_LCMS Data Analysis and Quantification Detection_LCMS->Quantification_LCMS

Caption: Experimental workflow for eicosanoid analysis by LC-MS/MS.

References

The Dichotomous Role of 8,11,14-Eicosatrienoic Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid that occupies a critical juncture in the inflammatory cascade. Unlike its downstream metabolite, arachidonic acid (AA), which is a well-established precursor to potent pro-inflammatory eicosanoids, DGLA exhibits a more nuanced and often anti-inflammatory profile. This guide provides an in-depth technical overview of the biological role of DGLA in inflammation, summarizing key metabolic pathways, experimental findings, and methodologies. The balance between DGLA and AA, and their subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a pivotal factor in determining the inflammatory tone of a tissue.[1][2] Understanding the intricate signaling and metabolic fate of DGLA is paramount for the development of novel therapeutic strategies for a range of inflammatory disorders.

The Metabolic Crossroads of DGLA in Inflammation

DGLA is primarily derived from the elongation of dietary γ-linolenic acid (GLA).[3] Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes, from which it can be liberated by phospholipase A2 upon cellular stimulation.[3][4] Free DGLA then serves as a substrate for two major enzymatic pathways with opposing inflammatory outcomes:

  • Anti-Inflammatory Pathway: DGLA is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandin (B15479496) E1 (PGE1) and by 15-lipoxygenase (15-LOX) to form 15-hydroxyeicosatrienoic acid (15-HETrE).[1][4][5] Both PGE1 and 15-HETrE have demonstrated anti-inflammatory, anti-proliferative, and vasodilatory properties.[5][6]

  • Pro-Inflammatory Potential: DGLA can be further desaturated by the enzyme Δ5-desaturase to form arachidonic acid (AA).[4] AA is the precursor to the highly pro-inflammatory 2-series prostaglandins (B1171923) (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4).[6][7]

The balance between these pathways is a critical determinant of the overall inflammatory response.[1][2] Factors influencing this balance include the relative activities of the elongase and desaturase enzymes, and the availability of competing fatty acid substrates.

DGLA_Metabolism Gamma-Linolenic Acid (GLA) Gamma-Linolenic Acid (GLA) DGLA This compound (DGLA) Gamma-Linolenic Acid (GLA)->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 15_HETrE 15-HETrE (Anti-inflammatory) DGLA->15_HETrE 15-LOX Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->Pro_inflammatory_Eicosanoids COX/LOX

Figure 1: Metabolic fate of DGLA in inflammation.

Anti-Inflammatory Mechanisms of DGLA and its Metabolites

The anti-inflammatory effects of DGLA are multifaceted and are mediated by both its direct actions and those of its enzymatic products.

Production of Anti-Inflammatory Eicosanoids
  • Prostaglandin E1 (PGE1): Produced via the COX pathway, PGE1 has been shown to suppress inflammation, promote vasodilation, and inhibit smooth muscle cell proliferation.[1] In murine macrophages, DGLA treatment led to a dose-dependent increase in the basal secretion of PGE1.[8]

  • 15-Hydroxyeicosatrienoic Acid (15-HETrE): This 15-LOX metabolite of DGLA can inhibit the 5-LOX pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes from AA.[5] Supplementation with GLA, the precursor to DGLA, has been shown to elevate 15-HETrE levels in neutrophils while suppressing the production of LTB4.[4]

Competitive Inhibition of Arachidonic Acid Metabolism

DGLA can compete with AA for the active sites of COX and LOX enzymes. By displacing AA, DGLA reduces the production of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[3][7] This competitive inhibition is a key mechanism by which an increased DGLA to AA ratio can dampen inflammatory responses.

Modulation of Cytokine Production

DGLA has been observed to directly modulate the production of inflammatory cytokines. In human peripheral blood mononuclear cells (PBMCs), DGLA was found to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10).[9] In a murine macrophage cell line (RAW264.7), DGLA significantly decreased the secretion of interleukin-6 (IL-6) and nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS).[8]

Anti_Inflammatory_Mechanisms DGLA DGLA COX_LOX COX & LOX Enzymes DGLA->COX_LOX Competitive Inhibition Anti_inflammatory_Eicosanoids Anti-inflammatory Eicosanoids (PGE1, 15-HETrE) DGLA->Anti_inflammatory_Eicosanoids Metabolism Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) DGLA->Inflammatory_Cytokines Inhibition Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (PGE2, LTB4) COX_LOX->Pro_inflammatory_Eicosanoids Metabolism of AA AA Arachidonic Acid AA->COX_LOX Inflammation Inflammation Anti_inflammatory_Eicosanoids->Inflammation Suppression Pro_inflammatory_Eicosanoids->Inflammation Promotion Inflammatory_Cytokines->Inflammation Promotion

Figure 2: Overview of the anti-inflammatory mechanisms of DGLA.

Pro-Inflammatory Considerations

The primary pro-inflammatory potential of DGLA lies in its conversion to AA by Δ5-desaturase.[4] Therefore, conditions that favor the activity of this enzyme could theoretically shift the balance towards a more inflammatory state. However, the activity of Δ5-desaturase is considered to be rate-limiting, which often leads to an accumulation of DGLA rather than AA, especially following supplementation with GLA.[1][4]

Quantitative Data on DGLA's Effects

The following tables summarize quantitative findings from key studies on the effects of DGLA and its precursors on inflammatory markers.

Table 1: In Vitro Effects of DGLA on Inflammatory Mediators

Cell TypeTreatmentConcentrationDurationEffectReference
Human NeutrophilsDGLA50 µM10 min~75% decrease in LTB4 generation[3]
Human PBMCsDGLA50 µM10 min~60% decrease in LTB4 generation[3]
Human PBMCsDGLA50 µM10 min>7-fold increase in PGE1 generation[3]
Human PBMCsDGLA100 µM48 hrTNF-α levels reduced to ~60% of control[9]
RAW264.7 MacrophagesDGLA100 µM24 hrSignificant decrease in IL-6 and NO secretion[8]

Table 2: Effects of GLA/DGLA Supplementation in Human and Animal Models

Study PopulationSupplementDosageDurationKey FindingsReference
Healthy SubjectsDGLA314 mg/day15 weeksSignificantly lower sneezing and blocked nose symptoms in response to pollen[5]
Asthma PatientsGLA (Borage Oil)2 g/day -Increased DGLA in neutrophils, suppression of LTB4 production[4]
Apolipoprotein E-deficient MiceDGLA-6 monthsSignificant reduction in atherosclerosis development[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key cited experiments.

In Vitro Assessment of DGLA on Leukotriene and Prostaglandin Production in Human PBMCs
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using a Ficoll-Paque density gradient.

  • Fatty Acid Treatment: Cells were pre-incubated with varying concentrations of DGLA (0-100 µM) for 10 minutes.

  • Stimulation: Cells were stimulated with a calcium ionophore to induce eicosanoid production.

  • Eicosanoid Measurement: The production of LTB4 and PGE1 was quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Reference: This protocol is based on the methodology described in Iversen et al., 1992.[3]

Evaluation of DGLA's Effect on Cytokine Production in Human PBMCs
  • Cell Culture: Freshly isolated human PBMCs were cultured in medium enriched with 100 µM DGLA for 48 hours.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • Cytokine Analysis: Levels of TNF-α, IL-6, and IL-10 in the cell culture supernatants were measured by ELISA.

  • Reference: This protocol is adapted from the study by V Wettstein et al.[9]

Zebrafish Model of Gut Inflammation
  • Animal Model: A zebrafish model of Inflammatory Bowel Disease was established through chemically induced colitis.

  • Dietary Intervention: Zebrafish were fed diets supplemented with DGLA-enriched microalgal biomass for four weeks.

  • Inflammation Induction: Gut inflammation was induced by intubation with 120 µM TNBS.

  • Analysis: Gut samples were collected for gene expression analysis (qRT-PCR) of pro- and anti-inflammatory markers and for histopathological examination of the gut mucosa.

  • Reference: This methodology is described in the work presented at ILANIT 2020.[10]

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo (Zebrafish) Protocol Cell_Isolation Isolate Human PBMCs Fatty_Acid_Incubation Incubate with DGLA Cell_Isolation->Fatty_Acid_Incubation Stimulation Stimulate with LPS or Calcium Ionophore Fatty_Acid_Incubation->Stimulation Analysis_Invitro Measure Cytokines/Eicosanoids (ELISA/RIA) Stimulation->Analysis_Invitro Dietary_Supplementation Feed Zebrafish DGLA- enriched Diet (4 weeks) Inflammation_Induction Induce Colitis (TNBS) Dietary_Supplementation->Inflammation_Induction Sample_Collection Collect Gut Samples Inflammation_Induction->Sample_Collection Analysis_Invivo Gene Expression (qRT-PCR) & Histology Sample_Collection->Analysis_Invivo

Figure 3: Generalized experimental workflows for studying DGLA's effects.

Implications for Drug Development

The unique metabolic positioning and biological activities of DGLA present several opportunities for therapeutic intervention in inflammatory diseases:

  • Direct Supplementation: Oral supplementation with DGLA or its precursor, GLA, can shift the DGLA/AA ratio in favor of an anti-inflammatory state.[11] However, clinical efficacy has been variable, suggesting that patient-specific factors may influence the metabolic conversion and ultimate response.[3]

  • Modulation of Enzyme Activity: Targeting the enzymes involved in DGLA metabolism, such as inhibiting Δ5-desaturase, could be a strategy to increase DGLA levels and reduce the production of pro-inflammatory AA-derived eicosanoids.[1]

  • Combination Therapies: Combining GLA/DGLA supplementation with omega-3 fatty acids, which can also inhibit Δ5-desaturase, may offer a synergistic anti-inflammatory effect.[3]

Conclusion

This compound plays a complex and pivotal role in the regulation of inflammation. Its ability to generate anti-inflammatory mediators, coupled with its capacity to competitively inhibit the pro-inflammatory cascade originating from arachidonic acid, underscores its potential as a therapeutic target. While the existing body of research provides a strong rationale for its beneficial effects, further well-controlled clinical trials are necessary to fully elucidate its therapeutic efficacy and to identify the patient populations most likely to benefit from interventions that modulate DGLA metabolism. A deeper understanding of the genetic and metabolic factors that govern the fate of DGLA will be instrumental in harnessing its full therapeutic potential in the management of chronic inflammatory diseases.

References

The Enzymatic Elongation of GLA to 8,11,14-Eicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of gamma-linolenic acid (GLA) to 8,11,14-eicosatrienoic acid, more commonly known as dihomo-γ-linolenic acid (DGLA). DGLA is a pivotal omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids, setting it apart from the downstream pro-inflammatory metabolites of arachidonic acid (AA).[1][2] This document details the core biochemical conversion, presents quantitative data from supplementation and production studies, outlines relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Core Biochemical Conversion

The conversion of GLA (18:3n-6) to DGLA (20:3n-6) is a critical elongation step within the omega-6 fatty acid metabolic pathway. This reaction is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5) , a multi-pass membrane protein located in the endoplasmic reticulum.[3][4] ELOVL5 facilitates the addition of a two-carbon unit from malonyl-CoA to the carboxyl end of GLA, extending the 18-carbon chain to a 20-carbon chain.[4] This conversion is generally rapid and efficient in a wide range of cells and tissues, including inflammatory cells like neutrophils.[3][5] Consequently, dietary supplementation with GLA leads to a significant increase in DGLA levels within cellular lipids.[3][6]

Quantitative Data on GLA to DGLA Conversion

The efficiency of the GLA to DGLA conversion is evident in both human supplementation studies and microbial production systems. The following tables summarize key quantitative findings.

Table 1: Impact of GLA Supplementation on DGLA Levels in Human Neutrophils

SupplementDose of GLADurationInitial DGLA Level (mg/100mg total phospholipid)Final DGLA Level (mg/100mg total phospholipid)Fold IncreaseReference
Borage Oil0.48 g/day 6 weeks1.351.96~1.5x[3]
Blackcurrant Oil0.48 g/day 6 weeks1.351.95~1.4x[3]
Borage Oil3 g/day 21 days0.45 nmol/million cells0.80 nmol/million cells~1.8x[3]

Table 2: Production of DGLA by Engineered Mortierella alpina

StrainFermentation ScaleCulture DurationDGLA Yield (g/L)DGLA as % of Total Fatty AcidsReference
M. alpina 1S-4 (Δ5-desaturase-defective mutant)10-L Fermentor6 days3.223.4%[7]
M. alpina S14 (Δ5-desaturase-defective mutant)50-L Jar Fermentor7 days8.143.1%[3]
M. alpina S14 (Δ5-desaturase-defective mutant)10-kL Industrial Fermentor12 days7.043.9%[3]

Experimental Protocols

This section provides representative methodologies for key experiments in the study of GLA to DGLA conversion.

Cell Culture and GLA Supplementation

Objective: To enrich cells with DGLA through the supplementation of GLA in vitro.

Protocol:

  • Cell Seeding: Plate human neutrophils or other relevant cell lines (e.g., HepG2) in appropriate culture vessels at a suitable density.

  • Culture Medium: Use a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • GLA Preparation: Prepare a stock solution of GLA (e.g., in ethanol) and conjugate it to bovine serum albumin (BSA) to facilitate its uptake by cells.

  • Supplementation: Add the GLA-BSA conjugate to the culture medium at a final concentration typically ranging from 10 to 50 µM. An ethanol (B145695) vehicle control should be run in parallel.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake and metabolism of GLA to DGLA.

  • Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular fatty acids and prepare them for lipid extraction.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of GLA and DGLA in biological samples.

Protocol:

  • Lipid Extraction:

    • To a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a methylation reagent (e.g., 6% H2SO4 in methanol).

    • Heat the mixture at 100°C for 1 hour.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into a GC-MS system.

    • Use a suitable capillary column (e.g., BPX-70) and a temperature gradient to separate the different FAMEs.

    • The mass spectrometer will be used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

ELOVL5 Elongase Activity Assay

Objective: To measure the enzymatic activity of ELOVL5 in converting GLA to DGLA.

Protocol:

  • Microsome Preparation: Isolate microsomes from cells or tissues of interest, as ELOVL5 is a membrane-bound enzyme in the endoplasmic reticulum.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Phosphate buffer (pH 7.4)

    • ATP

    • Coenzyme A

    • NADH

    • Malonyl-CoA (can be radiolabeled, e.g., with ¹⁴C, for detection)

    • GLA-CoA (substrate)

  • Enzyme Reaction:

    • Add the microsomal protein preparation to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Extraction and Analysis:

    • Stop the reaction and extract the fatty acids.

    • Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the substrate (GLA) from the product (DGLA).

    • If a radiolabeled malonyl-CoA was used, the amount of DGLA produced can be quantified by scintillation counting.

Visualization of Pathways

The following diagrams, generated using the DOT language, illustrate the key biochemical and signaling pathways related to the enzymatic conversion of GLA to DGLA.

Enzymatic_Conversion_of_GLA_to_DGLA LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (this compound) (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (FADS1)

Figure 1: The core metabolic pathway of GLA to DGLA conversion.

Experimental_Workflow_for_DGLA_Analysis start Cell Culture with GLA Supplementation harvest Cell Harvesting and Washing start->harvest extract Lipid Extraction (Chloroform:Methanol) harvest->extract derivatize FAME Derivatization extract->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantification of GLA and DGLA analyze->quantify

Figure 2: A typical experimental workflow for analyzing DGLA levels.

DGLA_Signaling_Pathways DGLA Dihomo-γ-Linolenic Acid (DGLA) COX Cyclooxygenases (COX-1, COX-2) DGLA->COX LOX Lipoxygenases (e.g., 15-LOX) DGLA->LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) COX->PGE1 HETrE 15-Hydroxyeicosatrienoic Acid (15-HETrE) LOX->HETrE AntiInflammatory Anti-inflammatory Effects (Vasodilation, Anti-aggregation) PGE1->AntiInflammatory HETrE->AntiInflammatory ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->ProInflammatory COX/LOX

Figure 3: Signaling pathways of DGLA leading to anti-inflammatory mediators.

Conclusion

The enzymatic conversion of GLA to DGLA by ELOVL5 is a highly efficient and critical step in omega-6 fatty acid metabolism. The resulting DGLA is a precursor to potent anti-inflammatory molecules, making this pathway a significant area of interest for nutritional and therapeutic interventions in inflammatory conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating this biochemical pathway.

References

The Role of Dihomo-γ-Linolenic Acid in Skin Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that occupies a unique position in the eicosanoid synthesis pathway. Unlike its precursor, linoleic acid, and its metabolite, arachidonic acid (AA), DGLA is primarily metabolized into anti-inflammatory compounds. This technical guide provides an in-depth review of DGLA's metabolism, its mechanisms of action in the skin, and its therapeutic potential for inflammatory skin diseases such as atopic dermatitis and psoriasis. We consolidate quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of critical biochemical pathways and experimental workflows to support future research and drug development endeavors.

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon omega-6 fatty acid derived from the essential fatty acid linoleic acid (LA) through elongation of γ-linolenic acid (GLA).[1] While typically present in low proportions in mammals, DGLA has emerged as a significant modulator of inflammation.[2][3] Its pivotal role stems from its position in the fatty acid metabolic pathway, where it can be converted into anti-inflammatory eicosanoids or, alternatively, be desaturated to form the pro-inflammatory precursor, arachidonic acid (AA).[2][4] The balance between DGLA and AA is a critical factor in regulating inflammatory processes within the body, including the skin.[2]

Patients with atopic dermatitis (AD) often exhibit altered essential fatty acid metabolism, characterized by lower circulating levels of GLA and DGLA, potentially due to impaired Δ6-desaturase activity.[2][5] This deficiency is hypothesized to contribute to the inflammatory nature of the disease by reducing the production of DGLA's anti-inflammatory metabolites.[6] Consequently, supplementation with DGLA or its precursor, GLA, has been investigated as a therapeutic strategy for various inflammatory skin conditions.[2][7]

Metabolism of Dihomo-γ-Linolenic Acid

DGLA is not obtained directly from the diet in significant amounts but is synthesized endogenously from LA. The metabolic cascade is a tightly regulated process involving a series of desaturation and elongation enzymes.

  • Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA): The process begins with the conversion of LA to GLA by the enzyme Δ6-desaturase (FADS2). This is the rate-limiting step in the pathway.[1][8]

  • GLA to DGLA: GLA is then rapidly and efficiently elongated by the enzyme ELOVL5 to form DGLA.[1] Due to this rapid conversion, GLA levels in tissues are typically low, while DGLA is more readily measured and accumulates upon GLA supplementation.[1]

  • DGLA Metabolism: Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes.[1] Upon cellular stimulation, phospholipase A2 releases DGLA, which can then be metabolized by two primary enzymatic pathways:

    • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert DGLA into the 1-series prostaglandins, most notably Prostaglandin (B15479496) E1 (PGE1).[2] PGE1 possesses anti-inflammatory, vasodilatory, and anti-proliferative properties.[2][9]

    • Lipoxygenase (LOX) Pathway: 15-lipoxygenase (15-LOX) metabolizes DGLA to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[2] 15-HETrE is known to have potent anti-inflammatory and anti-proliferative effects, partly by inhibiting the production of pro-inflammatory leukotrienes from AA.[9][10]

  • Conversion to Arachidonic Acid (AA): DGLA can also be converted to AA by the enzyme Δ5-desaturase (FADS1).[9] However, this conversion is limited in humans, meaning that DGLA supplementation tends to lead to an accumulation of DGLA and its anti-inflammatory metabolites rather than a significant increase in pro-inflammatory AA.[11]

DGLA_Metabolism cluster_competition Competition LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (FADS1) DGLA->i1 ProInflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->ProInflammatory COX/LOX PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) HETrE 15-HETrE (Anti-inflammatory) i1->PGE1 COX-1/2 i1->HETrE 15-LOX

Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Mechanisms of Action in Skin

DGLA exerts its beneficial effects on the skin through several interconnected mechanisms, primarily centered on reducing inflammation and supporting barrier function.

Anti-Inflammatory and Immunomodulatory Effects

The primary anti-inflammatory actions of DGLA are mediated by its metabolites, PGE1 and 15-HETrE.

  • Prostaglandin E1 (PGE1): PGE1 has vasodilatory effects, which can improve microcirculation and tissue oxygenation in the skin.[12][13] It has also been shown to promote the proliferation of normal human keratinocytes indirectly by stimulating dermal fibroblasts to produce interleukin-6 (IL-6).[14] In some contexts, PGE1 can suppress certain inflammatory responses.

  • 15-HETrE: This metabolite is a potent anti-inflammatory agent. It can suppress epidermal hyperproliferation, a key feature of diseases like psoriasis.[10] Furthermore, 15-HETrE can inhibit the 5-LOX pathway, thereby reducing the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator derived from AA.[9]

  • Competition with Arachidonic Acid (AA): An increased concentration of DGLA in cell membranes competitively inhibits the metabolism of AA by COX and LOX enzymes.[1] This reduces the production of pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), shifting the overall balance towards a less inflammatory state.[2]

Skin Barrier Function and Hydration

Essential fatty acids are integral to the structure and function of the skin barrier. Linoleic acid, in particular, is crucial for maintaining the water permeability barrier of the epidermis.[11] While direct evidence for DGLA is less extensive, studies on its precursor, GLA, have shown that oral and topical application can improve skin barrier function, increase moisture, and reduce transepidermal water loss (TEWL).[8][15][16] This is attributed to the incorporation of these fatty acids into ceramides (B1148491) and other lipids that form the "mortar" between skin cells in the stratum corneum.[17] Given that DGLA is the direct metabolite of GLA, it is a key intermediate in mediating these effects.

Role in Skin Disease

The immunomodulatory and barrier-enhancing properties of DGLA make it a compound of interest for several inflammatory skin disorders.

Atopic Dermatitis (AD)

The strongest evidence for DGLA's therapeutic potential lies in atopic dermatitis. As mentioned, AD patients may have a deficiency in Δ6-desaturase, leading to lower levels of GLA and DGLA.[5][6]

Animal Studies: Oral administration of DGLA has been shown to effectively prevent the development of AD-like lesions in NC/Nga and NC/Tnd mouse models.[18][19] In these studies, DGLA supplementation led to significantly lower clinical skin severity scores, reduced scratching behavior, and decreased plasma IgE levels.[19][20] The mechanism appears to involve the upregulation of Prostaglandin D1 (PGD1), another DGLA metabolite, which suppresses mast cell degranulation and the expression of thymic stromal lymphopoietin (TSLP) in keratinocytes, a key cytokine in AD pathogenesis.[18]

Human Studies: While direct DGLA supplementation studies are limited, trials using GLA-rich oils like evening primrose oil (EPO) and borage oil have shown modest improvements in skin hydration, barrier function, and inflammation in some AD patients.[7] A key finding is that clinical improvement often correlates with an increase in plasma DGLA levels.[5][6]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. The rationale for using DGLA or GLA is based on their potential to generate anti-inflammatory and anti-proliferative metabolites. The DGLA metabolite 15-HETrE has been shown to suppress epidermal hyperproliferation in animal models, suggesting a potential therapeutic mechanism. However, clinical evidence for the efficacy of GLA or DGLA in psoriasis is limited and inconclusive, with most studies being small or having methodological limitations.[21]

Quantitative Data Summary

The following tables summarize quantitative data from key animal and human studies investigating DGLA or its precursors in the context of skin health.

Table 1: Summary of Animal Studies on DGLA for Atopic Dermatitis

Study SubjectInterventionDosageDurationKey Quantitative OutcomesReference
NC/Nga MiceDiet with DGLA oil0.5 g DGLA/kg diet8 weeks- Clinical skin score significantly lower (P < 0.01) - Scratching frequency reduced by ~50% (P < 0.01) - Plasma IgE levels significantly lower (P < 0.01)[19]
NC/Tnd MiceDiet with DGLA0.5% (w/w)5 weeks- Dermatitis score significantly suppressed - Skin PGD1 levels significantly increased[18]

Table 2: Summary of Human Studies on GLA/EPO for Atopic Dermatitis

Study PopulationInterventionDosageDurationKey Quantitative OutcomesReference
21 AD PatientsEvening Primrose Oil (EPO)4-6 g/day 12 weeks- Significant increase in plasma GLA and DGLA (P < 0.05) - Significant decrease in objective SCORAD score (P < 0.05) - Inverse correlation between change in plasma GLA and SCORAD (P = 0.008)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experimental approaches used to study DGLA.

Protocol: Murine Model of Atopic Dermatitis (AD)

This protocol is based on methodologies described for NC/Nga mice, which spontaneously develop AD-like lesions in conventional (non-SPF) housing conditions.

Objective: To evaluate the effect of dietary DGLA on the development of AD.

Methodology:

  • Animals: Male NC/Nga mice, 4 weeks of age.

  • Housing: Mice are housed in an air-uncontrolled conventional facility to induce AD symptoms.

  • Acclimatization: Mice are acclimatized for 1 week on a standard AIN-93G diet.

  • Dietary Intervention (8 weeks):

    • Control Group (n=7): Fed the AIN-93G diet.

    • DGLA Group (n=7): Fed the AIN-93G diet supplemented with 0.5 g of DGLA-enriched oil per kg of diet. Diets are provided ad libitum.

  • Assessments:

    • Clinical Skin Severity: Scored weekly based on erythema, hemorrhage, edema, excoriation, and dryness/scaling (each scored 0-3).

    • Scratching Behavior: At 8 weeks, mice are individually placed in observation cages and videotaped. The frequency of scratching is counted for 20 minutes.

    • Plasma IgE Levels: At the end of the study, blood is collected via cardiac puncture. Total plasma IgE is measured using a mouse IgE ELISA kit.

    • Histological Analysis: Dorsal skin samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal hyperplasia, inflammation, and eosinophil infiltration.

    • Fatty Acid Analysis: Plasma and skin tissue lipids are extracted, and fatty acid methyl esters are prepared and analyzed by gas chromatography to confirm changes in DGLA levels.

  • Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a Student's t-test or ANOVA, with P < 0.05 considered significant.

Experimental_Workflow_AD_Mouse_Model start Start: 4-week-old NC/Nga Mice acclimatize Acclimatization (1 week) Standard Diet start->acclimatize randomize Randomization acclimatize->randomize control Control Group (n=7) Standard Diet randomize->control dgla DGLA Group (n=7) 0.5g/kg DGLA Diet randomize->dgla intervention Dietary Intervention (8 weeks) control->intervention dgla->intervention assessment Weekly Assessment: Clinical Skin Score intervention->assessment Weeks 1-8 final_assess Final Assessments (Week 8) intervention->final_assess scratch Scratching Behavior (Video Analysis) final_assess->scratch blood Blood Collection: Plasma IgE (ELISA) Fatty Acid Profile (GC) final_assess->blood histo Skin Biopsy: Histology (H&E) final_assess->histo end End: Data Analysis scratch->end blood->end histo->end

References

The intricate dance of lipids: An in-depth guide to the interaction of 8,11,14-Eicosatrienoic Acid with fatty acid desaturases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide delineates the multifaceted interactions between 8,11,14-eicosatrienoic acid (Mead acid) and the crucial family of fatty acid desaturase enzymes. This document provides a comprehensive overview of the biochemical pathways, quantitative data on enzyme interactions, detailed experimental methodologies, and visual representations of the core processes to facilitate a deeper understanding and guide future research in lipid metabolism and therapeutic development.

Executive Summary

This compound, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that emerges as a significant biomarker in states of essential fatty acid deficiency (EFAD). Its biosynthesis and subsequent metabolism are intricately linked to the activity of fatty acid desaturases (FADS), particularly FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase), and stearoyl-CoA desaturase (SCD). These enzymes, responsible for introducing double bonds into fatty acyl chains, are pivotal in maintaining lipid homeostasis and are implicated in a range of physiological and pathological processes, including inflammation and cancer. This guide explores the dual role of Mead acid as both a substrate and a potential modulator of these key enzymes, providing a foundational resource for researchers in the field.

Biosynthesis and Metabolism of this compound

In mammals, Mead acid is synthesized from oleic acid (18:1n-9), particularly when dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) is insufficient.[1][2] The production of Mead acid involves a series of elongation and desaturation steps orchestrated by specific enzymes.

Two primary pathways for the synthesis of Mead acid from oleic acid have been identified:

  • Pathway 1: Oleic acid (18:1n-9) is first desaturated by FADS2 to 18:2n-9. This is followed by an elongation step mediated by Elongation of very long-chain fatty acids protein 5 (ELOVL5) to produce 20:2n-9. Finally, FADS1 acts on 20:2n-9 to yield this compound (20:3n-9).[1]

  • Pathway 2: Alternatively, oleic acid can first be elongated by ELOVL5 to 20:1n-9. FADS2 then desaturates this product to 20:2n-9, which is subsequently converted to Mead acid by FADS1.[1][3]

Once synthesized, Mead acid can be further metabolized by cyclooxygenases (COX) and lipoxygenases (LOX), enzymes renowned for their role in inflammation.[3][4] This metabolism leads to the production of various eicosanoids, such as leukotrienes C3 and D3, and 5-hydroxyeicosatrienoic acid (5-HETrE), which can modulate inflammatory responses.[4][5]

Quantitative Data on Enzyme Interactions

The following table summarizes the known involvement of fatty acid desaturases with Mead acid and its precursors.

EnzymeRole in Mead Acid (20:3n-9) MetabolismSubstrate(s)Product(s)
FADS1 (Δ5-Desaturase) Catalyzes the final desaturation step in Mead acid biosynthesis.[1][2]20:2n-920:3n-9 (Mead Acid)
FADS2 (Δ6/Δ8-Desaturase) Initiates Mead acid synthesis from oleic acid or its elongated product.[1][2][3]18:1n-9, 20:1n-918:2n-9, 20:2n-9
ELOVL5 Elongates fatty acid chains in the Mead acid synthesis pathway.[1][2]18:1n-9, 18:2n-920:1n-9, 20:2n-9

For comparative purposes, the inhibitory potency of 5,8,11-Eicosatriynoic acid (ETI), a triple-bond analogue of arachidonic acid, against key enzymes in the eicosanoid pathway is presented below. It is important to note that while ETI is known to inhibit fatty acid desaturases, specific IC50 values for Δ5, Δ6, and Δ9 desaturases are not well-documented.[6]

Enzyme TargetSystem/Cell TypeIC50 Value (µM)
12-Lipoxygenase (12-LO)Human Platelets24
Leukotriene C4 (LTC4) BiosynthesisMouse Mastocytoma Cells5
Cyclooxygenases (COX)Not Specified340

Visualizing the Pathways

To elucidate the complex relationships in Mead acid metabolism, the following diagrams have been generated using the DOT language.

cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 18:1n-9_1 Oleic Acid (18:1n-9) 18:2n-9 18:2n-9 18:1n-9_1->18:2n-9 FADS2 20:2n-9_1 20:2n-9 18:2n-9->20:2n-9_1 ELOVL5 20:3n-9_1 Mead Acid (20:3n-9) 20:2n-9_1->20:3n-9_1 FADS1 18:1n-9_2 Oleic Acid (18:1n-9) 20:1n-9 20:1n-9 18:1n-9_2->20:1n-9 ELOVL5 20:2n-9_2 20:2n-9 20:1n-9->20:2n-9_2 FADS2 20:3n-9_2 Mead Acid (20:3n-9) 20:2n-9_2->20:3n-9_2 FADS1

Caption: Biosynthetic pathways of Mead acid from oleic acid.

MeadAcid This compound (Mead Acid) COX Cyclooxygenases (COX) MeadAcid->COX LOX Lipoxygenases (LOX) MeadAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes (LTC3, LTD3) LOX->Leukotrienes 5_HETrE 5-HETrE LOX->5_HETrE Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation 5_HETrE->Inflammation

Caption: Metabolic fate of Mead acid via inflammatory pathways.

Experimental Protocols

The study of this compound and its interaction with fatty acid desaturases necessitates robust experimental methodologies. The following protocols provide a framework for investigating these interactions in a laboratory setting.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general workflow for analyzing the fatty acid composition of biological samples to determine the activity of desaturase enzymes.[7]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Lipid extraction solvents (e.g., chloroform/methanol 2:1, v/v)

  • Transesterification reagent (e.g., 14% boron trifluoride in methanol)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Add a known amount of the internal standard.

    • Perform lipid extraction using the Folch method (chloroform/methanol).[7][8]

    • Collect the lower organic phase containing lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification:

    • Add the transesterification reagent (e.g., BF3-methanol) to the dried lipid extract.

    • Heat the mixture at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).[7][8]

  • FAME Extraction:

    • After cooling, add water and hexane to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

  • Data Analysis:

    • Calculate the concentration of each fatty acid relative to the internal standard.

    • Desaturase activity can be estimated by calculating product-to-precursor ratios (e.g., [20:3n-9]/[20:2n-9] for FADS1 activity).[7]

In Vitro Desaturase Activity Assay

This assay measures the enzymatic activity of desaturases in microsomal preparations.

Materials:

  • Rat liver microsomes (or other source of desaturase enzymes)

  • Radiolabeled substrate (e.g., [1-14C]this compound)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Cofactors (NADH or NADPH)

  • ATP and Coenzyme A

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation:

    • Isolate microsomes from the tissue of interest (e.g., rat liver) by differential centrifugation.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the microsomal protein, reaction buffer, cofactors, ATP, and Coenzyme A.

    • Initiate the reaction by adding the radiolabeled fatty acid substrate.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis:

    • Separate the substrate and product fatty acids using reverse-phase high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity in the substrate and product peaks using a scintillation counter.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of conversion of the radiolabeled substrate to the product.

siRNA-Mediated Gene Knockdown in Cell Culture

This protocol is used to investigate the specific roles of FADS1 and FADS2 in Mead acid synthesis.[1]

Materials:

  • Cultured cells (e.g., NIH3T3 or Hepa1-6 cells)

  • Cell culture medium and supplements

  • siRNA targeting FADS1, FADS2, or a non-targeting control

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency in standard conditions.

  • Transfection:

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for gene knockdown.

  • Fatty Acid Analysis:

    • Harvest the cells and extract total lipids.

    • Analyze the fatty acid profile by GC-MS as described in Protocol 5.1.

  • Data Analysis:

    • Compare the levels of Mead acid and its precursors in cells treated with FADS1 or FADS2 siRNA to those treated with the control siRNA. A decrease in Mead acid levels upon knockdown of a specific desaturase confirms its role in the biosynthetic pathway.[1]

Conclusion

The interaction between this compound and fatty acid desaturases represents a critical nexus in lipid metabolism with significant implications for cellular signaling and disease. While the biosynthetic pathways are well-elucidated, a notable gap exists in the literature regarding quantitative kinetic data for these interactions. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate these complex relationships. A deeper understanding of how Mead acid synthesis and metabolism are regulated by FADS enzymes will undoubtedly pave the way for novel therapeutic strategies targeting a host of metabolic and inflammatory disorders.

References

Physiological Concentrations of Dihomo-γ-Linolenic Acid in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of Dihomo-γ-linolenic acid (DGLA) in human plasma. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the roles of this significant omega-6 polyunsaturated fatty acid in health and disease. This document summarizes quantitative data, details common experimental protocols for DGLA analysis, and visualizes key metabolic and experimental pathways.

Introduction to Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid (20:3n-6) is a key intermediate in the metabolism of omega-6 fatty acids. It is synthesized in the body from γ-linolenic acid (GLA) and serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids.[1] Unlike its precursor, linoleic acid (LA), and its downstream metabolite, arachidonic acid (AA), DGLA is not abundant in the diet and is primarily found in trace amounts in animal products.[2] Its plasma concentration is therefore reflective of endogenous metabolic processes. The balance between DGLA and its metabolites is crucial in regulating inflammatory responses, making its quantification in plasma a valuable tool in various research fields, including nutrition, inflammation, and cardiovascular disease.

Physiological Plasma Concentrations of DGLA

The concentration of DGLA in human plasma can be influenced by a variety of factors including diet, genetics, age, sex, and health status. The following tables summarize quantitative data from studies on healthy adult populations. It is important to note the variability in analytical methods and the specific lipid fraction analyzed (e.g., total plasma lipids, phospholipids) when comparing values across studies.

Table 1: Plasma DGLA Concentrations in Healthy Adults (Total Plasma Lipids)
PopulationNSexAge RangeMean ± SD (μmol/L)5th - 95th Percentile (μmol/L)Analytical MethodReference
Young Canadian Adults826Male & Female20-2948.9 ± 14.229.5 - 75.9GC-FID[3]
Young Canadian Adults (Caucasian)506Male & Female20-2949.9 ± 14.4Not ReportedGC-FID[3]
Young Canadian Adults (East Asian)229Male & Female20-2946.3 ± 13.3*Not ReportedGC-FID[3]
Young Canadian Adults (South Asian)91Male & Female20-2948.7 ± 13.9Not ReportedGC-FID[3]

*Statistically significant difference compared to Caucasians (p = 0.03).

Table 2: Plasma/Serum DGLA Concentrations in Different Lipid Fractions and as a Percentage of Total Fatty Acids in Healthy Adults
PopulationNLipid FractionBaseline ValuePost-intervention ValueUnitsAnalytical MethodReference
Healthy Japanese AdultsNot SpecifiedSerum Phospholipids2.03.4 (after 4 weeks of 450 mg DGLA supplementation)% of total fatty acidsNot Specified[4]
Healthy AdultsNot SpecifiedRed Blood Cells1.02 - 5Not Applicablewt %Not Specified[5]

Metabolic Pathway of Dihomo-γ-Linolenic Acid

DGLA is a central molecule in the omega-6 fatty acid cascade. It is elongated from γ-linolenic acid (GLA) and can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (B1171923) and thromboxanes, and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively, many of which have anti-inflammatory properties. DGLA can also be converted to the pro-inflammatory arachidonic acid (AA) by the delta-5-desaturase enzyme.

DGLA_Metabolism LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (anti-inflammatory) DGLA->PGE1 COX-1/2 TXA1 Thromboxane A1 (TXA1) (anti-aggregatory) DGLA->TXA1 COX-1/2 HETrE 15-HETrE (anti-inflammatory) DGLA->HETrE 15-LOX ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory COX/LOX Experimental_Workflow SampleCollection 1. Plasma Sample Collection (Fasting, EDTA tubes) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard LipidExtraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) InternalStandard->LipidExtraction Derivatization 4a. Derivatization to FAMEs (for GC analysis) LipidExtraction->Derivatization DirectAnalysis 4b. Direct Analysis (for LC-MS/MS) LipidExtraction->DirectAnalysis GC 5a. GC Analysis Derivatization->GC LCMS 5b. LC-MS/MS Analysis DirectAnalysis->LCMS DataProcessing 6. Data Processing and Quantification GC->DataProcessing LCMS->DataProcessing

References

Methodological & Application

Application Note: Quantification of Dihomo-γ-linolenic Acid (8,11,14-Eicosatrienoic Acid) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihomo-γ-linolenic acid (DGLA), systematically known as (8Z,11Z,14Z)-eicosatrienoic acid, is a C20:3 omega-6 fatty acid. It is a key intermediate in the metabolism of essential fatty acids, serving as a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and thromboxane (B8750289) A1 (TXA1). Accurate quantification of DGLA in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting fatty acid metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of DGLA, typically after a derivatization step to increase volatility. This application note provides a detailed protocol for the quantification of 8,11,14-eicosatrienoic acid in biological samples using GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Cells, Tissue) InternalStandard Addition of Internal Standard (e.g., DGLA-d8) Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch Method) InternalStandard->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Methylation Methylation (e.g., with BF3-Methanol) Saponification->Methylation GCMS GC-MS Analysis (FAME Separation and Detection) Methylation->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Calibration Calibration Curve Generation Data->Calibration Quant Quantification of DGLA Calibration->Quant

Caption: Experimental workflow for DGLA quantification by GC-MS.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., 0.5 mL plasma, 1x10^6 cells)

  • Internal Standard (IS): this compound-d8 (DGLA-d8) stock solution (10 µg/mL in ethanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To 0.5 mL of plasma in a glass centrifuge tube, add 10 µL of the DGLA-d8 internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extract the upper aqueous phase with 1 mL of chloroform.

  • Combine the organic phases.

  • Wash the combined organic phase with 1 mL of 0.9% NaCl solution.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the lower organic phase to a clean tube, passing it through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Incubate at 80°C for 10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 1 mL of 14% BF3 in methanol.

  • Incubate at 80°C for 5 minutes for methylation.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 1500 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

Parameter Value
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Initial temp 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 10 min. |

MS Parameters:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

Analyte Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
DGLA Methyl Ester ~15.5 min 320.3 ([M]+) 79, 91, 105

| DGLA-d8 Methyl Ester (IS) | ~15.4 min | 328.3 ([M]+) | 87, 99 |

Note: Retention times and optimal ions should be confirmed by injecting a standard of this compound methyl ester.

Data Presentation and Quantification

A calibration curve is constructed by preparing standards containing known concentrations of this compound and a fixed concentration of the internal standard. The standards are subjected to the same derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data

Concentration of DGLA (ng/mL)Peak Area (DGLA)Peak Area (DGLA-d8)Peak Area Ratio (DGLA/DGLA-d8)
1015,234148,9870.102
2538,123150,1230.254
5076,987149,5670.515
100155,678151,2341.030
250380,987149,8762.542
500765,432150,4565.088

A linear regression of the calibration curve will yield an equation (y = mx + c) that can be used to determine the concentration of DGLA in unknown samples based on their measured peak area ratios.

Table 2: Example Quantification of DGLA in Plasma Samples

Sample IDPeak Area (DGLA)Peak Area (DGLA-d8)Peak Area RatioCalculated Concentration (ng/mL)
Control 145,678150,1110.30429.8
Control 248,912149,5550.32732.1
Treated 198,765150,3330.65764.4
Treated 2102,345149,8880.68367.0

Signaling Pathway Involving DGLA

signaling LA Linoleic Acid (Omega-6) delta6_desaturase Δ6-desaturase LA->delta6_desaturase GLA Gamma-Linolenic Acid (GLA) elongase Elongase GLA->elongase DGLA This compound (DGLA) delta5_desaturase Δ5-desaturase DGLA->delta5_desaturase cox COX DGLA->cox lox 15-LOX DGLA->lox AA Arachidonic Acid (AA) PGE1 PGE1 (Anti-inflammatory) TXA1 TXA1 Series1_LT 15-HETrE delta6_desaturase->GLA elongase->DGLA delta5_desaturase->AA cox->PGE1 cox->TXA1 lox->Series1_LT

Caption: Metabolic pathway of DGLA.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described method, involving lipid extraction, saponification, and derivatization to FAMEs, followed by GC-MS analysis in SIM mode, offers high sensitivity and specificity. This methodology is well-suited for researchers in academia and the pharmaceutical industry investigating the roles of fatty acids in biological systems and for the development of related therapeutics.

Application Notes and Protocols for the Separation of Dihomo-γ-linolenic Acid (DGLA) Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a crucial omega-6 polyunsaturated fatty acid (PUFA) positioned at a key metabolic junction.[1][2] It serves as a precursor to anti-inflammatory series-1 prostaglandins (B1171923) (e.g., PGE₁) and other signaling molecules, while also being a substrate for the synthesis of pro-inflammatory arachidonic acid (AA).[1][2][3] The precise biological activity of DGLA and its metabolites can be highly dependent on their isomeric form, including the position and geometry (cis/trans) of their double bonds. Consequently, the accurate separation and quantification of DGLA isomers are essential for research in nutrition, clinical diagnostics, and the development of therapeutics targeting inflammatory pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing fatty acid isomers.[4] Unlike Gas Chromatography (GC), HPLC operates at lower temperatures, minimizing the risk of thermal degradation for sensitive unsaturated compounds.[4][5] This document provides detailed application notes and protocols for separating DGLA isomers using various HPLC methodologies.

Application Notes: HPLC Methodologies for DGLA Isomer Separation

The selection of an appropriate HPLC method depends on the specific class of isomers being targeted. The primary techniques include Reversed-Phase HPLC, Silver Ion HPLC, and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode for fatty acid analysis, separating molecules based on their hydrophobicity.[1][4] In this technique, fatty acids are separated based on both their carbon chain length and their degree of unsaturation.[6][7]

  • Principle of Separation : Longer, more saturated fatty acid chains are more hydrophobic and thus have longer retention times on a nonpolar stationary phase (like C18). The presence of double bonds decreases hydrophobicity, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same chain length.[6] The position of the double bond also influences retention, with isomers having double bonds closer to the omega (methyl) end generally being less hydrophobic and eluting earlier.[8][9]

  • Application for DGLA : RP-HPLC is effective for separating DGLA from other fatty acids of different chain lengths and degrees of unsaturation (e.g., Linoleic Acid, Arachidonic Acid). While standard C18 columns may struggle to resolve positional or geometric isomers of DGLA, specialized stationary phases or the use of multiple columns in series can enhance resolution.[4]

  • Detection : Since fatty acids lack a strong UV chromophore, detection can be challenging.[7] Common methods include UV detection at low wavelengths (192-210 nm) or derivatization with a UV-absorbing or fluorescent tag (e.g., phenacyl esters).[5][6][10] Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are also highly effective.[6][7]

Silver Ion HPLC (Ag+-HPLC)

Silver ion chromatography is a highly effective technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[4][11]

  • Principle of Separation : This method utilizes a stationary phase impregnated with silver ions (Ag+). The separation relies on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the fatty acid chain.[4] The strength of this interaction depends on the double bond's characteristics:

    • Number of Double Bonds : Stronger retention with an increasing number of double bonds.

    • Geometry : cis double bonds interact more strongly and are retained longer than trans isomers, which elute earlier.[4]

    • Position : The position of the double bonds along the acyl chain also affects retention, allowing for the separation of positional isomers.[12]

  • Application for DGLA : Ag+-HPLC is the method of choice for resolving complex mixtures of DGLA's geometric (cis/trans) and positional isomers, which would otherwise co-elute in RP-HPLC.[13]

  • Mobile Phase : The mobile phase typically consists of non-polar solvents like hexane (B92381), often modified with small amounts of a more polar solvent such as acetonitrile (B52724), to modulate the retention.[11]

Chiral Chromatography

The enzymatic oxidation of DGLA by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can produce stereospecific products (enantiomers).[2] Chiral chromatography is essential for separating these enantiomers, as they can have vastly different biological activities.[14][15]

  • Principle of Separation : Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound.[14][16] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose.[17][18] The differential interaction leads to different retention times for the R- and S-enantiomers.

  • Application for DGLA Metabolites : This technique is critical for studying the metabolic pathways of DGLA and quantifying the specific enantiomers of its hydroxylated derivatives, such as 15-HETrE.

  • Modes of Operation : Chiral separations can be performed using normal-phase, reversed-phase, or polar organic modes.[18] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.[19][20][21]

Visualized Pathways and Workflows

// Node styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=oval, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=0.6]; product_anti [fillcolor="#34A853", fontcolor="#FFFFFF"]; product_pro [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway_node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes LA [label="Linoleic Acid (LA, 18:2n-6)", class="substrate"]; GLA [label="γ-Linolenic Acid (GLA, 18:3n-6)", class="substrate"]; DGLA [label="Dihomo-γ-Linolenic Acid\n(DGLA, 20:3n-6)", class="pathway_node"]; AA [label="Arachidonic Acid (AA, 20:4n-6)", class="substrate"]; PGs2 [label="Series-2 Prostaglandins\n(Pro-inflammatory)", class="product_pro"]; LTs4 [label="Series-4 Leukotrienes\n(Pro-inflammatory)", class="product_pro"]; PGE1 [label="Prostaglandin E1 (PGE₁)\n(Anti-inflammatory)", class="product_anti"]; HETrE [label="15-HETrE\n(Anti-inflammatory)", class="product_anti"];

// Enzymes D6D [label="Δ6-Desaturase", class="enzyme"]; Elongase [label="Elongase", class="enzyme"]; D5D [label="Δ5-Desaturase", class="enzyme"]; COX [label="COX-1 / COX-2", class="enzyme"]; LOX [label="15-Lipoxygenase", class="enzyme"];

// Edges LA -> D6D [arrowhead=none]; D6D -> GLA; GLA -> Elongase [arrowhead=none]; Elongase -> DGLA; DGLA -> D5D [arrowhead=none]; D5D -> AA; AA -> PGs2; AA -> LTs4; DGLA -> COX [arrowhead=none]; COX -> PGE1; DGLA -> LOX [arrowhead=none]; LOX -> HETrE;

// Invisible nodes for layout {rank=same; COX; LOX; D5D;} } dot Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

// Node styles step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; substep [fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=2.5, height=1.5]; output [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Biological Sample\n(e.g., Plasma, Cells)", class="step"]; extract [label="Lipid Extraction", class="substep"]; saponify [label="Saponification to\nrelease Free Fatty Acids", class="substep"]; derivatize [label="Derivatization (Optional)\n(e.g., Phenacyl Esters for UV)", class="substep"]; hplc [label="HPLC / SFC System", class="step"]; choose_method [label="Select Separation Method", class="decision"]; rp_hplc [label="RP-HPLC", class="substep"]; ag_hplc [label="Ag+-HPLC", class="substep"]; chiral_hplc [label="Chiral HPLC / SFC", class="substep"]; detect [label="Detection\n(UV, ELSD, MS)", class="step"]; analyze [label="Data Analysis\n(Quantification & Identification)", class="output"];

// Edges start -> extract; extract -> saponify; saponify -> derivatize; derivatize -> hplc; hplc -> choose_method; choose_method -> rp_hplc [label=" Chain Length/\nUnsaturation "]; choose_method -> ag_hplc [label=" Positional/\ncis-trans Isomers "]; choose_method -> chiral_hplc [label=" Enantiomers "]; rp_hplc -> detect; ag_hplc -> detect; chiral_hplc -> detect; detect -> analyze; } dot Caption: General experimental workflow for DGLA isomer analysis.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific instrumentation, sample matrix, and target isomers.

Protocol 1: RP-HPLC for Separation of DGLA from other Fatty Acids

This protocol describes the separation of underivatized fatty acids using a C18 column.

  • Sample Preparation (from Biological Matrix)

    • Perform a total lipid extraction from the sample using a modified Folch or Bligh-Dyer method.

    • Saponify the lipid extract using methanolic KOH to release free fatty acids (FFAs).

    • Acidify the mixture and extract the FFAs into hexane or diethyl ether.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried FFA extract in the initial mobile phase for injection.

  • HPLC System and Conditions

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : Acetonitrile.

    • Mobile Phase B : Water with 0.1% Phosphoric Acid (to ensure fatty acids are protonated).[5]

    • Gradient :

      • 0-5 min: 70% A / 30% B

      • 5-25 min: Linear gradient to 100% A

      • 25-35 min: Hold at 100% A

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 20 µL.

    • Detection : UV at 192 nm or ELSD/MS.[5]

  • Data Analysis

    • Identify peaks by comparing retention times with those of pure DGLA and other fatty acid standards.

    • Quantify by creating a standard curve with known concentrations of DGLA standard.

Protocol 2: Silver Ion HPLC (Ag+-HPLC) for Positional and Geometric DGLA Isomers

This protocol is designed for separating cis/trans and positional isomers of DGLA, typically after derivatization to fatty acid methyl esters (FAMEs) or phenacyl esters.

  • Sample Preparation

    • Extract total lipids and isolate the FFA fraction as described in Protocol 1.

    • Derivatize the FFAs to FAMEs using BF₃-methanol or another suitable methylation agent.

    • Alternatively, derivatize with a UV tag like phenacyl bromide for enhanced UV detection.

    • Dissolve the final derivatized sample in the mobile phase (hexane).

  • HPLC System and Conditions

    • Column : Silver-ion stationary phase column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).[11]

    • Mobile Phase : Isocratic elution with hexane containing a small percentage of acetonitrile (e.g., 99:1 Hexane:Acetonitrile, v/v). The percentage of acetonitrile can be adjusted to optimize separation.[11]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 20 °C (Note: Retention can be highly sensitive to temperature in Ag+-HPLC).[11]

    • Injection Volume : 20 µL.

    • Detection : UV at 238-242 nm (for phenacyl esters) or ELSD/MS.[12][22]

  • Data Analysis

    • Peak identification is complex and often requires the use of well-characterized isomer standards or collection of fractions for subsequent analysis by GC-MS.

    • Quantification is based on peak area relative to internal standards.

Protocol 3: Chiral SFC for Enantiomers of DGLA Metabolites

This protocol outlines a method for separating enantiomers of hydroxylated DGLA metabolites using Supercritical Fluid Chromatography.

  • Sample Preparation

    • Extract lipids from the biological sample, potentially using solid-phase extraction (SPE) to enrich the oxylipin fraction.

    • Reconstitute the extract in a solvent compatible with the SFC mobile phase (e.g., methanol/isopropanol).

  • SFC System and Conditions

    • Column : Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or similar).[18]

    • Mobile Phase A : Supercritical CO₂.[20]

    • Mobile Phase B (Modifier) : Methanol or Isopropanol.[18][20]

    • Gradient : Start with a low percentage of modifier (e.g., 5% B) and ramp up to a higher percentage (e.g., 40% B) over 10-15 minutes.

    • Flow Rate : 2.0 mL/min.

    • Back Pressure : 120 bar.

    • Column Temperature : 40 °C.[18]

    • Injection Volume : 5 µL.

    • Detection : Tandem Mass Spectrometry (MS/MS) is typically required for sensitive and selective detection of metabolites.

  • Data Analysis

    • Identify enantiomers using commercially available R- and S- enantiopure standards.

    • Quantify using a stable isotope-labeled internal standard for each analyte if available.

Quantitative Data Summary

The following tables provide illustrative data for typical separations of fatty acid isomers based on the principles outlined in the protocols. Actual retention times and resolution will vary based on the specific system and conditions.

Table 1: Representative RP-HPLC Separation of C20 Fatty Acids

CompoundStructureTypical Retention Time (min)
Arachidonic Acid (AA)20:4n-618.5
Dihomo-γ-linolenic Acid (DGLA) 20:3n-6 20.2
Eicosadienoic Acid20:2n-622.1
Eicosanoic Acid20:026.8

Table 2: Representative Ag+-HPLC Separation of DGLA Isomers (as FAMEs)

Isomer (Hypothetical)DescriptionExpected Elution OrderSelectivity (α)Resolution (Rs)
trans,cis,cis-DGLAContains one trans bond1 (Earliest)--
cis,trans,cis-DGLAContains one trans bond21.051.3
all-cis-DGLA (Positional Isomer 1)Double bonds closer to carboxyl31.081.6
all-cis-DGLA (Standard)8c, 11c, 14c4 (Latest)1.061.4

Table 3: Representative Chiral SFC Separation of a DGLA Metabolite

CompoundEnantiomerTypical Retention Time (min)Selectivity (α)Resolution (Rs)
15-HETrES-enantiomer7.21.152.1
15-HETrER-enantiomer7.8

References

Application Notes and Protocols for the Use of 8,11,14-Eicosatrienoic Acid as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. 8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a naturally occurring omega-6 fatty acid that serves as a precursor to a variety of signaling molecules.[1][2] Its stable, non-endogenous nature in many experimental systems, or its ability to be precisely measured, makes it a valuable tool as a standard for the quantification of other lipids, particularly fatty acids and eicosanoids, in various biological matrices.

This document provides detailed application notes and protocols for the use of this compound as an external standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for its effective use.

PropertyValue
Synonyms Dihomo-γ-linolenic acid (DGLA)
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.5 g/mol
CAS Number 1783-84-2
Solubility Soluble in ethanol (B145695) (>100 mg/ml), DMF (>100 mg/ml), and DMSO (>100 mg/ml).[3]
Storage Store neat material at -20°C. Store stock solutions at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is the foundation of reliable quantitative analysis.

Materials:

  • This compound (high purity, ≥98%)

  • LC-MS grade ethanol or methanol

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Inert gas (nitrogen or argon)

Protocol for 10 mM Stock Solution:

  • Accurately weigh a precise amount of this compound (e.g., 3.065 mg) using an analytical balance.

  • Dissolve the weighed standard in an appropriate volume of LC-MS grade ethanol to achieve a final concentration of 10 mM (e.g., 1 ml for 3.065 mg).

  • Vortex the solution until the standard is completely dissolved.

  • Flush the vial with an inert gas (nitrogen or argon) before capping tightly.

  • Store the stock solution in amber glass vials at -80°C.[4]

Protocol for Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by serially diluting the 10 mM stock solution with the appropriate solvent (e.g., 80% methanol).[5]

  • A typical calibration curve for fatty acid analysis may range from 100 ng/ml to 30 µg/ml.[6]

  • Prepare at least five to seven concentration levels for the calibration curve to ensure linearity.

  • Store working solutions at -20°C for short-term use (up to one week) and at -80°C for longer-term storage.

Sample Preparation: Lipid Extraction from Plasma

This protocol describes a general method for the extraction of total fatty acids from plasma.

Materials:

  • Plasma samples

  • Internal standard solution (if used for quality control, e.g., a deuterated analog of another fatty acid)

  • Methanol, chloroform, and 0.9% NaCl solution (all LC-MS grade)

  • Centrifuge capable of reaching at least 3000 x g

  • Nitrogen or vacuum evaporator

  • Reconstitution solvent (e.g., 80% methanol)

Protocol:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of internal standard solution (optional, for monitoring extraction efficiency).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent (e.g., 100 µL of 80% methanol) for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for fatty acid separation.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., 0.1% formic acid or 0.02% acetic acid) to improve peak shape.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

MRM Transitions for this compound: A representative MRM transition for DGLA is a precursor ion of m/z 305.3 and a product ion of m/z 261.3. It is important to optimize these transitions on the specific instrument being used.

Quantitative Data and Performance

The performance of this compound as a standard should be evaluated for linearity, sensitivity, and recovery.

ParameterTypical Value/RangeReference
Linearity Range 100 ng/mL - 30 µg/mL[6]
Correlation Coefficient (r²) > 0.99General expectation for linear calibration curves
Limit of Detection (LOD) Dependent on instrumentation, typically in the low ng/mL range[7][8]
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the mid to high ng/mL range[7][8]
Recovery >85%General expectation for lipid extraction methods

Signaling Pathways of this compound (DGLA)

DGLA is a key node in the eicosanoid synthesis pathway. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of bioactive lipids.

DGLA_Metabolism DGLA This compound (DGLA) COX Cyclooxygenase (COX-1/2) DGLA->COX LOX Lipoxygenase (LOX) DGLA->LOX Desaturase Δ5-Desaturase DGLA->Desaturase PGH1 Prostaglandin H1 (PGH1) COX->PGH1 PGE1 Prostaglandin E1 (PGE1) PGH1->PGE1 Isomerase TXA1 Thromboxane A1 (TXA1) PGH1->TXA1 Synthase HPETE Hydroperoxyeicosatrienoic Acids (HPETEs) LOX->HPETE HETE Hydroxyeicosatrienoic Acids (HETEs) HPETE->HETE Peroxidase AA Arachidonic Acid (AA) Desaturase->AA

Caption: Metabolic pathways of Dihomo-γ-linolenic acid (DGLA).

Experimental Workflow

A typical workflow for the quantification of lipids using this compound as an external standard is depicted below.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS CalCurve Generate Calibration Curve LCMS->CalCurve Standard Prepare this compound Calibration Standards Standard->LCMS Quantification Quantify Target Lipids CalCurve->Quantification

Caption: Experimental workflow for lipid quantification.

Logical Relationship for Quantification

The quantification of an unknown analyte is based on the linear relationship between its concentration and the instrument response, as determined by the calibration curve of the standard.

Quantification_Logic StandardConc Known Concentrations of This compound InstrumentResponse Instrument Response (Peak Area) StandardConc->InstrumentResponse generates CalibrationCurve Calibration Curve (Linear Regression) InstrumentResponse->CalibrationCurve establishes AnalyteConc Calculated Concentration of Unknown Analyte CalibrationCurve->AnalyteConc to determine AnalyteResponse Peak Area of Unknown Analyte AnalyteResponse->CalibrationCurve is compared against

Caption: Logic of quantification using an external standard.

Conclusion

This compound is a versatile and reliable standard for the quantification of fatty acids and other lipids in complex biological samples. Its well-characterized properties and commercial availability make it an excellent choice for researchers in lipidomics. By following the detailed protocols outlined in these application notes, scientists can achieve accurate and reproducible quantitative data, contributing to a deeper understanding of the role of lipids in biological systems and drug development.

References

Application Notes and Protocols for Dihomo-γ-linolenic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that plays a pivotal role in cellular physiology and pathology. Unlike its precursor, linoleic acid, and its metabolite, arachidonic acid (AA), DGLA exhibits unique biological activities with significant therapeutic potential. In cell culture systems, DGLA serves as a valuable tool to investigate fundamental cellular processes, including inflammation, cancer cell viability, and lipid-mediated signaling. These application notes provide a comprehensive overview of the key uses of DGLA in in vitro research, complete with detailed protocols and quantitative data to guide experimental design.

Key Applications in Cell Culture

DGLA has demonstrated significant effects in three primary areas of cell culture research:

  • Modulation of Inflammation: DGLA can be metabolized to anti-inflammatory eicosanoids or can compete with arachidonic acid to reduce the production of pro-inflammatory mediators.[1][2]

  • Induction of Cancer Cell Death: DGLA has been shown to induce non-apoptotic iron-dependent cell death (ferroptosis) and apoptosis in various cancer cell lines.[3][4][5]

  • Atherosclerosis Research: DGLA exhibits anti-atherogenic properties by affecting key cellular processes in macrophages, endothelial cells, and smooth muscle cells.[6][7][8]

Modulation of Inflammation

DGLA is a precursor to the 1-series prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1), and the 15-lipoxygenase product, 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.[1][9][10] Furthermore, DGLA competes with arachidonic acid (AA) for the same metabolic enzymes (cyclooxygenases and lipoxygenases), thereby reducing the synthesis of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][2]

Quantitative Data: Effects of DGLA on Inflammatory Markers
Cell LineTreatmentConcentrationEffectReference
Human Peripheral Blood Mononuclear Cells (PBMC)DGLA100 µMReduced TNF-α and IL-10 levels to 60% of control.[11]
Human Endothelial Cells (EA.hy926)DGLA10 µMDecreased production of sICAM-1, MCP-1, RANTES, and IL-6.[12][13]
Murine Macrophages (RAW264.7)DGLA100 µMSignificantly decreased LPS-induced nitric oxide and IL-6 secretion.[14]
Human Monocyte-Derived Macrophages (HMDM)DGLA25-100 µMInhibited IFN-γ-induced MCP-1 expression.[6]

Signaling Pathway: DGLA Metabolism and Anti-inflammatory Action

DGLA_Metabolism DGLA Dihomo-γ-linolenic Acid (DGLA) COX Cyclooxygenase (COX-1/2) DGLA->COX Metabolized by LOX 15-Lipoxygenase (15-LOX) DGLA->LOX Metabolized by AA Arachidonic Acid (AA) DGLA->AA Competes with PGE1 Prostaglandin E1 (PGE1) COX->PGE1 ProInflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) COX->ProInflammatory HETrE 15-HETrE LOX->HETrE AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) PGE1->AntiInflammatory HETrE->AntiInflammatory AA->COX AA->ProInflammatory

Caption: DGLA metabolism to anti-inflammatory mediators.

Experimental Protocol: Assessing the Anti-inflammatory Effects of DGLA on Macrophages

This protocol is a synthesized methodology based on studies investigating DGLA's effects on cytokine production in macrophages.[11][14]

1. Cell Culture and Seeding:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

2. DGLA Treatment:

  • Prepare stock solutions of DGLA in ethanol (B145695).

  • Dilute the DGLA stock solution in culture medium to final concentrations (e.g., 10, 50, 100 µM). Ensure the final ethanol concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with ethanol).

  • Replace the culture medium with the DGLA-containing medium or vehicle control and incubate for 24-48 hours.

3. Inflammatory Stimulation:

  • After the pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a specified time (e.g., 24 hours) to induce an inflammatory response.

4. Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO) Measurement: Collect the culture supernatants. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent assay according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): Collect the culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

5. Data Analysis:

  • Normalize the data to the vehicle-treated, LPS-stimulated control group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the DGLA-induced effects.

Induction of Cancer Cell Death

Recent studies have highlighted the potent ability of DGLA to induce cell death in various cancer cell lines through two distinct mechanisms: ferroptosis and apoptosis.[3][4][5]

  • Ferroptosis: An iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. DGLA has been identified as a potent inducer of ferroptosis in human cancer cells.[3][4][15]

  • Apoptosis: A programmed cell death pathway. DGLA can induce apoptosis through the generation of free radicals and lipid peroxides, and by modulating the expression of key apoptotic regulatory proteins.[5][16][17]

Quantitative Data: Pro-cancer effects of DGLA
Cell LineTreatmentConcentrationEffectReference
Human Breast Cancer (MCF-7)DGLANot specifiedSuppression of cell proliferation, induction of apoptosis.[5]
Human Colon Cancer CellsDGLANot specifiedInhibition of motility and invasiveness.[5]
Human GlioblastomaDGKα inhibition (downstream of DGLA signaling)Not specifiedInduction of apoptosis.[18]

Signaling Pathway: DGLA-Induced Ferroptosis

DGLA_Ferroptosis DGLA Dihomo-γ-linolenic Acid (DGLA) LipidPeroxidation Lipid Peroxidation DGLA->LipidPeroxidation Promotes Ferroptosis Ferroptosis (Cell Death) LipidPeroxidation->Ferroptosis Iron Redox-Active Iron Iron->LipidPeroxidation Catalyzes EtherLipids Ether Lipids EtherLipids->Ferroptosis Inhibits

Caption: Simplified pathway of DGLA-induced ferroptosis.

Experimental Protocol: Induction and Detection of Ferroptosis by DGLA

This protocol is based on findings demonstrating DGLA's ability to trigger ferroptosis in cancer cells.[3][4][19]

1. Cell Culture and Treatment:

  • Culture human cancer cells (e.g., HT-1080 fibrosarcoma or other susceptible lines) in appropriate media.

  • Seed cells in multi-well plates.

  • Treat cells with varying concentrations of DGLA (e.g., 10-100 µM) for 24-48 hours. Include a vehicle control.

2. Assessment of Cell Viability:

  • Measure cell viability using a standard assay such as MTT or CellTiter-Glo to determine the cytotoxic effect of DGLA.

3. Detection of Lipid Peroxidation:

  • Use a fluorescent probe such as C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid oxidation.

4. Measurement of Intracellular Iron:

  • Utilize an iron-sensitive fluorescent probe like Phen Green SK to measure changes in the intracellular labile iron pool by flow cytometry.

5. Rescue Experiment (Confirmation of Ferroptosis):

  • Co-treat cells with DGLA and a specific ferroptosis inhibitor, such as ferrostatin-1 (1 µM) or liproxstatin-1 (B1674854) (1 µM).

  • Assess cell viability. A rescue from DGLA-induced cell death by these inhibitors confirms the involvement of ferroptosis.

Atherosclerosis Research

DGLA has shown promise in the context of atherosclerosis by influencing the behavior of key cell types involved in the disease progression.[6][7][8]

  • Macrophages: DGLA can reduce the uptake of modified low-density lipoprotein (LDL), a critical step in foam cell formation, and inhibit the expression of pro-atherogenic genes.[8]

  • Endothelial Cells: DGLA can attenuate endothelial cell proliferation.[6][8]

  • Smooth Muscle Cells: DGLA can inhibit the migration of smooth muscle cells.[7][8]

Experimental Workflow: Investigating DGLA's Anti-Atherogenic Effects

DGLA_Atherosclerosis_Workflow Start Isolate/Culture Atherosclerosis-Relevant Cells (Macrophages, Endothelial Cells, Smooth Muscle Cells) Treat Treat cells with DGLA (and controls) Start->Treat Macrophages Assess Macrophage Function: - Foam cell formation - Gene expression (e.g., MCP-1) - Cholesterol efflux Treat->Macrophages Endothelial Assess Endothelial Cell Function: - Proliferation assay Treat->Endothelial SMC Assess Smooth Muscle Cell Function: - Migration assay (e.g., wound healing) Treat->SMC Analyze Analyze and Interpret Data Macrophages->Analyze Endothelial->Analyze SMC->Analyze

Caption: Workflow for studying DGLA in atherosclerosis models.

Experimental Protocol: Macrophage Foam Cell Formation Assay

This protocol is a synthesized method to assess the effect of DGLA on a key event in atherosclerosis.[8]

1. Macrophage Differentiation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing in the presence of M-CSF for 7 days. Alternatively, use a macrophage-like cell line such as THP-1, differentiated with PMA.

2. DGLA Pre-treatment:

  • Pre-treat the differentiated macrophages with DGLA (e.g., 50 µM) or vehicle control for 24 hours.

3. Induction of Foam Cell Formation:

  • Expose the DGLA-pre-treated macrophages to aggregated or oxidized LDL (e.g., 50 µg/mL) for 48 hours to induce lipid accumulation and foam cell formation.

4. Staining and Visualization of Lipid Droplets:

  • Fix the cells with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O or Bodipy 493/503.

  • Visualize the cells under a microscope and quantify the lipid accumulation using image analysis software (e.g., ImageJ).

5. Quantitative Analysis:

  • Measure the area of lipid droplets per cell or the intensity of the fluorescent signal.

  • Compare the extent of lipid accumulation in DGLA-treated cells versus control cells.

Dihomo-γ-linolenic acid is a multifaceted fatty acid with diverse applications in cell culture research. Its ability to modulate inflammatory responses, induce cancer cell death, and mitigate cellular processes associated with atherosclerosis makes it a compound of significant interest for basic research and drug development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of DGLA in various in vitro models.

References

Application Note: Protocol for Dissolving 8,11,14-Eicosatrienoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA) for use in various in vitro assays. Adherence to this protocol is critical for obtaining accurate and reproducible experimental results.

Introduction

This compound, also known as Dihomo-γ-linolenic acid (DGLA), is a 20-carbon omega-6 fatty acid that serves as a precursor in the biosynthesis of prostaglandins (B1171923), thromboxanes, and leukotrienes.[1][2] It is an important bioactive lipid involved in cellular signaling and inflammation. Proper dissolution of this lipophilic compound is essential for its effective use in in vitro studies, including cell-based assays and enzyme inhibition experiments. This application note provides a comprehensive guide to the solubilization and handling of this compound.

Physicochemical Properties & Solubility Data

This compound is a viscous liquid or crystalline solid that is sensitive to light.[3] It is crucial to store the compound at -20°C to maintain its stability.[3] The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is vital for the preparation of appropriate stock solutions.

SolventSolubilityNotes
Dimethylformamide (DMF)~100 mg/mL[4][5]
Dimethyl sulfoxide (B87167) (DMSO)~100 mg/mL[4][5]A common solvent for in vitro studies, but can have effects on cell viability at higher concentrations.
Ethanol~100 mg/mL[4][5]A suitable alternative to DMSO.
Chloroform~50 mg/mL[3]
0.15 M Tris-HCl (pH 8.5)~1 mg/mL[4][5]Useful for assays where organic solvents are not desirable.
Phosphate-Buffered Saline (PBS, pH 7.2)~0.15 mg/mL[4][5]Limited solubility; not recommended for primary stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 306.48 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.065 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 3.065 mg of the compound, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For optimal results, it is recommended to prepare fresh solutions or use aliquoted stock solutions that have been stored for no longer than a few weeks.[6]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution in the desired cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, as it may have physiological effects at low concentrations. A vehicle control using the same concentration of the solvent should always be included in the experiment.[1]

  • Application: Immediately add the working solution to the cell cultures. Aqueous solutions of fatty acids are not recommended for storage for more than one day.[1]

Signaling Pathway and Experimental Workflow

Arachidonic Acid Cascade and Inhibition by Analogs

This compound is an analog of arachidonic acid and is known to be an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are key to the arachidonic acid cascade, which produces pro-inflammatory eicosanoids like prostaglandins and leukotrienes. The diagram below illustrates this pathway and the inhibitory action.

Arachidonic_Acid_Cascade cluster_pathways Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX EET_Acid This compound (DGLA) EET_Acid->COX EET_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inhibitor Inhibitor (e.g., 8,11,14-Eicosatriynoic Acid) Inhibitor->Inhibition_COX Inhibitor->Inhibition_LOX

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for utilizing the dissolved this compound in an in vitro assay.

Experimental_Workflow Start Start: Weigh This compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Dilute Dilute Stock in Culture Medium Store->Dilute Treat Treat Cells or Enzyme Assay Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results (e.g., ELISA, HPLC) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols for Studying Dihomo-γ-Linolenic Acid (DGLA) Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the study of Dihomo-γ-linolenic acid (DGLA) metabolism. This document includes an overview of relevant animal models, detailed experimental protocols for DGLA supplementation and tissue analysis, quantitative data on the effects of DGLA, and visualizations of key metabolic and signaling pathways.

Introduction to DGLA and its Significance

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is an omega-6 polyunsaturated fatty acid (PUFA) that serves as a crucial intermediate in lipid metabolism. It is produced from linoleic acid (LA) via γ-linolenic acid (GLA) and can be further metabolized to either the anti-inflammatory eicosanoids of series 1 (e.g., prostaglandin (B15479496) E1 [PGE1]) and 15-hydroxyeicosatrienoic acid (15-HETrE), or converted to the pro-inflammatory precursor, arachidonic acid (AA).[1][2] The balance between DGLA and AA, and their subsequent metabolites, plays a critical role in regulating inflammation and cellular signaling.[1] Animal models are indispensable tools for elucidating the physiological effects of DGLA and its therapeutic potential in various diseases.

Animal Models for DGLA Metabolism Research

A variety of animal models have been employed to investigate the metabolism and biological effects of DGLA. The choice of model depends on the specific research question, such as studying basic metabolism, inflammatory diseases, or genetic influences on fatty acid processing.

Animal ModelKey CharacteristicsResearch Applications
Wild-type Rodents (Rats, Mice) Standard models for nutritional and metabolic studies.Investigating dose-dependent effects of DGLA supplementation on tissue fatty acid composition and eicosanoid production.[3]
NC/Nga Mice Spontaneously develop atopic dermatitis (AD)-like skin lesions.Studying the therapeutic effects of DGLA on allergic inflammation and skin barrier function.[4][5]
Apolipoprotein E (ApoE) Knockout Mice Develop spontaneous hypercholesterolemia and atherosclerotic plaques, especially on a high-fat "Western" diet.Assessing the anti-atherosclerotic properties of DGLA.[6]
fat-1 Transgenic Mice Express a C. elegans gene that enables the conversion of omega-6 to omega-3 PUFAs.Investigating the impact of an altered omega-6/omega-3 ratio on DGLA metabolism and its physiological consequences.
"Omega" Transgenic Mice Express both fat-1 and fat-2 genes, allowing for the endogenous production of both omega-6 and omega-3 PUFAs from saturated fats and carbohydrates.Studying the de novo synthesis pathways of PUFAs and their interaction with dietary DGLA.
Zebrafish (Danio rerio) Larvae are transparent, allowing for in vivo imaging of inflammatory processes. Rapid development and ease of genetic manipulation.Modeling inflammatory bowel disease (IBD) and screening for the anti-inflammatory effects of DGLA.

Quantitative Data on DGLA Supplementation

The following tables summarize the quantitative effects of DGLA supplementation on its levels in various tissues and its impact on key metabolites and disease markers in different animal models.

Table 1: Effect of DGLA Supplementation on Tissue Fatty Acid Composition

Animal ModelDGLA DosageDurationTissueDGLA Level (% of total fatty acids)Arachidonic Acid (AA) Level (% of total fatty acids)Reference
Wistar Rats Varied dietary DGLA oil concentrations2 weeksLiverSignificant dose-dependent increaseNo significant change[3]
SerumSignificant dose-dependent increaseNo significant change[3]
BrainSignificant dose-dependent increaseNo significant change[3]
NC/Nga Mice Diet containing DGLA8 weeksSkin PhospholipidsIncreasedNot specified[4]
Spleen PhospholipidsIncreasedNot specified[4]
Plasma PhospholipidsIncreasedNot specified[4]
ApoE Knockout Mice 0.5% DGLA in diet6 monthsNot specifiedNot specifiedNot specified[6]

Table 2: Effects of DGLA Supplementation on Metabolites and Disease Markers

Animal ModelDGLA DosageDurationOutcome MeasureEffect of DGLAReference
Wistar Rats Varied dietary DGLA oil concentrations2 weeksPlasma PGE1/PGE2 ratioSignificantly increased[3]
NC/Nga Mice Diet containing DGLA8 weeksClinical skin severity scoreSignificantly lower[4]
Scratching behaviorReduced[4]
Plasma total IgE levelsReduced[4]
NC/Nga Mice 0.6 g/kg of DGLA in dietNot specifiedBlood IgE levelsSuppressed[7]
ApoE Knockout Mice 0.5% DGLA in diet6 monthsAtherosclerotic lesion sizeSignificantly prevented[6]
Acetylcholine-induced vascular relaxationSignificantly greater[6]
ApoE Knockout Mice 0.5% DGLA in high-cholesterol diet1 monthAtherosclerotic lesion sizeSignificantly prevented[6]

Experimental Protocols

DGLA Supplementation in Rodent Models

Objective: To investigate the in vivo effects of dietary DGLA supplementation.

Materials:

  • DGLA oil (e.g., from Mortierella alpina)

  • Standard rodent chow or purified diet (e.g., AIN-93G)

  • Metabolic cages (optional, for monitoring food intake)

Procedure:

  • Diet Preparation: Prepare experimental diets by incorporating DGLA oil at the desired concentration (e.g., 0.5% w/w). A control diet without DGLA oil should also be prepared. Ensure diets are isocaloric.

  • Animal Acclimation: Acclimate animals to individual housing and the control diet for at least one week before starting the experiment.

  • Experimental Feeding: Randomly assign animals to control and DGLA diet groups. Provide ad libitum access to the respective diets and water for the specified duration (e.g., 2 to 8 weeks).

  • Monitoring: Monitor food intake and body weight regularly.

  • Sample Collection: At the end of the study, euthanize animals and collect blood and tissues of interest (e.g., liver, skin, spleen, aorta) for fatty acid analysis and other relevant assays.

Induction of Atopic Dermatitis in NC/Nga Mice and DGLA Treatment

Objective: To evaluate the therapeutic effect of DGLA on atopic dermatitis.

Materials:

  • NC/Nga mice

  • Hapten for sensitization (e.g., 2,4-dinitrochlorobenzene - DNCB or oxazolone)

  • Acetone and olive oil (vehicle)

  • DGLA-supplemented diet

Procedure:

  • Sensitization: Shave the dorsal skin of the mice. Apply a solution of the hapten (e.g., 1% DNCB in acetone/olive oil) to the shaved area and one ear.

  • Challenge: After one week, repeatedly apply a lower concentration of the hapten (e.g., 0.2% DNCB) to the same skin area to elicit an inflammatory response.

  • DGLA Treatment: Begin feeding the DGLA-supplemented diet either before sensitization (prophylactic model) or after the onset of skin lesions (therapeutic model).

  • Scoring of Dermatitis: Clinically score the severity of skin lesions (erythema, edema, excoriation, dryness) at regular intervals.

  • Behavioral Analysis: Quantify scratching behavior using an automated system or by visual observation.

  • Sample Collection: At the end of the study, collect skin tissue for histological analysis and blood for measurement of IgE levels.

Fatty Acid Analysis of Animal Tissues by Gas Chromatography (GC)

Objective: To quantify the fatty acid composition, including DGLA, in animal tissues.

Materials:

  • Tissue homogenizer

  • Chloroform, methanol, hexane (B92381)

  • Boron trifluoride (BF3)-methanol solution (14%)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., fused silica)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a small volume of toluene.

    • Add BF3-methanol solution and heat at 100°C for 1 hour in a sealed tube.

    • After cooling, add water and hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the FAME extract under nitrogen and reconstitute in a small volume of hexane for GC analysis.

  • Gas Chromatography Analysis:

    • Inject the FAME sample into the GC.

    • Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known standards.

Visualizing DGLA Metabolism and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of DGLA.

DGLA_Metabolism LA Linoleic Acid (LA) (18:2n-6) delta6 Δ6-Desaturase LA->delta6 GLA γ-Linolenic Acid (GLA) (18:3n-6) elongase Elongase GLA->elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) delta5 Δ5-Desaturase DGLA->delta5 COX COX-1/2 DGLA->COX LOX15 15-Lipoxygenase DGLA->LOX15 AA Arachidonic Acid (AA) (20:4n-6) COX_AA COX AA->COX_AA LOX_AA LOX AA->LOX_AA PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) HETrE 15-HETrE (Anti-inflammatory) PGs2 Series 2 Prostaglandins (Pro-inflammatory) LTs4 Series 4 Leukotrienes (Pro-inflammatory) delta6->GLA elongase->DGLA delta5->AA COX->PGE1 LOX15->HETrE COX_AA->PGs2 LOX_AA->LTs4

Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

DGLA_Signaling cluster_dglametabolism DGLA Metabolism cluster_cellular_effects Cellular Effects DGLA DGLA PGE1 PGE1 DGLA->PGE1 HETrE 15-HETrE DGLA->HETrE AA Arachidonic Acid DGLA->AA Cell_Proliferation Cell Proliferation DGLA->Cell_Proliferation inhibits some cancer cells Inflammation Inflammation PGE1->Inflammation inhibits Resolution Resolution of Inflammation PGE1->Resolution promotes HETrE->Resolution promotes PGs2_LTs4 Pro-inflammatory Eicosanoids AA->PGs2_LTs4 PGs2_LTs4->Inflammation promotes

Caption: Simplified signaling effects of DGLA and its metabolites.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the metabolism and therapeutic potential of DGLA. By carefully selecting the appropriate model and applying standardized methodologies, researchers can gain valuable insights into the role of DGLA in health and disease, paving the way for the development of novel nutritional and pharmaceutical interventions.

References

Application Notes and Protocols for the Analytical Measurement of Dihomo-γ-Linolenic Acid (DGLA) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA) is a crucial omega-6 polyunsaturated fatty acid that serves as a precursor to a variety of bioactive lipid mediators involved in inflammatory processes and cellular signaling.[1][2] The precise and accurate measurement of DGLA and its metabolites is essential for understanding their physiological and pathological roles, and for the development of novel therapeutics targeting these pathways. These application notes provide detailed protocols for the quantification of DGLA metabolites using state-of-the-art analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

DGLA Metabolic Pathways

DGLA is metabolized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, producing a range of signaling molecules.[1][3] The balance between these pathways and their downstream products is critical in regulating inflammation and other cellular processes.

DGLA_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP) Pathway DGLA Dihomo-γ-Linolenic Acid (DGLA) PGG1 PGG1 DGLA->PGG1 COX-1/2 HPETEs Hydroperoxyeicosatrienoic Acids (HPETEs) DGLA->HPETEs LOX EETs Epoxyeicosatrienoic Acids (EETs) DGLA->EETs CYP450 PGH1 PGH1 PGG1->PGH1 Peroxidase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) PGH1->PGE1 PGE Synthase PGF1a PGF1α PGH1->PGF1a PGF Synthase TXA1 Thromboxane A1 (TXA1) PGH1->TXA1 TXA Synthase HETEs Hydroxyeicosatrienoic Acids (HETrEs) (e.g., 15-HETrE - Anti-inflammatory) HPETEs->HETEs LTs Leukotrienes (Series-3) HPETEs->LTs DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Epoxide Hydrolase

DGLA Metabolic Pathways Overview

Analytical Techniques

The quantification of DGLA metabolites in biological matrices is challenging due to their low endogenous concentrations and structural similarity. LC-MS/MS has emerged as the gold standard for its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.[4] GC-MS is also a powerful technique, particularly for fatty acid profiling, but often requires derivatization to increase the volatility of the analytes.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust platform for the targeted quantification of a wide range of DGLA metabolites without the need for derivatization.[7][8] The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of fatty acids and their metabolites.[9][10] To make the analytes suitable for GC analysis, a derivatization step is typically required to convert them into more volatile and thermally stable compounds, such as fatty acid methyl esters (FAMEs).[5][10]

Experimental Workflow

A typical workflow for the analysis of DGLA metabolites from biological samples involves several key steps, from sample collection and preparation to data acquisition and analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue, Cells) Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Extraction Lipid Extraction (e.g., Folch or SPE) Internal_Standard->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

General Experimental Workflow

Application Note 1: Quantification of DGLA-derived Prostaglandins (B1171923) by LC-MS/MS

This protocol details the simultaneous quantification of key DGLA-derived prostaglandins, such as Prostaglandin E1 (PGE1), in plasma samples.

Materials
  • Biological plasma samples

  • Internal Standards (e.g., PGE1-d4)

  • Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

Protocol: Sample Preparation (Solid Phase Extraction)[11]
  • Sample Pre-treatment : Thaw 500 µL of plasma on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation. Spike with 10 µL of internal standard solution (e.g., 100 ng/mL PGE1-d4).[11]

  • Acidification : Acidify the sample to a pH of approximately 3.5 with 0.1% formic acid.[11]

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of 20% methanol in water.

  • Elution : Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[12]

Protocol: LC-MS/MS Analysis
  • LC Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11]

  • Mobile Phase A : 0.1% formic acid in water.[13]

  • Mobile Phase B : Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.[13]

  • Gradient Elution : A suitable gradient from 30% B to 95% B over 15 minutes is recommended to achieve separation.

  • MS Detection : Operate the mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[13]

Quantitative Data
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PGE1353.2273.220
PGE1-d4 (IS)357.2277.220

Note: The specific m/z values and collision energies may need to be optimized for the instrument used.

Application Note 2: Profiling of DGLA and its Hydroxylated Metabolites by GC-MS

This protocol describes the analysis of DGLA and its hydroxylated metabolites (HETrEs) in cell culture supernatants following derivatization.

Materials
  • Cell culture supernatant

  • Internal Standards (e.g., DGLA-d8, 15-HETE-d8)

  • Solvents for extraction (e.g., ethyl acetate)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol: Sample Preparation and Derivatization
  • Extraction : To 1 mL of cell culture supernatant, add the internal standards. Acidify to pH 3.5 with formic acid and extract twice with 2 mL of ethyl acetate.

  • Evaporation : Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization : To the dried residue, add 50 µL of BSTFA and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[9]

Protocol: GC-MS Analysis
  • GC Column : HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[9]

  • Oven Program : Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

  • Injection : 1 µL in splitless mode.

  • MS Detection : Operate in electron impact (EI) ionization mode and scan for characteristic ions.

Quantitative Data
Analyte (as TMS derivative)Characteristic Ions (m/z)
DGLA-TMS[M]+, [M-15]+
HETrE-TMS[M]+, [M-71]+, [M-129]+

Note: The exact mass fragments should be confirmed using authentic standards.

Summary and Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the quantification of DGLA metabolites in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific analytes of interest, the sample matrix, and the available instrumentation. Proper sample preparation is critical for accurate and reproducible results. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of lipidomics and drug development, enabling a deeper understanding of the role of DGLA and its metabolites in health and disease.

References

Application Notes and Protocols for the Gas Chromatography of 8,11,14-Eicosatrienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 8,11,14-Eicosatrienoic acid methyl ester, also known as Dihomo-γ-linolenic acid methyl ester, using gas chromatography (GC). This document outlines the necessary protocols for sample preparation, instrumentation, and data analysis, tailored for professionals in research, scientific, and drug development fields.

Introduction

This compound is a C20:3 omega-6 fatty acid. For robust and reproducible analysis by gas chromatography, it is typically derivatized to its fatty acid methyl ester (FAME) form. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.[1][2][3] The analysis of FAMEs is a critical tool for characterizing fats and oils and for determining the total fat content in various matrices, including biological samples and food products.[1][3]

Compound Properties:

PropertyValue
Chemical Name cis-8,11,14-Eicosatrienoic acid methyl ester
Synonyms Dihomo-γ-Linolenic Acid methyl ester, Methyl dihomo-γ-linolenate
CAS Number 21061-10-9[4][5][6]
Molecular Formula C₂₁H₃₆O₂[4][5][7]
Molecular Weight 320.51 g/mol [4][5]
Appearance Liquid[4][5]
Storage Temperature -20°C[4][5]

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester

Accurate analysis begins with proper sample preparation. Free fatty acids must be converted into their corresponding methyl esters.[8] Below are two common acid-catalyzed esterification methods.

Method 1: Methanolic HCl

This method is suitable for a variety of lipid samples, including sterol esters, triacylglycerols, phospholipids, and free fatty acids.[9]

  • Place the lipid sample (up to 1 mg) in a screw-capped glass test tube.[9]

  • Add 0.2 mL of toluene (B28343) to dissolve the sample.[9]

  • Sequentially add 1.5 mL of methanol (B129727) and 0.3 mL of 8% (w/v) HCl in methanol/water (85:15, v/v).[9]

  • Vortex the tube to ensure thorough mixing.[9]

  • For rapid derivatization, heat the sealed tube at 100°C for 1 to 1.5 hours. For milder conditions, incubate at 45°C overnight (14 hours or longer).[9]

  • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube.[9]

  • Vortex the tube to extract the FAMEs into the hexane layer.[9]

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[9][10]

Method 2: Sulfuric Acid in Methanol

This is another widely used method for preparing FAMEs.

  • For samples in a supernatant, mix 2 mL of the supernatant with 2 mL of 6% H₂SO₄ in methanol in a screw-cap glass tube.[11]

  • Incubate the mixture in an 80°C oven or a 100°C water bath for 2 hours.[11]

  • After cooling to room temperature, add 1 mL of petroleum ether and 1 mL of water.[11]

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes to separate the layers.[11]

  • Transfer the upper organic layer to a clean sample tube.[11]

  • Repeat the extraction with petroleum ether twice more to ensure complete recovery of the FAMEs.[11]

Gas Chromatography (GC) Analysis

The following are recommended GC parameters for the analysis of this compound methyl ester. The choice of column is critical, with polar stationary phases being the most effective for separating FAMEs based on carbon number and degree of unsaturation.[10]

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890A GC or equivalent with Flame Ionization Detector (FID)[10]
Column Highly polar capillary column, e.g., Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a DB-23 column (60 m x 0.25 mm ID, 0.15 µm film thickness)[10][12]
Injector Split/Splitless Inlet
Inlet Temperature 225°C[10]
Injection Volume 1 µL[10]
Split Ratio 20:1 to 200:1, depending on sample concentration[2][3]
Carrier Gas Helium or Hydrogen[3][11]
Flow Rate 1 mL/min (Helium)[11]
Oven Temperature Program Initial: 100°C, hold for 4 min; Ramp: 3°C/min to 240°C; Hold: 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 - 300°C[2]

Data Presentation

Quantitative analysis of this compound methyl ester can be performed by comparing the peak area to that of a known standard. The following table provides an example of expected results for a standard mixture of FAMEs.

Table 1: Example Gas Chromatography Data for a FAMEs Standard Mixture

Fatty Acid Methyl EsterAbbreviationRetention Time (min)Peak Area (Arbitrary Units)Concentration (mg/mL)
Palmitic acid methyl esterC16:025.8150,0000.1
Stearic acid methyl esterC18:031.2145,0000.1
Oleic acid methyl esterC18:1n9c32.5250,0000.1
Linoleic acid methyl esterC18:2n6c34.8230,0000.1
This compound methyl ester C20:3n6 39.5 200,000 0.1
Arachidonic acid methyl esterC20:4n641.2180,0000.1

Note: Retention times are illustrative and will vary depending on the specific GC system, column, and analytical conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound methyl ester.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization Extraction2 FAMEs Extraction (e.g., with Hexane) Derivatization->Extraction2 GC_Vial Transfer to GC Vial Extraction2->GC_Vial Injection Sample Injection GC_Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC analysis of this compound methyl ester.

References

Application Notes and Protocols for Solid-Phase Extraction of Dihomo-γ-linolenic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA) is a crucial omega-6 polyunsaturated fatty acid that serves as a precursor to potent anti-inflammatory and immunomodulatory lipid mediators.[1] Accurate and reliable quantification of DGLA in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding its role in health and disease, and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and purification of lipids from complex biological samples, offering significant advantages in terms of recovery, reproducibility, and cleanliness of the final extract for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

This document provides detailed application notes and protocols for the solid-phase extraction of DGLA from biological samples, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the solid-phase extraction of polyunsaturated fatty acids (PUFAs) similar to DGLA, followed by LC-MS/MS analysis. It is important to note that specific performance characteristics for DGLA may vary depending on the exact experimental conditions, matrix, and instrumentation.

ParameterTypical Value/RangeNotes
Recovery >90%Recovery for similar long-chain fatty acids using C18 SPE is generally high.[4]
Limit of Detection (LOD) 0.1 - 10 ng/mLThe LOD can vary significantly based on the sensitivity of the LC-MS/MS instrument.[5] For some PUFAs, LODs in the low nmol/L range have been reported.[1][6]
Limit of Quantification (LOQ) 0.4 - 30 ng/mLThe LOQ is typically 3-5 times the LOD and represents the lowest concentration that can be reliably quantified.[5][7] For some PUFAs, LOQs in the low nmol/L range have been reported.[1][6]
Linearity (R²) >0.99A high coefficient of determination indicates a strong linear relationship between concentration and response.[8]
Intra-day Precision (%RSD) < 15%Assesses the precision of the method within a single day.[9][10]
Inter-day Precision (%RSD) < 15%Evaluates the precision of the method across different days.[9][10]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DGLA from Human Plasma/Serum

This protocol describes a representative method for the extraction of DGLA from human plasma or serum using reversed-phase C18 SPE cartridges.

Materials:

  • Human plasma or serum samples

  • Dihomo-γ-linolenic acid (DGLA) analytical standard

  • Deuterated DGLA internal standard (e.g., DGLA-d8)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 200 µL of plasma/serum in a clean tube, add 200 µL of an internal standard solution (e.g., DGLA-d8 in methanol).

    • Add 1 mL of a 4:1 (v/v) mixture of acetonitrile/37% hydrochloric acid to hydrolyze the fatty acids.[11]

    • Vortex the mixture for 30 seconds.

    • Incubate the samples at 90°C for 2 hours in a heating block.[11]

    • After cooling to room temperature, add 2 mL of hexane (B92381) and vortex for 1 minute to extract the fatty acids.[11]

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 500 µL of loading buffer (5% methanol in water with 0.1% formic acid).

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the cartridges to dry.[4]

  • Sample Loading:

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[4]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[4]

  • Elution:

    • Elute the DGLA with 1 mL of acetonitrile into a clean collection tube.[4]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

Protocol 2: Quantification of DGLA by LC-MS/MS

This protocol provides a general method for the quantification of DGLA using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-9 min: 95% B

    • 9-10 min: 50% B

    • 10-12 min: 50% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DGLA: Precursor ion (m/z) 305.2 → Product ion (m/z) 261.2

    • DGLA-d8 (Internal Standard): Precursor ion (m/z) 313.2 → Product ion (m/z) 269.2

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards of DGLA in the mobile phase, ranging from the LOQ to the upper limit of the expected sample concentrations.

    • Add a constant amount of the internal standard (DGLA-d8) to each calibration standard.

  • Sample Analysis:

    • Inject the reconstituted samples and calibration standards into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for DGLA and the internal standard.

    • Calculate the peak area ratio (DGLA/DGLA-d8).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of DGLA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

DGLA Signaling Pathway

DGLA_Signaling_Pathway LA Linoleic Acid (LA) (Omega-6) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 TXA1 Thromboxane A1 (Anti-aggregatory) DGLA->TXA1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX PGE2 Pro-inflammatory Prostaglandins (e.g., PGE2) AA->PGE2 COX-1/2 LTs Pro-inflammatory Leukotrienes AA->LTs 5-LOX SPE_Workflow start Start: Biological Sample (Plasma/Serum) pretreatment 1. Sample Pre-treatment (Hydrolysis & LLE) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol & Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Aqueous & Organic) loading->washing elution 5. Elution (Acetonitrile) washing->elution drydown 6. Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

References

Application Note: Use of Deuterated 8,11,14-Eicosatrienoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that holds a critical position in lipid metabolism.[1][2] It is the elongation product of γ-linolenic acid (GLA) and a direct precursor to the anti-inflammatory 1-series prostaglandins (B1171923) (e.g., PGE₁) and the anti-inflammatory 15-HETrE via the COX and 15-lipoxygenase pathways, respectively.[1][3] DGLA can also be converted by the Δ5-desaturase enzyme into arachidonic acid (ARA), a precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][4] This positions DGLA at a metabolic crossroads, making the balance between DGLA and ARA a crucial factor in regulating inflammatory processes.[1]

Stable isotope-labeled compounds, particularly deuterated analogues, are indispensable tools in modern metabolic research.[5] Deuterated this compound, in which hydrogen atoms are replaced by deuterium, is chemically identical to its endogenous counterpart but has a higher mass. This property allows it to be distinguished and quantified by mass spectrometry (MS), making it an ideal internal standard and metabolic tracer.[5] This application note provides a comprehensive overview of the principles, applications, and protocols for using deuterated DGLA in metabolic studies.

Core Principles and Applications

The primary analytical technique underpinning the use of deuterated DGLA is Isotope Dilution Mass Spectrometry .[5] In this method, a known quantity of the deuterated standard is added to a biological sample at the initial stage of processing.[5] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatographic separation, and exhibit similar ionization efficiencies in the mass spectrometer.[5] This co-processing corrects for sample loss and analytical variability, significantly improving the accuracy and precision of quantification.[5][6]

Key Applications:

  • Accurate Quantification: As an internal standard, deuterated DGLA enables the precise measurement of endogenous DGLA concentrations in various biological matrices like plasma, serum, and tissues. This is crucial for studying disease states characterized by altered DGLA levels, such as certain inflammatory conditions and metabolic disorders.[1]

  • Metabolic Flux Analysis: Deuterated DGLA serves as a powerful tracer to investigate the dynamics of fatty acid metabolism in vivo.[7] By administering the labeled compound, researchers can track its conversion into other key metabolites. A primary example is monitoring the Δ5-desaturase activity by measuring the appearance of deuterated arachidonic acid (d-ARA) from the administered deuterated DGLA (d-DGLA).[8] This provides direct insight into the enzymatic activity and regulation of PUFA metabolic pathways.

Data Presentation: Quantitative Metabolic Parameters

The following table summarizes quantitative data from a human metabolic study that utilized deuterium-labeled DGLA to investigate the influence of dietary arachidonic acid on its metabolism.[8] This data highlights the utility of the tracer in determining metabolic conversion rates under different physiological conditions.

ParameterHigh Arachidonic Acid Diet (1.7 g/d)Low Arachidonic Acid Diet (0.21 g/d)Reference
Diet Duration 50 days50 days[8]
Tracer Administered Ethyl esters of 20:3n-6[d4]Ethyl esters of 20:3n-6[d4][8]
Estimated Conversion of d4-DGLA to d4-ARA 17.7 ± 0.79%2.13 ± 1.44%[8]
Concentration of d4-ARA in Total Plasma Lipids 2.10 ± 0.6 µmol/mL plasma0.29 ± 0.2 µmol/mL plasma[8]

Data represents mean ± SD for n=4 subjects. The concentration of d4-ARA is normalized per mmole of d4-DGLA fed per kg of body weight.

Experimental Protocols

The following protocols provide a generalized framework for conducting metabolic studies using deuterated this compound.

Protocol 1: In Vivo Metabolic Tracer Study

This protocol is adapted from human studies investigating fatty acid metabolism.[8]

  • Subject Recruitment and Diet Control: Subjects are placed on a controlled diet for a specified period (e.g., 50 days) to establish a baseline fatty acid profile. Diets can be designed to be high or low in specific fatty acids, such as arachidonic acid, to study their regulatory effects.[8]

  • Tracer Administration: A precisely weighed amount of deuterated this compound (e.g., d4-DGLA), often as an ethyl ester for improved stability and absorption, is administered orally.[8]

  • Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at multiple time points post-administration (e.g., 0, 4, 6, 8, 12, 24, 48, 72 hours) to capture the kinetic profile of the tracer and its metabolites.[7][8]

  • Sample Processing: Plasma is separated from whole blood by centrifugation (e.g., 3,000 x g for 15 minutes at 4°C).[6] Samples should be immediately frozen and stored at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Plasma

This protocol describes a standard liquid-liquid extraction method suitable for recovering fatty acids.[6]

  • Sample Preparation: Aliquot 100 µL of plasma into a 2 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated this compound internal standard mixture in methanol. For tracer studies where d-DGLA is the analyte, a different internal standard (e.g., d8-Arachidonic Acid or a 13C-labeled lipid) would be used for quantification of the tracer itself.

  • Protein Precipitation & Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the analytical platform (e.g., 100 µL of 90:10 isopropanol:acetonitrile).[6]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of fatty acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[9]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[9]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids over a 15-20 minute run.

    • Flow Rate: 0.3-0.5 mL/min.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.[7]

    • Scan Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for both the endogenous (analyte) and the deuterated (internal standard) fatty acids.

    • Example Transitions:

      • Endogenous DGLA (20:3): Precursor ion (m/z) -> Product ion (m/z)

      • Deuterated DGLA (e.g., d4-DGLA): Precursor ion (m/z + 4) -> Product ion (m/z + 4 or other specific fragment)

      • Endogenous ARA (20:4): Precursor ion (m/z) -> Product ion (m/z)

      • Deuterated ARA (e.g., d4-ARA): Precursor ion (m/z + 4) -> Product ion (m/z + 4 or other specific fragment)

Mandatory Visualizations

G LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA This compound (DGLA) (20:3n-6) GLA->DGLA Elongase ARA Arachidonic Acid (ARA) (20:4n-6) DGLA->ARA Δ5-Desaturase PGE1 Anti-inflammatory Prostaglandins (PGE₁) DGLA->PGE1 COX-1/2 HETrE Anti-inflammatory 15-HETrE DGLA->HETrE 15-LOX PGE2 Pro-inflammatory Prostaglandins (PGE₂) ARA->PGE2 COX-1/2 LTB4 Pro-inflammatory Leukotrienes (LTB₄) ARA->LTB4 5-LOX G start In Vivo Study (Administer d-DGLA) collect Time-Course Blood Sample Collection start->collect spike Spike Plasma with Internal Standard collect->spike extract Lipid Extraction (e.g., Chloroform:Methanol) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms data Data Processing (Peak Integration) lcms->data quant Quantification & Flux Analysis data->quant

References

Troubleshooting & Optimization

Technical Support Center: 8,11,14-Eicosatrienoic Acid (DGLA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DGLA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is a polyunsaturated fatty acid (PUFA) and is susceptible to degradation primarily through oxidation. The main contributing factors are:

  • Exposure to Oxygen: The presence of atmospheric oxygen can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This process is known as auto-oxidation.

  • Exposure to Light: Light, particularly UV light, can initiate and accelerate oxidative degradation.[1] It is categorized as a light-sensitive compound.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.[1] Therefore, it is recommended to store DGLA at low temperatures, typically -20°C.[1][2]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for lipid oxidation.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions.

ParameterRecommendationRationale
Temperature Frozen (-20°C)[1][2]To minimize the rate of oxidative reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)[1]To prevent exposure to atmospheric oxygen.
Light Protect from light by using amber vials or storing in the dark.[1]To avoid photo-oxidation.
Form Store as a neat oil or in a suitable organic solvent.Neat oil minimizes interaction with potential reactants.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: The choice of solvent can significantly impact the stability of DGLA. It is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. For aqueous solutions, it is often prepared in a buffer containing a carrier protein like albumin or an emulsifier to enhance solubility and stability.

SolventConcentrationNotes
Ethanol 100 mg/mlSuitable for stock solutions.
DMSO 100 mg/mlCommon solvent for cell culture experiments.
DMF 100 mg/mlAnother option for preparing concentrated stock solutions.
0.15 M Tris-HCl (pH 8.5) 1 mg/mlLimited aqueous solubility.
PBS (pH 7.2) 0.15 mg/ml[3]Very low solubility in plain buffer.

For aqueous experimental media, it is advisable to prepare fresh solutions and use them immediately. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C and protected from light.

Troubleshooting Guides

Issue 1: Rapid Degradation of DGLA in Experimental Media

Symptoms:

  • Inconsistent experimental results.

  • Loss of biological activity of DGLA over time.

  • Visible changes in the appearance of the media (e.g., cloudiness, color change).

Possible Causes and Solutions:

CauseTroubleshooting Step
Oxidation 1. Deoxygenate Media: Before adding DGLA, sparge the experimental media with an inert gas like argon or nitrogen to remove dissolved oxygen. 2. Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol to the media at a low concentration (e.g., 0.01-0.1%).[4] 3. Work Quickly: Prepare DGLA-containing media immediately before use and minimize its exposure to air.
Photo-degradation 1. Protect from Light: Conduct experiments under low-light conditions or use amber-colored culture plates/tubes. 2. Wrap Containers: If transparent containers are necessary, wrap them in aluminum foil.
Contamination with Metal Ions 1. Use High-Purity Reagents: Ensure all components of the media are of high purity and low in metal ion contamination. 2. Use Chelating Agents: In some cases, the addition of a chelating agent like EDTA can help sequester metal ions.
Issue 2: Low or Inconsistent Bioavailability in Cell-Based Assays

Symptoms:

  • Weak or variable cellular response to DGLA treatment.

  • Difficulty in achieving desired intracellular concentrations.

Possible Causes and Solutions:

CauseTroubleshooting Step
Poor Solubility in Aqueous Media 1. Use a Carrier Protein: Complex DGLA with fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells. A typical molar ratio of DGLA to BSA is 2:1 to 4:1. 2. Use Emulsifiers: Emulsifying agents like Tween 20 or Tween 80 can help to create a stable dispersion of DGLA in aqueous media.[5]
Adsorption to Plasticware 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. 2. Pre-coat with BSA: Pre-incubating the plasticware with a BSA solution can help to block non-specific binding sites.
Cellular Metabolism 1. Inhibit Metabolic Enzymes: DGLA is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX).[6][7] If you are studying the direct effects of DGLA, consider co-treatment with inhibitors of these enzymes to prevent its conversion to downstream metabolites.

Experimental Protocols

Protocol 1: Preparation of DGLA-BSA Complex for Cell Culture

This protocol describes the preparation of a 10 mM DGLA stock solution complexed with BSA.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 200 proof

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS.

  • Dissolve DGLA in ethanol to a concentration of 100 mM.

  • Warm the 10% BSA solution to 37°C.

  • While gently vortexing the BSA solution, slowly add the 100 mM DGLA-ethanol solution to achieve the desired final DGLA concentration (e.g., for a 10 mM DGLA-BSA complex, add 1 part DGLA solution to 9 parts BSA solution).

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterile-filter the final solution through a 0.22 µm filter.

  • Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability Testing of DGLA in Solution using HPLC-UV

This method provides a general workflow for assessing the stability of DGLA under various conditions.

Materials:

  • DGLA solution to be tested

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • Formic acid or acetic acid

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the DGLA solution. If necessary, perform a liquid-liquid extraction (e.g., with hexane (B92381) or ethyl acetate) to isolate the lipid fraction. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at 205-210 nm.

    • Injection Volume: 20 µl.

  • Data Analysis:

    • Quantify the peak area of DGLA at each time point.

    • Calculate the percentage of DGLA remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining DGLA against time to determine the degradation rate.

Visualizations

Degradation_Pathway DGLA This compound (DGLA) Peroxidation Lipid Peroxidation DGLA->Peroxidation O2 Oxygen (O2) O2->Peroxidation Light_Heat Light / Heat Light_Heat->Peroxidation Metal_Ions Metal Ions Metal_Ions->Peroxidation Hydroperoxides Lipid Hydroperoxides Peroxidation->Hydroperoxides Degradation_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_end Outcome Start DGLA Degradation Observed Check_Storage Review Storage Conditions (-20°C, Inert Gas, Dark) Start->Check_Storage Check_Handling Assess Experimental Handling (Exposure to Air/Light) Check_Storage->Check_Handling Correct Optimize_Storage Implement Proper Storage Check_Storage->Optimize_Storage Incorrect Check_Media Analyze Media Composition (Potential Contaminants) Check_Handling->Check_Media Correct Modify_Handling Use Inert Atmosphere / Low Light Check_Handling->Modify_Handling Incorrect Add_Antioxidants Add Antioxidants (e.g., BHT) Check_Media->Add_Antioxidants Contaminants Suspected Stability_Improved Stability Improved Optimize_Storage->Stability_Improved Modify_Handling->Stability_Improved Add_Antioxidants->Stability_Improved

Caption: Troubleshooting workflow for DGLA degradation.

References

Technical Support Center: Quantification of Low Levels of 8,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8,11,14-Eicosatrienoic Acid (Dihomo-γ-linolenic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this polyunsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification challenging?

A1: this compound (also known as Dihomo-γ-linolenic acid, DGLA) is a 20-carbon omega-6 fatty acid.[1] Its quantification is challenging due to several factors: it is often present at very low concentrations in biological samples, it is susceptible to oxidation due to its polyunsaturated nature, and it can co-elute with other structurally similar fatty acid isomers during chromatographic analysis.[2][3]

Q2: Which analytical platforms are most suitable for quantifying low levels of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most effective and commonly used platforms for the sensitive and specific quantification of this compound.[2][3] GC-MS provides excellent separation of fatty acid isomers but requires a derivatization step to increase the analyte's volatility.[2][3] LC-MS/MS offers high sensitivity and can often analyze the fatty acid without derivatization.[2]

Q3: How can I prevent the degradation of this compound during sample collection and storage?

A3: To minimize degradation from oxidation and enzymatic activity, it is crucial to handle samples with care. Biological samples should be collected in the presence of an antioxidant, such as butylated hydroxytoluene (BHT).[2] Samples should be processed quickly on ice and stored at -80°C until extraction to prevent the degradation of metabolites.[2] For lipid extracts, storage in an organic solvent with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen, is recommended.[4][5]

Q4: What is the best internal standard for accurate quantification?

A4: A stable isotope-labeled form of this compound (e.g., DGLA-d8) is the ideal internal standard.[2] It has nearly identical chemical and physical properties to the analyte, which allows it to effectively correct for variations in extraction efficiency, derivatization yield, and matrix effects during mass spectrometry analysis.[2][6] If a labeled standard is not available, a structurally similar fatty acid that is not naturally present in the sample can be used as an alternative, though this may lead to greater variability.[2]

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is essential for GC-MS analysis.[3] Free fatty acids are not volatile enough for gas chromatography.[3] Converting them to fatty acid methyl esters (FAMEs) increases their volatility and thermal stability.[3] This process also improves the chromatographic peak shape.[3] For LC-MS/MS analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency and chromatographic retention.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the quantification of this compound.

Issue 1: Low or No Analyte Signal
Potential CauseRecommended Solution(s)
Inefficient Extraction Review and optimize the extraction protocol. Ensure the pH of the sample is appropriate for the extraction of acidic lipids. A common method is liquid-liquid extraction following acidification of the sample.[2]
Analyte Degradation Polyunsaturated fatty acids are prone to oxidation.[3] Minimize the exposure of samples to air and light.[3] Always use antioxidants like BHT in your extraction solvents and store extracts at -80°C under an inert gas (e.g., nitrogen or argon).[2][3]
Incomplete Derivatization (GC-MS) Ensure the derivatization reaction has gone to completion. Re-evaluate the protocol, including the choice of reagent, reaction time, and temperature.[7]
Low Concentration in Sample The concentration of the analyte in the sample may be below the limit of detection (LOD) of the instrument in full-scan mode.[7] For increased sensitivity, use Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[7]
Matrix Effects (LC-MS/MS) The sample matrix can suppress the ionization of the analyte.[8][9][10] Use a stable isotope-labeled internal standard to compensate for these effects.[2] Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential CauseRecommended Solution(s)
Active Sites in the GC System Underivatized fatty acids can interact with active sites in the GC inlet or column, leading to peak tailing.[3] Ensure derivatization is complete.[3] If tailing continues, clean the GC inlet, trim the column, or use a new, deactivated liner.[7]
Secondary Interactions on HPLC Column The polar carboxyl group of the fatty acid can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns, causing tailing.[11] To minimize this, lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic acid or use a column with end-capping.[11]
Column Overload Injecting an excessive amount of sample can cause peak fronting or broadening.[3] Reduce the injection volume or dilute the sample.[3]
Inappropriate Sample Solvent The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[11]
Issue 3: High Variability Between Replicates
Potential CauseRecommended Solution(s)
Inconsistent Sample Preparation Variations in pipetting, extraction times, or evaporation steps can introduce significant variability. Standardize the workflow by using calibrated pipettes and ensuring consistent timing for all steps.[2] Automation can help where possible.
Lack of a Proper Internal Standard Using an inappropriate internal standard that does not behave similarly to the analyte can lead to high variability.[2] Incorporate a stable isotope-labeled internal standard at the beginning of the sample preparation process.[2]
Instrument Instability Fluctuations in the mass spectrometer source or detector can cause variable results. Ensure the instrument is properly maintained and calibrated.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plasma
  • Sample Preparation: To 1 mL of plasma, add an antioxidant (e.g., BHT to a final concentration of 0.05%).[2]

  • Internal Standard Addition: Add the stable isotope-labeled internal standard (e.g., this compound-d8).[2]

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[2] Let it stand for 15 minutes at 4°C.[2]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent.

  • Derivatization: Add the derivatizing agent (e.g., methanolic HCl or BF3-methanol).

  • Incubation: Heat the mixture at a specified temperature (e.g., 60°C) for a set time to allow the reaction to complete.

  • Extraction: After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.[3]

  • Phase Separation: Vortex and centrifuge to separate the layers.[3]

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.[3]

  • Final Preparation: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a precise volume of hexane for GC-MS injection.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods sample Biological Sample (e.g., Plasma) add_antioxidant Add Antioxidant (BHT) & Internal Standard sample->add_antioxidant acidify Acidify Sample add_antioxidant->acidify extract Lipid Extraction acidify->extract dry_extract Dry Extract extract->dry_extract lcms LC-MS/MS Analysis dry_extract->lcms Direct Analysis derivatize Derivatization (FAMEs) dry_extract->derivatize For GC gcms GC-MS Analysis derivatize->gcms

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_low_signal start Low or No Signal Detected check_extraction Is extraction efficient? start->check_extraction check_degradation Is analyte degrading? check_extraction->check_degradation Yes solution_extraction Optimize Extraction Protocol check_extraction->solution_extraction No check_derivatization Is derivatization complete? (GC-MS) check_degradation->check_derivatization No solution_degradation Use Antioxidants, Store at -80°C check_degradation->solution_degradation Yes check_concentration Is concentration too low? check_derivatization->check_concentration Yes solution_derivatization Optimize Derivatization check_derivatization->solution_derivatization No check_matrix Are there matrix effects? (LC-MS/MS) check_concentration->check_matrix No solution_concentration Use SIM/MRM, Concentrate Sample check_concentration->solution_concentration Yes solution_matrix Improve Sample Cleanup, Use Isotope-Labeled IS check_matrix->solution_matrix Yes

Caption: Troubleshooting flowchart for low signal of this compound.

References

Technical Support Center: Optimizing LC-MS/MS for Dihomo-γ-linolenic Acid (DGLA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Dihomo-γ-linolenic acid (DGLA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of DGLA.

Problem Potential Cause Recommended Solution
Low or No DGLA Signal Inefficient extractionReview and optimize the sample extraction protocol. Ensure complete cell lysis and efficient partitioning of lipids. Consider a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleaner samples.
Poor ionization in the MS sourceDGLA is best analyzed in negative ionization mode (ESI-). Ensure the MS is operating in the correct mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Incorrect MRM transitionsVerify the precursor and product ion m/z values for DGLA. Use the values provided in the tables below as a starting point and perform an infusion of a DGLA standard to confirm and optimize the transitions on your specific instrument.
Poor Peak Shape (Tailing, Fronting, or Broadening) Column degradation or contaminationFlush the column with a strong solvent wash series. If peak shape does not improve, consider replacing the column. Use of a guard column is recommended to extend the life of the analytical column.[1]
Inappropriate mobile phaseEnsure the mobile phase pH is compatible with the column chemistry. For reversed-phase chromatography of fatty acids, a mobile phase containing a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) is often used to ensure consistent protonation.
Sample solvent mismatchThe solvent used to reconstitute the sample extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
High Background Noise Contaminated mobile phase or LC systemUse high-purity, LC-MS grade solvents and additives.[2] Filter all mobile phases. If contamination is suspected, flush the entire LC system with a cleaning solution.
Matrix effects from the sampleImprove sample cleanup procedures. Solid-phase extraction (SPE) can be effective in removing interfering matrix components.[3] Consider using a divert valve to direct the early and late eluting, non-target compounds to waste instead of the mass spectrometer.
Retention Time Shifts Inconsistent mobile phase preparationPrepare fresh mobile phases daily and ensure accurate and consistent composition.
Fluctuations in column temperatureUse a column oven to maintain a stable column temperature throughout the analytical run.
Column equilibration issuesEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For reversed-phase columns, equilibrating with at least 10 column volumes is a good starting point.[4]
Inconsistent Quantification Lack of or inappropriate internal standardUse a stable isotope-labeled internal standard for DGLA (e.g., DGLA-d8) to correct for variations in sample preparation, injection volume, and matrix effects. The internal standard should be added at the beginning of the sample preparation process.
Non-linear calibration curveEnsure the calibration standards cover the expected concentration range of DGLA in the samples. If non-linearity is observed, a weighted linear regression or a non-linear curve fit may be necessary.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended method for extracting DGLA from plasma or serum?

A1: A common and effective method is a combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE). A detailed protocol is provided in the "Experimental Protocols" section below. This approach helps to efficiently extract lipids while removing proteins and other interfering substances.

Q2: What precautions should be taken during sample preparation to prevent degradation of DGLA?

A2: DGLA is a polyunsaturated fatty acid and is susceptible to oxidation. It is recommended to work on ice, use antioxidants (such as butylated hydroxytoluene, BHT), and process samples as quickly as possible. Store extracts at low temperatures (e.g., -80°C) under an inert gas like nitrogen or argon if not analyzing immediately.

Liquid Chromatography

Q3: What type of LC column is best suited for DGLA analysis?

A3: A C18 reversed-phase column is the most common choice for separating DGLA and other fatty acids. Columns with a particle size of less than 2 µm can provide higher resolution and sensitivity.

Q4: What are typical mobile phase compositions for DGLA separation?

A4: A binary gradient system is typically used.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and often a low concentration of a buffer salt like ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.

The gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more hydrophobic fatty acids.

Mass Spectrometry

Q5: Which ionization mode is optimal for DGLA detection?

A5: Electrospray ionization (ESI) in the negative ion mode is the preferred method for detecting DGLA and other free fatty acids. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

Q6: How do I determine the optimal MRM transitions and collision energies for DGLA?

A6: The optimal parameters are instrument-dependent. You should infuse a standard solution of DGLA directly into the mass spectrometer to determine the precursor ion and identify the most abundant and stable product ions. A collision energy ramp should be performed for each product ion to find the energy that yields the highest signal intensity. The tables below provide a starting point for these parameters.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Dihomo-γ-linolenic acid.

Table 1: Dihomo-γ-linolenic Acid (DGLA) Properties
ParameterValue
Chemical FormulaC₂₀H₃₄O₂
Exact Mass306.2559 g/mol
Precursor Ion ([M-H]⁻)m/z 305.2
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions for DGLA
Precursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV) - Starting Point
305.2261.2[M-H-CO₂]⁻10 - 20
305.259.1Acetate ion25 - 35
305.2151.1C₁₀H₁₅O⁻15 - 25
305.2205.2C₁₄H₂₁O⁻10 - 20

Note: Collision energies are highly instrument-dependent and should be optimized empirically.

Table 3: Typical Liquid Chromatography Parameters
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Gradient Start at 30-40% B, increase to 95-100% B over 10-15 minutes, hold, and re-equilibrate.

Experimental Protocols

Protocol 1: Extraction of DGLA from Plasma

This protocol is a general guideline and may require optimization for specific sample types and instruments.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., DGLA-d8 in ethanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE, vortex for 1 minute, and then add 250 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • For further cleanup (optional but recommended), reconstitute the dried extract in a small volume of a weak solvent and load it onto a pre-conditioned C18 SPE cartridge.

  • Wash the SPE cartridge with a weak aqueous solvent to remove polar impurities.

  • Elute the DGLA and other fatty acids with a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

DGLA Metabolic and Signaling Pathway

The following diagram illustrates the key metabolic pathways of Dihomo-γ-linolenic acid, leading to the production of various bioactive lipid mediators.

DGLA_Pathway Linoleic_Acid Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) Linoleic_Acid->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase Series1_PGs Series-1 Prostaglandins (e.g., PGE₁) DGLA->Series1_PGs COX-1/2 HETrEs Hydroxyeicosatrienoic Acids (e.g., 15-HETrE) DGLA->HETrEs LOX Series2_Eicosanoids Series-2 Eicosanoids (Pro-inflammatory) AA->Series2_Eicosanoids COX/LOX

Caption: Metabolic pathways of Dihomo-γ-linolenic acid (DGLA).

Experimental Workflow for DGLA Analysis

This diagram outlines the general workflow for the analysis of DGLA from biological samples using LC-MS/MS.

DGLA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Dry_Reconstitute Dry & Reconstitute Cleanup->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for DGLA analysis by LC-MS/MS.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues in DGLA analysis.

Troubleshooting_Flow rect_node rect_node Check_Peak_Shape Poor Peak Shape? rect_node->Check_Peak_Shape Start Problem Detected? Check_Signal Low or No Signal? Start->Check_Signal Check_Signal->rect_node Yes Check MS Settings (Ionization, MRM) Optimize Extraction Check_Signal->Check_Peak_Shape No Check_RT Retention Time Shift? Check_Peak_Shape->Check_RT No rect_node_2 rect_node_2 Check_Peak_Shape->rect_node_2 Yes Inspect Column Check Mobile Phase Verify Sample Solvent Check_Quant Inconsistent Results? Check_RT->Check_Quant No rect_node_3 rect_node_3 Check_RT->rect_node_3 Yes Check LC Pump Ensure Column Temp. Verify Equilibration End Problem Resolved Check_Quant->End No rect_node_4 rect_node_4 Check_Quant->rect_node_4 Yes Verify IS Use Check Calibration Curve Assess Matrix Effects rect_node_2->Check_RT rect_node_3->Check_Quant rect_node_4->End

References

Technical Support Center: HPLC Analysis of 8,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 8,11,14-Eicosatrienoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: cis-8,11,14-Eicosatrienoic Acid, also known as Dihomo-γ-linolenic acid (DGLA), is a polyunsaturated fatty acid.[1] It is an elongation product of γ-linolenic acid and a precursor to arachidonic acid.[1] Its chemical formula is C₂₀H₃₄O₂.[2]

Q2: Why is good peak shape crucial in the HPLC analysis of this compound?

A2: Good peak shape is essential for accurate and reliable chromatographic results. Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise data integrity by reducing resolution between closely eluting compounds, affecting the accuracy of peak integration and quantification, and lowering the signal-to-noise ratio, which hinders the detection of low-abundance analytes.[3][4]

Q3: What are the most common peak shape problems encountered in HPLC?

A3: The most common issues are peak tailing (asymmetrical peak with a protracted trailing edge), peak fronting (asymmetrical peak with a sloping front), and split peaks (a single compound appearing as two or more peaks).[5][6][7] Each of these issues can stem from a variety of chemical, instrumental, or method-related causes.[6]

Troubleshooting Guide: Peak Tailing

Peak tailing is the most common peak shape distortion, characterized by an asymmetry factor > 1.2.[8][9] It is often caused by secondary interactions between the analyte and the stationary phase.[4]

Q4: My this compound peak is tailing. What are the primary causes?

A4: For an acidic compound like this compound, the most likely causes of peak tailing in reversed-phase HPLC are:

  • Secondary Silanol (B1196071) Interactions : The carboxylic acid group of your analyte can interact strongly with residual, ionized silanol groups on the silica-based column packing.[4][10][11][12] These interactions are a primary cause of tailing, especially at a mobile phase pH above 3.[10][11]

  • Inappropriate Mobile Phase pH : If the mobile phase pH is not low enough, the carboxylic acid will be partially or fully ionized, increasing its interaction with the stationary phase and causing tailing.[8][9]

  • Column Contamination : Accumulation of strongly retained sample matrix components or impurities at the column inlet can create active sites that lead to tailing.[8][12]

  • Excessive Extra-Column Volume : Long or wide-bore tubing, as well as poorly made connections between the column and detector, can cause peak dispersion and tailing.[4][10][12]

  • Column Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a characteristic "right triangle" peak shape.[9]

Q5: How can I fix peak tailing for my fatty acid analysis?

A5: To resolve peak tailing, follow these steps systematically:

  • Adjust Mobile Phase pH : Lower the mobile phase pH to between 2.5 and 3.0 by adding a small amount of an acid modifier like 0.1% formic acid or acetic acid.[12][13] This suppresses the ionization of both the fatty acid's carboxyl group and the column's silanol groups, minimizing secondary interactions.[11][14]

  • Use a High-Purity, End-Capped Column : Modern, high-purity silica (B1680970) columns that are properly end-capped have fewer accessible silanol groups, which significantly reduces tailing for polar and acidic compounds.[10][11][12]

  • Check for Column Contamination : Flush the column with a strong solvent (see Protocol 2). If the problem persists after flushing, and the column is old, it may need to be replaced.[8][13] Using a guard column can help protect the analytical column from contaminants.

  • Reduce Extra-Column Volume : Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to reduce dead volume.[10][12]

  • Reduce Sample Concentration : Dilute your sample and reinject it. If the peak shape improves, the original issue was column overload.[9]

// Nodes start [label="Peak Tailing Observed\n(Asymmetry > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_all_peaks [label="Are all peaks tailing?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_system_issue [label="Indicates a system/physical issue.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="Check for dead volume\n(fittings, tubing).", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_void [label="Inspect column for void/\nchanneling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Replace Column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q_concentration [label="Is peak shape\nconcentration-dependent?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_overload [label="Reduce sample concentration\nor injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"];

a_chemical_issue [label="Indicates a chemical interaction issue.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust Mobile Phase pH to 2.5-3.0\nwith 0.1% Formic/Acetic Acid.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_column_old [label="Is the column old or\ncontaminated?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; flush_column [label="Flush column with strong solvent\n(See Protocol 2).", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_good [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_all_peaks; q_all_peaks -> a_system_issue [label=" Yes"]; a_system_issue -> check_connections; check_connections -> check_void; check_void -> replace_column;

q_all_peaks -> a_chemical_issue [label="No, only analyte peak "]; a_chemical_issue -> q_concentration; q_concentration -> a_overload [label="Yes"]; a_overload -> end_good;

q_concentration -> adjust_ph [label="No"]; adjust_ph -> q_column_old; q_column_old -> flush_column [label="Yes"]; flush_column -> replace_column [label="Still Tailing"]; flush_column -> end_good [label="Improved"]; q_column_old -> end_good [label="No"]; replace_column -> end_good; } } Troubleshooting workflow for peak tailing.

Troubleshooting Guide: Peak Fronting

Peak fronting, where the peak's leading edge is sloped, is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[14][15]

Q6: My this compound peak is fronting. What does this mean?

A6: Peak fronting typically points to one of the following causes:

  • Sample Overload : Injecting too much sample, either in volume or concentration, can exceed the column's capacity, leading to a distorted peak shape.[15][16][17]

  • Incompatible Sample Solvent : If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, parts of the analyte will travel through the column too quickly, causing fronting.[15][18] This effect is most pronounced for early-eluting peaks.[17]

  • Poor Sample Solubility : If the analyte is not fully dissolved in the sample solvent, it can lead to an uneven introduction onto the column.[3][16]

  • Column Collapse/Void : A physical degradation of the column bed, such as a void at the inlet, can disrupt the flow path and cause fronting.[15][16]

Q7: How can I correct peak fronting?

A7: Use the following strategies to eliminate peak fronting:

  • Reduce Sample Load : The simplest first step is to dilute your sample (e.g., by a factor of 10) or reduce the injection volume and re-run the analysis.[15][17] If the peak shape becomes symmetrical, the problem was overloading.

  • Match Sample Solvent to Mobile Phase : Whenever possible, dissolve your sample in the initial mobile phase.[17] If a stronger solvent is required for solubility, use the smallest amount possible.

  • Ensure Complete Dissolution : Confirm that your fatty acid standard or extract is fully dissolved before injection. Gentle vortexing or sonication may help.

  • Inspect the Column : If the problem persists and is accompanied by a sudden drop in backpressure or retention time, the column may have a void. This usually requires column replacement.[3][19]

// Nodes start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_overload [label="Is the peak shape improved\nby reducing sample concentration\nor injection volume?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_overload [label="Problem was sample overload.\nAdjust sample load accordingly.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q_solvent [label="Is the sample solvent\nsignificantly stronger than the\nmobile phase?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_solvent_mismatch [label="Dissolve sample in initial\nmobile phase if possible.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_column_issue [label="Is fronting accompanied by a\nsudden drop in pressure or\nretention time?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_column_void [label="Indicates column void or collapse.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace Column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_solubility [label="Ensure complete sample\nsolubility before injection.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_overload; q_overload -> a_overload [label="Yes"]; a_overload -> end_good;

q_overload -> q_solvent [label="No"]; q_solvent -> a_solvent_mismatch [label="Yes"]; a_solvent_mismatch -> end_good;

q_solvent -> q_column_issue [label="No"]; q_column_issue -> a_column_void [label="Yes"]; a_column_void -> replace_column; replace_column -> end_good;

q_column_issue -> check_solubility [label="No"]; check_solubility -> end_good; } } Troubleshooting workflow for peak fronting.

Troubleshooting Guide: Split Peaks

Split peaks can be particularly problematic as they may be misinterpreted as two separate compounds.[20]

Q8: Why is my this compound peak splitting into two?

A8: A single peak splitting into two can be caused by several factors:

  • Partially Blocked Column Frit : Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be disturbed and the peak to split.[3][20][21]

  • Column Void/Channeling : A void at the head of the column or a channel in the packed bed can cause the sample band to split as it enters the column.[20][21] This is a common result of uneven column packing or pressure shocks.[5]

  • Sample Solvent Mismatch : Injecting a sample in a solvent that is too strong can cause the sample to spread unevenly at the column inlet, leading to a split peak.[16]

  • Co-elution : It is possible that the split peak is actually two closely eluting, unresolved compounds.[20] This could be an isomer or a related impurity.

Q9: What steps should I take to eliminate split peaks?

A9: Address split peaks using this approach:

  • Filter Sample and Mobile Phase : The first and most important preventive measure is to filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulates from reaching the column.[3]

  • Clean the Column Inlet : If you suspect a blocked frit, try reversing and flushing the column (check manufacturer's instructions first). Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to dislodge particulates.[12]

  • Check for Solvent Mismatch : Prepare your sample in the mobile phase. If this resolves the splitting, the issue was solvent incompatibility.[12]

  • Investigate Co-elution : Try adjusting the method parameters to improve resolution. A shallower gradient or a different mobile phase composition might separate the two potential compounds.[21] Injecting a smaller volume can also help determine if it is two distinct peaks.

  • Replace the Column : If flushing doesn't work and a column void is suspected, the column will likely need to be replaced.[20][21]

// Nodes start [label="Split Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_all_peaks [label="Are all peaks splitting?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_column_issue [label="Indicates a column-wide issue\n(e.g., blocked frit, void).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

clean_column [label="1. Filter samples/mobile phase.\n2. Reverse-flush column (if applicable).", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Replace Column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

a_method_issue [label="Indicates a method or\nchemistry-related issue.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_solvent [label="Is sample dissolved in a\nstrong solvent?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_solvent_mismatch [label="Prepare sample in\ninitial mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_coelution [label="Does adjusting method\n(e.g., shallower gradient)\nresolve the split?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_coelution [label="Problem was co-elution.\nContinue with optimized method.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_good [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_all_peaks; q_all_peaks -> a_column_issue [label="Yes"]; a_column_issue -> clean_column; clean_column -> replace_column [label="Problem Persists"]; replace_column -> end_good; clean_column -> end_good [label="Improved"];

q_all_peaks -> a_method_issue [label="No, only analyte peak "]; a_method_issue -> q_solvent; q_solvent -> a_solvent_mismatch [label="Yes"]; a_solvent_mismatch -> end_good;

q_solvent -> q_coelution [label="No"]; q_coelution -> a_coelution [label="Yes"]; a_coelution -> end_good; q_coelution -> a_column_issue [label="No"]; } } Troubleshooting workflow for split peaks.

Data Presentation: Typical HPLC Parameters

The following table summarizes typical starting parameters for the analysis of eicosatrienoic acids and related fatty acids using reversed-phase HPLC. Optimization will likely be required for your specific application.

ParameterTypical Value / ConditionRationale & Notes
Column C18 (Reversed-Phase), 2.1-4.6 mm ID, 100-250 mm length, 1.7-5 µm particle sizeC18 is the standard for fatty acid separation. Smaller particles and longer columns increase efficiency and resolution.[13][22][23]
Mobile Phase A Water with 0.02-0.1% Formic Acid or Acetic AcidThe acid modifier is critical for good peak shape by suppressing ionization.[22][24]
Mobile Phase B Acetonitrile or Acetonitrile/Isopropanol (50:50, v/v)Acetonitrile is a common organic modifier. Isopropanol can be added to increase solvent strength for eluting highly nonpolar lipids.[24][25][26]
Gradient Start at ~30-40% B, ramp to 90-100% B over 10-30 minutesA gradient is necessary to elute a range of fatty acids with varying chain lengths and degrees of saturation.[22][25]
Flow Rate 0.3 - 1.0 mL/minDependent on column ID. Lower flow rates for smaller ID columns (e.g., 2.1 mm) and higher rates for larger ID columns (e.g., 4.6 mm).[22][26]
Column Temp. 35 - 40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should not exceed the column's recommended limits.[24][26]
Injection Vol. 5 - 20 µLShould be minimized to prevent band broadening. Overloading can cause peak fronting.[15][22]
Sample Diluent Initial mobile phase composition or a compatible weak solventCrucial for preventing peak distortion.[17]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1 mL of high-purity formic acid to the water.

  • Cap the bottle and mix thoroughly by inverting several times.

  • For Mobile Phase B, repeat the process using HPLC-grade acetonitrile.

  • Degas both mobile phases for 10-15 minutes using a sonicator bath or vacuum degassing system to prevent bubble formation in the pump.

  • Clearly label the bottles with the composition and date of preparation.

Protocol 2: Column Flushing and Regeneration

This protocol is for a standard C18 column. Always consult the manufacturer's care and use guide first.

  • Disconnect the Column from the Detector : This prevents contaminants from flowing into the detector cell.

  • Initial Wash : Flush the column with your mobile phase without the buffer/acid modifier (e.g., Water/Acetonitrile) for 20-30 minutes to remove any precipitated salts.

  • Strong Solvent Wash : Flush the column with 100% Isopropanol (IPA) for at least 1 hour (or ~20 column volumes) to remove strongly retained nonpolar contaminants.

  • Intermediate Wash : Flush with 100% Acetonitrile for 30 minutes.

  • Re-equilibration : Re-introduce the initial mobile phase composition and equilibrate the column until a stable baseline is achieved (typically 30-60 minutes).

  • Reconnect and Test : Reconnect the column to the detector and perform a test injection with a standard to assess performance. If peak shape does not improve, the column may be permanently fouled or damaged.[8]

Protocol 3: Sample Preparation

Proper sample preparation is critical to avoid many common HPLC problems.[6][27]

  • Dissolution : Accurately weigh your sample or standard and dissolve it in a suitable solvent. The ideal solvent is the initial mobile phase composition. If the analyte has poor solubility, a slightly stronger solvent may be used, but the final concentration of this strong solvent in the injected sample should be minimized.

  • Extraction (if necessary) : For complex matrices like plasma or tissue, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to isolate the fatty acids and remove interferences.[22][24][27]

  • Filtration : Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other chemically compatible material) into an autosampler vial. This step is crucial for removing particulates that can block column frits and cause split peaks.[3]

  • Storage : Store prepared samples at a low temperature (e.g., 4 °C) to prevent degradation before analysis.[26]

References

Technical Support Center: D-Amino Acid Oxidase (DAAO) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Amino Acid Oxidase (DAAO) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and obtain high-quality data in their DAAO assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in a DAAO assay?

High background can originate from several sources, including contaminated reagents, interfering substances in the sample matrix, and non-specific binding of assay components. It is crucial to use high-purity reagents and scrupulously clean labware to minimize external contamination.[1] Endogenous compounds in biological samples, such as proteins and phospholipids, are also a major source of interference.[2]

Q2: How can I reduce interference from my biological sample?

Adequate sample purification is essential for accurate results.[1] Common and effective methods include protein precipitation using agents like trichloroacetic acid (TCA) or acetonitrile (B52724), and solid-phase extraction (SPE) to remove interfering substances.[2][3] For complex matrices, techniques like HybridSPE can be particularly effective at removing both proteins and phospholipids.

Q3: Can the choice of buffer affect my assay's background?

Yes, the buffer composition, pH, and concentration can significantly impact enzyme stability and assay performance.[4] It is important to use the recommended buffer system for your specific DAAO enzyme and assay format. Some antibodies or enzymes used in coupled assays may react with components in certain blocking buffers, leading to high background.[5] Always prepare buffers with high-purity water and filter them if particulates are observed.[5]

Q4: My chemiluminescent signal is weak and the background is high. What should I do?

In chemiluminescent DAAO assays, which often rely on detecting hydrogen peroxide production via horseradish peroxidase (HRP), high background can be a common issue.[5] To address this, consider the following:

  • Optimize Antibody/Enzyme Concentrations: Titrate both the primary and secondary antibodies (if applicable) and the HRP conjugate to find the optimal concentrations that maximize signal-to-noise ratio.[5][6][7]

  • Washing Steps: Increase the volume, number, and duration of wash steps to remove unbound reagents.[5][8]

  • Substrate Handling: Prepare the chemiluminescent substrate fresh and ensure the membrane or plate is fully coated to prevent uneven signal generation.[5][8]

  • Blocking: Experiment with different blocking buffers, as some may cross-react with your assay components.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Absorbance-Based DAAO Assays

If you are experiencing a high background signal in your absorbance-based DAAO assay, follow these troubleshooting steps:

  • Check Reagent Purity: Ensure all reagents, especially the D-amino acid substrate, are of high purity and free from contamination. Prepare fresh solutions.

  • Run Proper Blanks: Include a "no-substrate" blank to measure the background absorbance from the reaction mixture without the D-amino acid.[9] A high reading in this blank points to contaminated reagents.

  • Sample Matrix Interference: If the high background persists with your sample, it is likely due to interfering substances. Implement a sample clean-up procedure as detailed in the experimental protocols section below.

  • Buffer Compatibility: Verify that your sample buffer is compatible with the assay. High concentrations of certain detergents or other substances can interfere with the assay chemistry.[10]

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be frustrating. Here are some common causes and solutions:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • Temperature Control: DAAO activity is temperature-dependent.[9] Incubate your reactions in a temperature-controlled environment such as a water bath or incubator.

  • Thorough Mixing: Ensure all components are thoroughly mixed upon addition. For plate-based assays, use an orbital shaker.[8]

  • Reagent Stability: Some reagents may be unstable. Prepare them fresh daily and store them according to the manufacturer's instructions.[11]

Data Presentation

The following table summarizes key parameters for a typical HRP-coupled chemiluminescent DAAO assay.

ParameterRecommended Range/ValueNotes
HRP Concentration 1-10 U/mLOptimal concentration should be determined empirically.[9]
Buffer System 50-100 mM Sodium Phosphate or Disodium PyrophosphatepH is critical; typically between 7.4 and 8.5.[9][12]
Incubation Temperature 25°CMaintain consistent temperature for reproducible results.[9]
Washing Buffer PBS or TBS with 0.05-0.1% Tween 20Thorough washing is crucial to reduce background.[13]
Substrate Incubation 5-10 minutesProtect from light and use a multichannel pipette for even application.[8]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is suitable for removing the bulk of proteins from biological fluids like plasma or serum.

  • Add 3 volumes of cold acetonitrile (with 1% formic acid) to 1 volume of your sample.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant, which contains the D-amino acids, for analysis.

Protocol 2: HRP-Coupled DAAO Activity Assay

This protocol describes a common method for detecting DAAO activity by measuring the production of hydrogen peroxide.

  • In a 96-well plate, add 50 µL of your sample or D-amino acid standard.

  • Add 50 µL of a reaction mixture containing the DAAO enzyme, HRP, and a chemiluminescent substrate in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).[9]

  • Incubate the plate at 25°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the chemiluminescence using a plate reader.

Visual Guides

Below are diagrams illustrating key workflows and concepts for minimizing background interference in DAAO analysis.

G cluster_0 Troubleshooting High Background Start High Background Detected CheckBlanks Run 'No-Substrate' and 'No-Enzyme' Blanks Start->CheckBlanks BlanksHigh Are Blanks High? CheckBlanks->BlanksHigh ContaminatedReagents Reagent Contamination Likely Prepare Fresh Reagents BlanksHigh->ContaminatedReagents Yes SampleInterference Sample Matrix Interference Likely BlanksHigh->SampleInterference No ReRunAssay Re-run Assay ContaminatedReagents->ReRunAssay ImplementCleanup Implement Sample Cleanup (e.g., Protein Precipitation, SPE) SampleInterference->ImplementCleanup OptimizeAssay Optimize Assay Conditions (e.g., Titrate Reagents, Increase Washes) ImplementCleanup->OptimizeAssay OptimizeAssay->ReRunAssay G cluster_pathway DAAO Enzymatic Reaction and Signal Generation cluster_detection Detection (Coupled Assay) DAminoAcid D-Amino Acid DAAO DAAO (D-Amino Acid Oxidase) DAminoAcid->DAAO KetoAcid α-Keto Acid DAAO->KetoAcid H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Ammonia Ammonia (NH₃) DAAO->Ammonia Oxygen O₂ Oxygen->DAAO HRP HRP H2O2->HRP Signal Light Signal HRP->Signal Substrate Chemiluminescent Substrate Substrate->HRP

References

Technical Support Center: Enhancing Dihomo-γ-Linolenic Acid (DGLA) Extraction Efficiency from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to optimizing the extraction of Dihomo-γ-linolenic acid (DGLA) from various biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to DGLA extraction and analysis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your DGLA extraction experiments in a simple question-and-answer format.

Issue 1: Low DGLA Yield

Q: My DGLA yield is consistently low. What are the potential causes and how can I improve it?

A: Low DGLA yield is a common issue that can stem from several factors throughout the extraction process. Here are the primary causes and their solutions:

  • Incomplete Cell Lysis: The robust nature of some tissues, particularly fungal or plant cell walls, can prevent the complete release of intracellular lipids.

    • Solution: Employ mechanical disruption methods such as bead beating, cryogenic grinding with liquid nitrogen, or sonication prior to solvent extraction. For fungal biomass, enzymatic lysis can also be effective.[1]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing DGLA.

    • Solution: A mixture of polar and non-polar solvents is generally most effective. The Folch method (chloroform:methanol) and Bligh & Dyer method (chloroform:methanol:water) are widely used and effective for extracting a broad range of lipids, including DGLA.[2][3] For greener alternatives, ethanol (B145695) or ethyl acetate-based systems can also be employed, though their efficiency may vary.[4]

  • Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio can lead to incomplete extraction.

    • Solution: A solvent-to-tissue ratio of at least 20:1 (v/w) is recommended to ensure thorough extraction.[2]

  • Inadequate Number of Extractions: A single extraction step may not be sufficient to recover all the DGLA from the tissue matrix.

    • Solution: Perform sequential extractions (at least two to three) of the tissue homogenate to maximize the yield.

Issue 2: DGLA Degradation During Extraction

Q: I suspect my DGLA is degrading during the extraction process. How can I prevent this?

A: DGLA, as a polyunsaturated fatty acid (PUFA), is highly susceptible to oxidation. Preventing degradation is crucial for accurate quantification.

  • Oxidation: Exposure to oxygen, light, and heat can lead to the oxidation of the double bonds in the DGLA molecule.

    • Solution:

      • Work on Ice: Perform all extraction steps on ice to minimize enzymatic activity and slow down oxidation reactions.

      • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your extraction solvents (a concentration of 0.005-0.01% is often used).[5]

      • Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to shield the samples from light.[5][6]

      • Inert Atmosphere: If possible, handle samples under a gentle stream of an inert gas like nitrogen or argon to displace oxygen.[5]

  • Enzymatic Degradation: Lipases present in the tissue can hydrolyze the lipids, including those containing DGLA.

    • Solution: Flash-freeze the tissue in liquid nitrogen immediately after collection and store it at -80°C until extraction. This inactivates enzymatic activity. Processing samples on ice also helps to minimize enzymatic degradation.[7][8]

Issue 3: Inaccurate Quantification of DGLA by GC-MS

Q: I am facing issues with peak tailing and poor resolution during the GC-MS analysis of my DGLA extracts. What could be wrong?

A: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, but it requires careful optimization.

  • Incomplete Derivatization: Free fatty acids are not volatile enough for GC analysis and must be converted to a more volatile form, typically fatty acid methyl esters (FAMEs). Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

    • Solution: Ensure your derivatization reagent (e.g., BF₃-methanol or trimethylsilylating agents like BSTFA) is fresh and the reaction conditions (temperature and time) are optimal. The presence of water can interfere with the reaction, so ensure your sample and solvents are anhydrous.[9]

  • Active Sites in the GC System: Polar fatty acids can interact with active sites in the injector liner or on the GC column, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality capillary column specifically designed for fatty acid analysis. Regular maintenance, such as cleaning the injector and trimming the column, is also important.[9]

  • Matrix Effects: Co-extracted compounds from the tissue matrix can interfere with the ionization of DGLA in the mass spectrometer, leading to signal suppression or enhancement.

    • Solution: Implement a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components. Using an isotopically labeled internal standard for DGLA can also help to correct for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for DGLA?

A1: The optimal extraction method depends on the tissue type, the scale of the extraction, and the available resources.

  • For general laboratory-scale extraction from animal tissues, the Folch and Bligh & Dyer methods are considered the gold standards due to their high efficiency in extracting a broad range of lipids.[2][10][11] The Folch method is often preferred for tissues with high lipid content.[2]

  • For "green" and more rapid extractions, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent alternatives. These methods can reduce solvent consumption and extraction time.[12][13]

  • For large-scale industrial applications, Supercritical Fluid Extraction (SFE) with CO₂ is a promising green technology that offers high selectivity and yields solvent-free extracts.[14][15][16]

Q2: What is the best solvent system for DGLA extraction?

A2: The choice of solvent is critical and depends on the polarity of DGLA and the matrix it is being extracted from.

  • Chloroform (B151607):Methanol (2:1, v/v): This is the classic solvent system used in the Folch method and is highly effective for a wide range of lipids, including DGLA, from animal tissues.[17][18]

  • Chloroform:Methanol:Water: The Bligh & Dyer method uses a specific ratio of these solvents to create a biphasic system that separates lipids from water-soluble components. This method is particularly effective for samples with high water content.[10][19]

  • Hexane (B92381):Isopropanol (3:2, v/v): This is a less toxic alternative to chloroform-based systems and can be effective, although it may be less efficient for highly polar lipids.

  • Ethanol or Ethyl Acetate: These are considered "greener" solvents and can be used in methods like UAE and MAE.[4] The efficiency of these solvents can be enhanced by optimizing parameters like temperature and time.

Q3: How should I store my tissue samples before DGLA extraction?

A3: Proper storage is crucial to prevent the degradation of DGLA.

  • Immediate Freezing: Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Long-Term Storage: Store the frozen samples at -80°C in airtight containers to prevent oxidation and enzymatic activity.[7][8]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can damage cell membranes and lead to lipid degradation. It is best to aliquot samples into smaller portions before freezing if multiple analyses are planned.[5]

Data Presentation

Table 1: Comparison of Conventional and Modern Extraction Methods for Polyunsaturated Fatty Acids (PUFAs)

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Folch Liquid-liquid extraction using a chloroform-methanol mixture to solubilize lipids.Chloroform, MethanolHigh extraction efficiency for a broad range of lipids, well-established method.[2]Use of toxic chlorinated solvents, relatively large solvent volumes.
Bligh & Dyer A modified liquid-liquid extraction creating a biphasic system to separate lipids.Chloroform, Methanol, WaterRapid and effective, particularly for samples with high water content.[10][11]Use of toxic chlorinated solvents. Lower efficiency for high-lipid samples compared to Folch.[10]
Soxhlet Continuous solid-liquid extraction using a specialized apparatus.Hexane, EthanolHigh extraction yields for non-polar lipids.Long extraction times, large solvent consumption, potential for thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles that disrupt cell walls, enhancing solvent penetration.Ethanol, Hexane, AcetoneReduced extraction time and solvent consumption, improved efficiency.[20]Potential for localized heating and free radical formation.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, causing cell rupture and accelerating extraction.Ethanol, WaterExtremely fast, high efficiency, reduced solvent use.[12]Requires microwave-transparent vessels, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the extraction solvent.Supercritical CO₂ (with or without co-solvents like ethanol)"Green" and non-toxic, highly selective, solvent-free extracts.[14][15][16]High initial equipment cost, may be less efficient for polar lipids without a co-solvent.

Experimental Protocols

Protocol 1: Modified Folch Method for DGLA Extraction from Animal Tissues

This protocol is a widely used method for the exhaustive extraction of lipids from animal tissues.[17][18][21]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform:Methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer.

  • Add 20 mL of the chloroform:methanol (2:1, v/v) mixture to the homogenizer.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the solid residue.

  • Carefully transfer the supernatant (liquid phase) to a clean glass tube.

  • Re-extract the pellet with another 10 mL of the chloroform:methanol mixture, centrifuge, and combine the supernatants.

  • Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the combined supernatant.

  • Vortex the mixture for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the phases.

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, which contains the lipids (including DGLA), is collected.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

  • The dried lipid extract can be reconstituted in a suitable solvent for further analysis.

Protocol 2: Derivatization of DGLA to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a common method for preparing FAMEs for gas chromatography analysis.[9]

Materials:

  • Dried lipid extract containing DGLA

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place 1-25 mg of the dried lipid extract into a screw-cap glass tube.

  • Add 2 mL of BF₃-Methanol reagent to the tube.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Mandatory Visualizations

DGLA_Metabolic_Pathway cluster_n6_synthesis n-6 Fatty Acid Synthesis cluster_dglametabolism DGLA Metabolism (Anti-inflammatory) cluster_aametabolism AA Metabolism (Pro-inflammatory) LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (FADS1) PGs1 Prostaglandins (Series 1) e.g., PGE₁ DGLA->PGs1 COX-1, COX-2 TXs1 Thromboxanes (Series 1) DGLA->TXs1 COX-1, COX-2 HETrE 15-HETrE (15-Hydroxyeicosatrienoic Acid) DGLA->HETrE 15-Lipoxygenase (15-LOX) PGs2 Pro-inflammatory Prostaglandins (Series 2) AA->PGs2 COX-1, COX-2 LTs4 Pro-inflammatory Leukotrienes (Series 4) AA->LTs4 5-Lipoxygenase (5-LOX)

Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

DGLA_Extraction_Workflow start Tissue Sample (e.g., Liver, Fungal Biomass) homogenization Homogenization / Cell Disruption (e.g., Bead Beating, Sonication) start->homogenization extraction Solvent Extraction (e.g., Folch, Bligh & Dyer, UAE, MAE) homogenization->extraction separation Phase Separation / Filtration (Centrifugation) extraction->separation cleanup Crude Lipid Extract (Optional: Solid-Phase Extraction) separation->cleanup evaporation Solvent Evaporation (Under Nitrogen Stream) cleanup->evaporation derivatization Derivatization to FAMEs (e.g., with BF₃-Methanol) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General experimental workflow for DGLA extraction and analysis.

References

Technical Support Center: Resolving Co-eluting Peaks with 8,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of 8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGLA) and why is its separation important?

A1: this compound (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor to anti-inflammatory eicosanoids, such as series-1 prostaglandins.[1] Accurate separation and quantification are crucial for research in inflammation, cell signaling, and the development of therapeutic agents.

Q2: What are the common compounds that co-elute with this compound?

A2: Common co-eluting species include other C20:3 isomers, such as Sciadonic acid (5,11,14-eicosatrienoic acid), and other polyunsaturated fatty acids with similar chain lengths and degrees of unsaturation.[2] The specific co-eluting compounds will depend on the sample matrix and the chromatographic conditions.

Q3: What are the primary chromatographic techniques used for the analysis of this compound?

A3: The two primary techniques are High-Performance Liquid Chromatography (HPLC), often with UV or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS. For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is a standard procedure.[3][4]

Q4: When should I choose HPLC over GC for my analysis?

A4: HPLC is advantageous for analyzing underivatized fatty acids and for preparative separations.[5] It is also well-suited for separating labile compounds that may degrade under the high temperatures of GC.[6] GC, particularly with a highly polar stationary phase, often provides excellent resolution for complex mixtures of fatty acid methyl esters.[7]

Troubleshooting Guide: Overcoming Co-eluting Peaks

This section addresses common issues with co-eluting peaks during the analysis of this compound and provides systematic solutions.

Problem 1: Poor resolution between this compound and a closely eluting isomer in Reversed-Phase HPLC.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Mobile Phase Composition Modify the mobile phase composition. For reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) can increase retention times and potentially improve separation. Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape for free fatty acids.
Suboptimal Column Chemistry Switch to a different column chemistry. If using a standard C18 column, consider a C8 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.[2]
Inappropriate Temperature Optimize the column temperature. Lowering the temperature can sometimes increase resolution, while a higher temperature can improve peak shape and efficiency. A stable column oven is recommended for reproducible results.
Gradient Slope is Too Steep If using a gradient, decrease the slope (i.e., make the gradient longer and more shallow). This can provide better separation of closely eluting compounds.

Problem 2: Co-elution of this compound FAME with another FAME in GC analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Column Polarity Utilize a highly polar stationary phase column. Columns like the DB-23 or HP-88 are specifically designed for the separation of FAMEs and offer excellent selectivity for positional and geometric isomers.[7]
Isothermal Temperature Program Implement a temperature gradient. A carefully optimized temperature program can significantly enhance the resolution of complex FAME mixtures.[8]
Carrier Gas Flow Rate Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the best column efficiency (lowest plate height).
Incomplete Derivatization Ensure complete conversion of fatty acids to FAMEs. Incomplete derivatization can lead to peak tailing and broadening, which can obscure co-eluting peaks.

Experimental Protocols & Data

HPLC Method for Separation of C20:3 Isomers

This protocol is a representative method for the separation of this compound from its isomers.

  • Column: C8 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 70% B, increase to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (Negative Ion Mode)

Table 1: Representative HPLC Retention Times for C20:3 Isomers

CompoundCommon NameRetention Time (min)
This compoundDihomo-γ-linolenic acid (DGLA)~15.2
5,11,14-Eicosatrienoic acidSciadonic acid~15.8

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

GC-MS Method for FAME Analysis

This protocol outlines a typical method for the analysis of this compound as its methyl ester.

  • Derivatization: Transesterification with BF3/Methanol.

  • Column: DB-23 (e.g., 60 m x 0.25 mm, 0.15 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 10 min.

  • Injector Temperature: 250°C

  • Detector: Mass Spectrometer (Scan range 50-500 m/z) or FID at 260°C.

Table 2: Representative GC Retention Times for C20 FAMEs

FAMECommon NameRetention Time (min)
C20:3n-6 (8,11,14)DGLA methyl ester~22.5
C20:4n-6Arachidonic acid methyl ester~23.1
C20:3n-3Eicosatrienoic acid methyl ester~22.9

Note: Retention times are approximate and highly dependent on the GC system and temperature program.

Visualizations

Experimental Workflow for Resolving Co-eluting Peaks

experimental_workflow Troubleshooting Workflow for Co-eluting Peaks start Initial Observation: Co-elution Suspected check_purity Confirm Peak Purity (DAD/MS Spectra) start->check_purity adjust_mobile_phase Adjust Mobile Phase (Composition/Gradient) check_purity->adjust_mobile_phase Co-elution Confirmed derivatization Verify Derivatization (for GC) check_purity->derivatization GC Analysis change_column Change Column (Different Stationary Phase) adjust_mobile_phase->change_column No Improvement resolved Peaks Resolved adjust_mobile_phase->resolved Successful optimize_temp Optimize Temperature change_column->optimize_temp No Improvement change_column->resolved Successful optimize_temp->resolved Successful gc_column Use High-Polarity GC Column derivatization->gc_column Derivatization OK temp_program Optimize GC Temperature Program gc_column->temp_program Still Co-eluting gc_column->resolved Successful temp_program->resolved Successful

Caption: A logical workflow for troubleshooting co-elution issues.

Signaling Pathway of this compound (DGLA)

dgl_pathway Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA) linoleic_acid Linoleic Acid (18:2n-6) enzyme1 Δ6-desaturase linoleic_acid->enzyme1 gla γ-Linolenic Acid (GLA, 18:3n-6) enzyme2 Elongase gla->enzyme2 dgla This compound (DGLA, 20:3n-6) enzyme3 COX-1, COX-2 dgla->enzyme3 enzyme4 Δ5-desaturase dgla->enzyme4 pgs Series-1 Prostaglandins (e.g., PGE1) txs Series-1 Thromboxanes aa Arachidonic Acid (AA, 20:4n-6) pro_inflammatory Pro-inflammatory Eicosanoids aa->pro_inflammatory enzyme1->gla enzyme2->dgla enzyme3->pgs enzyme3->txs enzyme4->aa

Caption: The metabolic conversion of DGLA.

References

Technical Support Center: Dihomo-γ-linolenic Acid (DGLA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of Dihomo-γ-linolenic acid (DGLA) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for DGLA quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as DGLA, by co-eluting compounds from the sample matrix.[1][2] In biological samples like plasma or serum, these effects are a major concern because they can compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantification.[3][4] The presence of high concentrations of endogenous substances, particularly phospholipids (B1166683), is a primary cause of these interferences in bioanalysis.[5]

Q2: What are the common signs of matrix effects in my DGLA analysis?

A2: Common indicators of matrix effects include:

  • Poor Signal Intensity: Weak or undetectable peaks for DGLA, even at expected concentrations.[6]

  • High Variability: Inconsistent results and high percent relative standard deviation (%RSD) across replicate injections or different samples.[4]

  • Inaccurate Quantification: Difficulty in meeting acceptance criteria for accuracy and precision during method validation (e.g., quality control samples failing).[7]

  • Non-linear Calibration Curves: Loss of linearity, especially at lower concentrations.

  • Shifting Retention Times: Although less direct, matrix buildup on the analytical column can lead to chromatographic issues over time.[3]

Q3: How can I definitively test for and quantify matrix effects in my DGLA assay?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of a DGLA standard solution into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix.[1][8] Dips or rises in the baseline signal indicate regions of suppression or enhancement, respectively.[7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of the matrix effect.[9] It involves comparing the peak response of DGLA spiked into a pre-extracted blank matrix sample with the response of DGLA in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF).[1] An MF value less than 1 indicates ion suppression, while a value greater than 1 signifies ion enhancement.[1]

Q4: What is the most significant source of matrix effects when analyzing DGLA in plasma or serum?

A4: Phospholipids are the most notorious and abundant source of matrix effects in plasma and serum samples.[3][10][11] These molecules are often co-extracted with DGLA and can significantly suppress the ionization of the analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate results.[5]

Q5: What are the primary strategies to reduce or eliminate matrix effects for DGLA quantification?

A5: A multi-faceted approach is often most effective:

  • Advanced Sample Preparation: This is the most critical step.[9] Moving beyond simple protein precipitation to methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly clean up the sample.[6][9] Specialized phospholipid removal products (e.g., plates or cartridges) are highly effective.[3]

  • Chromatographic Separation: Optimizing the LC method can help separate DGLA from interfering matrix components, so they do not co-elute.[12][13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[9][14] A SIL-IS for DGLA (e.g., DGLA-d8) will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thereby experiencing the same degree of suppression or enhancement and ensuring accurate correction.[15][16]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the limit of quantification if DGLA concentrations are very low.[8][17]

Troubleshooting Guide

Problem 1: Poor Sensitivity and Low Signal Intensity for DGLA

Potential Cause Troubleshooting Step
Significant Ion Suppression 1. Verify Suppression: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of DGLA.[1] 2. Improve Sample Cleanup: Replace the current sample preparation method (e.g., protein precipitation) with a more rigorous technique. Solid-phase extraction (SPE) or specific phospholipid removal plates are highly recommended.[3][10] 3. Optimize Chromatography: Adjust the LC gradient to better separate DGLA from the suppression zone identified in the post-column infusion experiment.[12]
Suboptimal MS Conditions 1. Check Ionization Mode: DGLA, as a fatty acid, typically ionizes well in negative electrospray ionization (ESI) mode.[18] Confirm you are using the optimal polarity. 2. Tune Instrument: Ensure the mass spectrometer is properly tuned and calibrated.[6]

Problem 2: High Variability (%RSD) and Poor Reproducibility in DGLA Quantification

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Implement a SIL-IS: The most effective way to correct for variable matrix effects between different samples is to use a stable isotope-labeled internal standard for DGLA.[16][19] The ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity fluctuates. 2. Standardize Sample Preparation: Ensure the sample cleanup protocol is followed precisely for all samples. Automated sample preparation can increase reproducibility.[3]
Matrix Buildup on Column 1. Use a Guard Column: A guard column can help protect the analytical column from irreversible contamination.[7] 2. Improve Sample Cleanup: A cleaner sample extract will extend column lifetime and improve reproducibility.[3] Consider techniques that remove over 95% of phospholipids.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques aimed at reducing matrix effects, particularly from phospholipids.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte Recovery/AccuracyReference
HybridSPE® (On-line Cartridge)>95% removal after 120 injections94% - 102%[3]
EMR—Lipid (Dispersive SPE)>97% removal>95% accuracy
Ostro Pass-through PlateEffective removal of phospholipidsNo reduction in analyte response vs. PPT

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the DGLA standard and its SIL-IS into the final extraction solvent (e.g., acetonitrile (B52724)/water).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the DGLA standard and SIL-IS into the clean extract.

    • Set C (Pre-Spike Matrix): Spike the DGLA standard and SIL-IS into the blank biological matrix before starting the extraction process. (This set is used to determine overall process efficiency/recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF between 0.85 and 1.15 (or 85% and 115%) is often considered acceptable, indicating minimal matrix effect.[20]

  • Calculate Recovery (RE):

    • RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

  • Calculate Process Efficiency (PE):

    • PE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A) = MF x RE

Protocol 2: Sample Cleanup using Phospholipid Removal SPE Plates

This protocol describes a general workflow for using specialized SPE plates (e.g., HybridSPE®, Ostro®) to remove phospholipids from plasma samples.[11]

  • Protein Precipitation:

    • To 100 µL of plasma sample (containing SIL-IS), add 300-400 µL of acetonitrile containing 1% formic acid.

    • Vortex for 30-60 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal (SPE):

    • Place the phospholipid removal plate on a compatible collection plate or vacuum manifold.

    • Transfer the supernatant from the previous step directly onto the SPE plate.

    • Apply a vacuum or use positive pressure to pass the sample through the sorbent bed and into the collection plate. The phospholipids are retained by the sorbent (e.g., zirconia particles).[3][10]

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects observe Observation: Poor Sensitivity, High %RSD, or Inaccurate Results test_me Step 1: Test for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) observe->test_me me_present Are Matrix Effects Significant? test_me->me_present no_me Problem is Likely Elsewhere (e.g., Instrument, Standard Prep). Investigate Other Causes. me_present->no_me No implement_sil Step 2: Implement SIL-IS (Stable Isotope-Labeled Internal Standard) me_present->implement_sil Yes re_evaluate Re-evaluate Assay Performance (Accuracy, Precision) implement_sil->re_evaluate still_issues Is Sensitivity Still Too Low? re_evaluate->still_issues improve_cleanup Step 3: Improve Sample Cleanup (e.g., Use Phospholipid Removal SPE) still_issues->improve_cleanup Yes no_issues Method is Acceptable still_issues->no_issues No final_validation Final Method Validation improve_cleanup->final_validation

Caption: A logical workflow for troubleshooting matrix effects in DGLA quantification.

G cluster_0 Workflow A: Simple Protein Precipitation (PPT) cluster_1 Workflow B: Advanced Phospholipid Removal a1 Plasma Sample a2 Add Acetonitrile, Vortex, Centrifuge a1->a2 a3 Collect Supernatant a2->a3 a4 Inject into LC-MS a3->a4 a5 Result: High Risk of Phospholipid Interference and Ion Suppression a4->a5 b1 Plasma Sample b2 Protein Precipitation (as in Workflow A) b1->b2 b3 Pass Supernatant Through Phospholipid Removal Plate b2->b3 b4 Collect Filtrate b3->b4 b5 Evaporate & Reconstitute b4->b5 b6 Inject into LC-MS b5->b6 b7 Result: Cleaner Extract, Minimized Matrix Effects, Improved Data Quality b6->b7

Caption: Comparison of sample preparation workflows for DGLA analysis.

G Simplified DGLA Metabolic Pathway LA Linoleic Acid (LA) (Omega-6) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) (Analyte of Interest) GLA->DGLA Elongase PGE1 Prostaglandins (PGE1) DGLA->PGE1 COX enzymes AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase

Caption: Simplified metabolic pathway showing the synthesis of DGLA.[18]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8,11,14-Eicosatrienoic Acid and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two closely related omega-6 fatty acids: 8,11,14-Eicosatrienoic Acid, also known as Dihomo-γ-linolenic acid (DGLA), and Arachidonic Acid (AA). Understanding the distinct metabolic fates and physiological effects of these molecules is crucial for research into inflammation, cardiovascular disease, and the development of novel therapeutics.

Executive Summary

This compound (DGLA) and Arachidonic acid (AA) are both 20-carbon polyunsaturated fatty acids that serve as precursors to a class of signaling molecules called eicosanoids. However, the specific eicosanoids derived from each fatty acid possess markedly different, and often opposing, biological activities. While AA is the precursor to potent pro-inflammatory and pro-thrombotic molecules, DGLA gives rise to metabolites that are largely anti-inflammatory and anti-aggregatory. This fundamental difference positions DGLA as a potential modulator of inflammatory responses and a subject of interest for therapeutic intervention.

Structural Differences

The primary structural difference between DGLA and AA is the presence of an additional double bond at the Δ5 position in AA. This seemingly minor difference dictates their subsequent metabolism and the biological properties of their derivatives.

Fatty AcidChemical StructureDouble Bond Positions
This compound (DGLA)20:3(n-6)Δ8, Δ11, Δ14
Arachidonic Acid (AA)20:4(n-6)Δ5, Δ8, Δ11, Δ14

Metabolism and Eicosanoid Production

Both DGLA and AA are released from cell membrane phospholipids (B1166683) by the action of phospholipase A2. Once in their free form, they are metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids.

The metabolic products of DGLA are generally considered to have anti-inflammatory, anti-proliferative, and antithrombotic properties.[1] In contrast, the metabolites derived from AA are key mediators of inflammation and thrombosis.[1][2]

dot

cluster_DGLA This compound (DGLA) Metabolism cluster_AA Arachidonic Acid (AA) Metabolism DGLA DGLA (20:3n-6) COX_DGLA COX-1 / COX-2 DGLA->COX_DGLA LOX_DGLA 15-LOX DGLA->LOX_DGLA PG1 Series-1 Prostaglandins (B1171923) (e.g., PGE1) (Anti-inflammatory, Vasodilatory) COX_DGLA->PG1 TX1 Series-1 Thromboxanes (e.g., TXA1) (Weakly pro-aggregatory) COX_DGLA->TX1 HETrE 15-HETrE (Anti-proliferative, Anti-inflammatory) LOX_DGLA->HETrE AA Arachidonic Acid (AA) (20:4n-6) COX_AA COX-1 / COX-2 AA->COX_AA LOX_AA 5-LOX, 12-LOX AA->LOX_AA PG2 Series-2 Prostaglandins (e.g., PGE2) (Pro-inflammatory, Vasodilatory) COX_AA->PG2 TX2 Series-2 Thromboxanes (e.g., TXA2) (Potent pro-aggregatory, Vasoconstrictor) COX_AA->TX2 LT4 Series-4 Leukotrienes (e.g., LTB4) (Pro-inflammatory, Chemotactic) LOX_AA->LT4

Metabolic pathways of DGLA and AA.

Comparative Biological Activities

The distinct metabolic products of DGLA and AA lead to a cascade of differing biological effects, particularly in the context of inflammation and platelet aggregation.

Inflammation

Metabolites of DGLA, such as Prostaglandin (B15479496) E1 (PGE1) and 15-HETrE, generally exhibit anti-inflammatory properties.[3] In contrast, AA-derived metabolites like PGE2 and the series-4 leukotrienes are potent mediators of inflammation.[2] Furthermore, DGLA can competitively inhibit the metabolism of AA by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids.[4]

Platelet Aggregation

The eicosanoids derived from DGLA and AA have opposing effects on platelet function. Thromboxane A1 (TXA1), derived from DGLA, is a weak platelet aggregator. Conversely, Thromboxane A2 (TXA2) from AA is a potent stimulator of platelet aggregation and vasoconstriction.[5] PGE1, a product of DGLA metabolism, is an inhibitor of platelet aggregation, while PGE2 can potentiate aggregation in some contexts.

Quantitative Data Comparison

The differential metabolism of DGLA and AA can be, in part, explained by the kinetic parameters of the key enzymes involved.

Table 1: Kinetic Parameters for Cyclooxygenase (COX) Enzymes

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
This compound (DGLA) COX-111.8 ± 1.51.8 ± 0.1
COX-25.9 ± 0.614.3 ± 0.7
Arachidonic Acid (AA) COX-14.6 ± 0.53.5 ± 0.2
COX-25.3 ± 0.515.4 ± 0.8

Data adapted from a study by an unspecified author.[6][7]

These data indicate that while both fatty acids are metabolized by COX-1 and COX-2, AA is the preferred substrate for COX-1, as evidenced by its lower Km and higher Vmax.[6] For COX-2, both DGLA and AA exhibit similar affinities and maximal reaction rates.[6]

Signaling Pathways

The prostaglandins derived from DGLA (PGE1) and AA (PGE2) exert their effects by binding to the same family of G-protein coupled receptors (EP1, EP2, EP3, and EP4). However, their downstream signaling can differ based on receptor binding affinities and the cellular context.

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cluster_receptors EP Receptors cluster_signaling Downstream Signaling PGE PGE1 / PGE2 EP1 EP1 (Gq-coupled) PGE->EP1 EP2 EP2 (Gs-coupled) PGE->EP2 EP3 EP3 (Gi-coupled) PGE->EP3 EP4 EP4 (Gs-coupled) PGE->EP4 PLC PLC Activation EP1->PLC AC_inc Adenylyl Cyclase Activation EP2->AC_inc AC_dec Adenylyl Cyclase Inhibition EP3->AC_dec EP4->AC_inc Ca ↑ Intracellular Ca2+ PLC->Ca cAMP_inc ↑ cAMP AC_inc->cAMP_inc AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Downstream signaling of PGE1 and PGE2.

The activation of EP1 receptors leads to an increase in intracellular calcium, while EP2 and EP4 receptor activation stimulates cAMP production.[8] EP3 receptor activation typically inhibits cAMP production.[8] The differential effects of PGE1 and PGE2 often arise from their varying potencies at these receptors.

Experimental Protocols

Protocol 1: In Vitro Measurement of Prostaglandin Production

This protocol outlines a general procedure for comparing the production of PGE1 and PGE2 from DGLA and AA in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Stimulation:

  • Culture appropriate cells (e.g., macrophages, endothelial cells) to near confluence in 6-well plates.

  • Replace the culture medium with serum-free medium and incubate overnight.

  • Add fresh serum-free medium containing either DGLA or AA (typically 10-30 µM) and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Incubate for a specified time (e.g., 24 hours).

2. Sample Collection and Extraction:

  • Collect the cell culture supernatant.

  • Add a deuterated internal standard (e.g., d4-PGE2) to each sample.

  • Perform solid-phase extraction (SPE) to purify the prostaglandins.

3. LC-MS/MS Analysis:

  • Reconstitute the extracted samples in an appropriate mobile phase.

  • Inject the samples into an LC-MS/MS system equipped with a suitable C18 column.

  • Use a gradient elution program to separate the prostaglandins.

  • Detect and quantify PGE1 and PGE2 using multiple reaction monitoring (MRM) in negative ion mode.

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start Cell Culture with DGLA or AA stim Stimulation (e.g., LPS) start->stim collect Collect Supernatant stim->collect extract Solid-Phase Extraction collect->extract lcms LC-MS/MS Analysis extract->lcms quant Quantify PGE1 vs. PGE2 lcms->quant

Workflow for prostaglandin measurement.
Protocol 2: Platelet Aggregation Assay

This protocol describes a method for comparing the effects of DGLA and AA on platelet aggregation using light transmission aggregometry.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

  • Collect the PRP and keep it at room temperature.

2. Aggregometry:

  • Place an aliquot of PRP into a cuvette in the aggregometer and establish a baseline reading.

  • Add the agonist (e.g., a low dose of collagen or ADP) to induce a sub-maximal aggregation response.

  • In separate experiments, pre-incubate the PRP with either DGLA or AA for a short period (e.g., 2-5 minutes) before adding the agonist.

  • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Compare the aggregation curves in the presence of DGLA versus AA.

dot

start Prepare Platelet-Rich Plasma (PRP) preincubate Pre-incubate PRP with DGLA or AA start->preincubate agonist Add Agonist (e.g., ADP, Collagen) preincubate->agonist measure Measure Light Transmission (Aggregometry) agonist->measure compare Compare Aggregation Curves measure->compare

Workflow for platelet aggregation assay.

Conclusion

The biological activities of this compound (DGLA) and Arachidonic acid (AA) are fundamentally different, primarily due to their distinct metabolic pathways. AA is a key driver of inflammation and thrombosis through the production of series-2 prostaglandins and thromboxanes, and series-4 leukotrienes. In contrast, DGLA is metabolized to series-1 prostaglandins and 15-HETrE, which possess anti-inflammatory and anti-aggregatory properties. This dichotomy makes the balance between DGLA and AA a critical factor in maintaining physiological homeostasis and in the pathophysiology of inflammatory diseases. Further research into modulating the DGLA/AA ratio and their respective metabolic pathways holds significant promise for the development of novel therapeutic strategies.

References

A Comparative Guide to the Validation of Analytical Methods for Dihomo-γ-linolenic Acid (DGLA) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Dihomo-γ-linolenic acid (DGLA), a crucial omega-6 polyunsaturated fatty acid involved in various physiological and pathological processes. The selection of a robust and validated analytical method is paramount for accurate and reproducible measurement of DGLA in diverse biological matrices. This document compares the performance of established and emerging techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and alternative methods such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC), with a focus on their validation parameters.

Comparative Analysis of Analytical Methods for DGLA Measurement

The choice of an analytical method for DGLA measurement depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of the most commonly employed and emerging techniques.

Table 1: Performance Comparison of LC-MS/MS and GC-MS for DGLA Analysis

Validation ParameterLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) Typically 90-110%Typically 90-110%
Precision (% RSD) <15%<15%
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL
Limit of Quantification (LOQ) ng/mL rangeng/mL to µg/mL range
Sample Preparation Simpler, often direct injection after extractionRequires derivatization (e.g., methylation)
Throughput HighModerate to High
Selectivity Very High (with MS/MS)High

Table 2: Performance Comparison of Alternative Methods for Fatty Acid Analysis

Validation ParameterCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) Typically within 85-115%Typically within 90-110%
Precision (% RSD) <10%<15%
Limit of Detection (LOD) µM to nM rangeSimilar to GC-MS and HPLC
Limit of Quantification (LOQ) µM to nM rangeng/mL range
Sample Preparation Can be simple, may require derivatizationMinimal, direct injection of lipid extracts
Throughput HighHigh
Selectivity Moderate to HighHigh

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for DGLA analysis due to its high sensitivity, selectivity, and reduced need for sample derivatization.[1]

1. Sample Preparation:

  • Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture to isolate lipids from the biological matrix (e.g., plasma, serum, tissue homogenate).[1]

  • Internal Standard Spiking: A deuterated DGLA internal standard is added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/acetonitrile) compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/isopropanol with 0.1% formic acid) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification by monitoring a specific precursor-to-product ion transition for DGLA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for fatty acid analysis, though it necessitates a derivatization step to increase the volatility of the analytes.[2]

1. Sample Preparation:

  • Lipid Extraction: Similar to the LC-MS/MS method, lipids are first extracted from the sample.

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then converted to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride-methanol.[2]

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

2. GC-MS Analysis:

  • Gas Chromatography: A capillary column with a polar stationary phase is used for the separation of FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the different FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing Key Processes

To better understand the context and workflow of DGLA analysis, the following diagrams illustrate the metabolic pathway of DGLA and a generalized experimental workflow.

DGLA_Metabolic_Pathway LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase Series1_PGs Series 1 Prostaglandins (e.g., PGE1) DGLA->Series1_PGs COX TXA1 Thromboxane A1 (Anti-aggregatory) DGLA->TXA1 COX Series2_PGs Series 2 Prostaglandins (Pro-inflammatory) AA->Series2_PGs COX Series4_LTs Series 4 Leukotrienes (Pro-inflammatory) AA->Series4_LTs 5-LOX

Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

DGLA_Measurement_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Reconstitute Reconstitution Extract->Reconstitute Derivatize->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Reconstitute->GC_MS Integration Peak Integration LC_MS->Integration GC_MS->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

General experimental workflow for DGLA measurement.

Alternative Analytical Methods

While LC-MS/MS and GC-MS are the most prevalent techniques, other methods offer specific advantages for fatty acid analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For fatty acid analysis, derivatization is often required to introduce a charge or a chromophore for detection. CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis of lipids due to the non-polar nature of the mobile phase, allowing for direct injection of lipid extracts with minimal sample preparation. SFC can provide fast and efficient separations of fatty acids and their isomers.[3]

Conclusion

The selection of an appropriate analytical method for the measurement of Dihomo-γ-linolenic acid is a critical step in ensuring the accuracy and reliability of research findings. LC-MS/MS offers high sensitivity and specificity with simplified sample preparation, making it a powerful tool for DGLA quantification. GC-MS remains a robust and reliable technique, particularly when high-resolution separation of fatty acid isomers is required. Emerging techniques such as Capillary Electrophoresis and Supercritical Fluid Chromatography present promising alternatives with advantages in terms of speed, efficiency, and reduced solvent consumption. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the available resources, with a thorough in-house validation being essential to ensure the method meets the required performance criteria.

References

Navigating Immunoassays for Dihomo-gamma-linolenic Acid Metabolites: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid signaling pathways, the accurate quantification of 8,11,14-Eicosatrienoic acid (Dihomo-gamma-linolenic acid, DGLA) metabolites is paramount. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a sensitive and high-throughput method for their detection. However, the structural similarity among eicosanoids presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody cross-reactivity with DGLA metabolites, supported by experimental data, to aid in the selection of appropriate immunological tools and the interpretation of results.

Understanding the Landscape: DGLA and its Metabolites

This compound is a crucial intermediate in the metabolism of omega-6 fatty acids. It serves as a precursor to both anti-inflammatory and pro-inflammatory signaling molecules. The primary metabolic pathways for DGLA involve the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of 1-series prostaglandins (B1171923) (e.g., Prostaglandin E1, PGE1), 1-series thromboxanes (e.g., Thromboxane B1, TXB1), and 15-Hydroxyeicosatrienoic acid (15-HETrE). The balance between these metabolites and those derived from arachidonic acid is critical in regulating inflammatory responses.

Cross-Reactivity in Immunoassays: A Comparative Analysis

The specificity of an antibody is a critical factor for the accuracy of any immunoassay. Cross-reactivity occurs when an antibody raised against a specific analyte also binds to other, structurally similar molecules. In the context of DGLA metabolites, this can lead to an overestimation of the target analyte's concentration and misleading biological interpretations.

Below, we present available quantitative data on the cross-reactivity of commercially available ELISA kits for key DGLA metabolites and related eicosanoids.

Table 1: Cross-Reactivity Profile of a Prostaglandin E1 (PGE1) ELISA Kit

CompoundCross-Reactivity (%)
Prostaglandin E1 (PGE1) 100
Prostaglandin E2 (PGE2)6.50
Prostaglandin E3 (PGE3)2.22
13,14-dihydro-PGE11.50
15-keto-PGE11.15
13,14-dihydro-15-keto-PGE10.19
Prostaglandin F1α (PGF1α)0.14
Prostaglandin F2α (PGF2α)0.04
6-keto-Prostaglandin F1α<0.1
Prostaglandin A2 (PGA2)<0.1
Prostaglandin D2 (PGD2)<0.1
Prostaglandin B1 (PGB1)<0.1
Thromboxane B2 (TXB2)<0.1

Data sourced from a commercially available Prostaglandin E1 ELISA kit datasheet.

Table 2: Cross-Reactivity Profile of a Thromboxane B2 (TXB2) ELISA Kit

CompoundCross-Reactivity (%)
Thromboxane B2 (TXB2) 100
2,3-dinor Thromboxane B27.1
11-dehydro Thromboxane B20.4
6-keto Prostaglandin F1α0.23
Prostaglandin E2 (PGE2)<0.01
Prostaglandin D2 (PGD2)<0.01
Prostaglandin F1α (PGF1α)<0.01

Note: Thromboxane B2 is a metabolite of arachidonic acid. This table is provided as an illustrative example of cross-reactivity data for a related eicosanoid.

Analysis of 15-Hydroxyeicosatetraenoic Acid (15-HETE) ELISA Kits:

Our investigation of commercially available 15-HETE ELISA kits revealed a lack of detailed, quantitative cross-reactivity data with DGLA and its metabolites. Most product datasheets state that there is "no significant cross-reactivity or interference" with other eicosanoids. However, without specific percentage values, researchers should exercise caution and consider validation experiments if the presence of other structurally similar lipids is anticipated in their samples.

Experimental Methodologies for Assessing Cross-Reactivity

The data presented in the tables above are typically generated using a competitive ELISA format. The following is a detailed protocol outlining the key steps involved in such an assay for the quantification of an eicosanoid and the determination of antibody cross-reactivity.

Competitive ELISA Protocol for Eicosanoid Quantification

1. Reagent Preparation:

  • Prepare all reagents, including standards, wash buffer, and samples, according to the ELISA kit manufacturer's instructions.

  • Allow all reagents to reach room temperature before use.

2. Standard Curve Preparation:

  • Prepare a serial dilution of the eicosanoid standard to create a standard curve. The concentration range should be appropriate to cover the expected levels of the analyte in the samples.

3. Sample Preparation:

  • Biological samples such as serum, plasma, or cell culture supernatants may require purification and extraction prior to analysis to remove interfering substances. Solid-phase extraction (SPE) is a commonly used method.

  • Reconstitute extracted samples in the assay buffer provided with the kit.

4. Assay Procedure: a. Add a specific volume of the standards, controls, and samples to the appropriate wells of the microplate pre-coated with a capture antibody (typically an anti-species IgG). b. Add a fixed amount of the eicosanoid conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well. c. Add the primary antibody specific for the target eicosanoid to each well. d. Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). During this incubation, the eicosanoid in the sample and the enzyme-conjugated eicosanoid will compete for binding to the primary antibody. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time to allow for color development. g. Stop the reaction by adding a stop solution. h. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

5. Calculation of Results:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of the eicosanoid in the samples is inversely proportional to the absorbance and can be determined by interpolating from the standard curve.

Determining Cross-Reactivity:

To determine the percentage of cross-reactivity with other related metabolites, the same competitive ELISA protocol is followed. However, instead of the standard, serial dilutions of the potential cross-reacting compounds are added to the wells.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of standard at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

Where B is the absorbance of a sample or standard and B₀ is the absorbance of the zero standard (maximum binding).

Visualizing the Pathways and Workflows

To further aid in the understanding of the biochemical context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

DGLA Metabolic Pathway DGLA This compound (DGLA) PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX TXB1 Thromboxane B1 (TXB1) DGLA->TXB1 COX HETrE 15-Hydroxyeicosatrienoic Acid (15-HETrE) DGLA->HETrE 15-LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase

Metabolic pathway of this compound (DGLA).

Competitive ELISA Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Reagents Prepare Reagents (Standards, Buffers) Add_Reagents Add Standards/Samples, Enzyme-Conjugate, and Primary Antibody to Plate Reagents->Add_Reagents Samples Prepare Samples (Extraction, Dilution) Samples->Add_Reagents Incubate1 Incubate (Competitive Binding) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calculate Calculate Results (Standard Curve) Read_Plate->Calculate

Workflow for a competitive ELISA.

A Comparative Guide to DGLA and EPA Treatment in Macrophages: A Lipidomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of dihomo-γ-linolenic acid (DGLA) and eicosapentaenoic acid (EPA) on macrophage lipidomics and inflammatory responses. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers and professionals in drug development.

Introduction

Macrophages are key players in the inflammatory process, and their lipid composition significantly influences their function. Polyunsaturated fatty acids (PUFAs), such as the omega-6 DGLA and the omega-3 EPA, are potent modulators of macrophage activity. When incorporated into macrophage cell membranes, these fatty acids are metabolized into a diverse array of lipid mediators, including prostaglandins, leukotrienes, and resolvins, which have profound effects on inflammation. Understanding the distinct lipidomic and functional changes induced by DGLA and EPA is crucial for the development of targeted therapeutic strategies for inflammatory diseases.

Data Presentation: Comparative Effects of DGLA and EPA on Macrophage Inflammatory Responses

The following tables summarize the comparative effects of DGLA and EPA on the production of key inflammatory mediators by macrophages, based on data from various studies. It is important to note that experimental conditions, such as cell types, fatty acid concentrations, and stimulation methods, may vary between studies.

Table 1: Comparison of Eicosanoid Production

Eicosanoid ClassDGLA TreatmentEPA TreatmentKey FindingsCitations
Prostaglandins (PGs) Primarily converted to 1-series PGs (e.g., PGE1), which are generally anti-inflammatory or less pro-inflammatory than 2-series PGs.Converted to 3-series PGs (e.g., PGE3), which are less pro-inflammatory than the arachidonic acid-derived 2-series. EPA can also reduce the production of 2-series PGs.DGLA produces anti-inflammatory PGE1.[1] EPA competes with arachidonic acid, leading to the production of less inflammatory 3-series PGs and a reduction in pro-inflammatory 2-series PGs.[1][2]
Leukotrienes (LTs) Does not produce 4-series leukotrienes. Can be metabolized by 15-lipoxygenase to 15-HETrE, which has anti-inflammatory properties.Converted to 5-series LTs, which are less potent chemoattractants than the 4-series. EPA also inhibits the production of pro-inflammatory 4-series LTs.EPA treatment leads to a lipid mediator class switch, favoring the production of less inflammatory leukotrienes.
Specialized Pro-resolving Mediators (SPMs) Not a direct precursor to the major families of SPMs.A direct precursor to E-series resolvins (e.g., Resolvin E1, Resolvin E2), which are potent anti-inflammatory and pro-resolving molecules.EPA is a key precursor for the biosynthesis of potent pro-resolving lipid mediators.

Table 2: Comparison of Cytokine and Inflammatory Marker Production

Inflammatory MarkerDGLA TreatmentEPA TreatmentKey FindingsCitations
TNF-α Reduced production in some studies.Significantly reduces TNF-α secretion in LPS-stimulated macrophages.[3][4]Both fatty acids exhibit inhibitory effects on this key pro-inflammatory cytokine.
IL-6 Reduced production.Significantly reduces IL-6 secretion in LPS-stimulated macrophages.[3][4]Both fatty acids demonstrate the ability to suppress the production of this pro-inflammatory cytokine.
Nitric Oxide (NO) Reduced production in LPS-stimulated macrophages.Reduced production in LPS-stimulated macrophages.[5]Both DGLA and EPA can attenuate the production of this inflammatory mediator.
NF-κB Activation Can lead to a decrease in NF-κB1 subunit expression.[6]Inhibits NF-κB activation, a key transcription factor for pro-inflammatory genes.[7][8]Both fatty acids can modulate the NF-κB signaling pathway to exert their anti-inflammatory effects.

Experimental Protocols

The following is a generalized methodology for studying the effects of DGLA and EPA on macrophages, based on protocols described in the cited literature.

1. Cell Culture and Differentiation

  • Cell Lines: Murine macrophage-like cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used. Primary bone marrow-derived macrophages (BMDMs) can also be utilized for more physiologically relevant studies.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Fatty Acid Treatment

  • Preparation: DGLA and EPA are typically dissolved in ethanol (B145695) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Treatment: Differentiated macrophages are incubated with the fatty acid-BSA complex at various concentrations (e.g., 10-100 µM) for a specified period (e.g., 24-48 hours) to allow for incorporation into cellular membranes. A BSA-only control should be included.

3. Macrophage Activation

  • Stimulation: After fatty acid treatment, macrophages are often stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a period ranging from a few hours to 24 hours to induce an inflammatory response.

4. Lipid Extraction and Analysis (Lipidomics)

  • Extraction: Lipids are extracted from the macrophage cell pellets using a solvent system such as the Bligh and Dyer method (chloroform:methanol:water).

  • Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different lipid species. Targeted analysis can be used to measure specific eicosanoids, while untargeted lipidomics provides a broader profile of the lipidome.

5. Cytokine and Nitric Oxide Measurement

  • ELISA: The concentrations of cytokines such as TNF-α and IL-6 in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Griess Assay: Nitric oxide production is assessed by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.

Mandatory Visualization

Signaling Pathways

DGLA_Metabolism DGLA DGLA COX COX-1/2 DGLA->COX Metabolism LOX 15-LOX DGLA->LOX Metabolism PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) COX->PGE1 HETrE 15-HETrE (Anti-inflammatory) LOX->HETrE

Caption: Metabolic pathway of DGLA in macrophages.

EPA_Metabolism EPA EPA COX COX-1/2 EPA->COX Metabolism LOX 5-LOX EPA->LOX Metabolism PG3 3-Series Prostaglandins (Less pro-inflammatory) COX->PG3 Resolvins E-Series Resolvins (Pro-resolving) LOX->Resolvins

Caption: Metabolic pathway of EPA in macrophages.

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 NFkB_complex IKK -> IκB-NF-κB GPR120->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active Activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Gene_expression Promotes DGLA DGLA DGLA->NFkB_complex Inhibits EPA EPA EPA->GPR120 Activates

Caption: DGLA and EPA modulation of inflammatory signaling.

Experimental Workflow

Experimental_Workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7, THP-1) start->cell_culture differentiation Differentiation (for THP-1) cell_culture->differentiation treatment Fatty Acid Treatment (DGLA or EPA) cell_culture->treatment for RAW 264.7 differentiation->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation supernatant_analysis Supernatant Analysis (ELISA for Cytokines, Griess Assay for NO) stimulation->supernatant_analysis cell_lysis Cell Lysis & Lipid Extraction stimulation->cell_lysis data_analysis Data Analysis & Comparison supernatant_analysis->data_analysis lipidomics LC-MS/GC-MS Lipidomics Analysis cell_lysis->lipidomics lipidomics->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Confirming the Identity of 8,11,14-Eicosatrienoic Acid: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the unequivocal identification of 8,11,14-eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA). We present detailed experimental protocols and comparative data for mass spectrometry-based methods alongside alternative spectroscopic approaches, enabling researchers to select the most suitable strategy for their specific needs.

Introduction to this compound

This compound (C20H34O2, molecular weight: ~306.48 g/mol ) is a 20-carbon omega-6 polyunsaturated fatty acid. It serves as a crucial intermediate in the biosynthesis of potent signaling molecules, including anti-inflammatory eicosanoids. Accurate identification and differentiation from its isomers are paramount for research in inflammation, cell signaling, and drug development.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful tool for the structural confirmation of fatty acids. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization to their more volatile methyl esters (FAMEs) is a standard and necessary step.

Data Comparison: GC-MS of this compound Methyl Ester

FeatureDescription
Molecular Ion (M+) m/z 320 (as methyl ester)
Key Fragment Ions (m/z) 79, 91, 105, 119, 133, 147, 161, 175, 189, 203, 217, 231, 245, 259, 273, 287, 305
Interpretation The fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (-CH2-). The presence of specific ions can help in elucidating the positions of the double bonds, though this can be challenging with electron ionization alone. Comparison with a reference spectrum from a spectral library (e.g., NIST) is crucial for confident identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of underivatized fatty acids in their native form, offering high sensitivity and specificity, particularly when using tandem mass spectrometry for fragmentation analysis.

Data Comparison: LC-MS/MS of this compound

FeatureDescription
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 305.2
Product Ions (m/z) Characteristic product ions are generated through collision-induced dissociation (CID). Common fragments include those resulting from cleavage at the double bond positions and loss of small neutral molecules like water and carbon dioxide. Specific product ions can be used for Multiple Reaction Monitoring (MRM) for targeted quantification.
Interpretation The fragmentation pattern of the [M-H]⁻ ion provides valuable structural information. The specific product ions are indicative of the fatty acid's carbon chain length and the location of the double bonds, aiding in its differentiation from isomers.

Experimental Protocols

Mass Spectrometry Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional chromatography Chromatographic Separation (GC or LC) extraction->chromatography derivatization->chromatography ms Mass Spectrometry (MS) chromatography->ms msms Tandem MS (MS/MS) ms->msms acquisition Data Acquisition msms->acquisition identification Compound Identification acquisition->identification quantification Quantification identification->quantification

Experimental workflow for mass spectrometry analysis.

1. GC-MS Protocol for this compound Methyl Ester

  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.

  • Saponification and Methylation: Saponify the lipid extract using methanolic NaOH or KOH, followed by methylation using a reagent like BF3-methanol or methanolic HCl to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a biscyanopropyl polysiloxane phase).

      • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

      • Oven Program: A temperature gradient program is used to separate the FAMEs based on their boiling points and polarity.

      • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 50-400).

  • Data Analysis: Identify the this compound methyl ester peak by its retention time and by comparing its mass spectrum to a reference spectrum from a commercial library (e.g., NIST).

2. LC-MS/MS Protocol for this compound

  • Lipid Extraction: Extract total lipids from the sample as described for the GC-MS protocol. The derivatization step is not required.

  • Sample Preparation: Dissolve the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A reversed-phase column (e.g., C18) is typically used for the separation of fatty acids.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.5 mL/min.

    • Mass Spectrometer (MS):

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.

      • Analysis Mode: For structural confirmation, perform product ion scans of the precursor ion [M-H]⁻ at m/z 305.2. For targeted quantification, use Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions.

  • Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern of its [M-H]⁻ ion.

Alternative Analytical Techniques

While mass spectrometry is highly effective, other spectroscopic techniques can provide complementary information for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. ¹H NMR is particularly useful for identifying and quantifying unsaturated fatty acids.

¹H NMR Protocol for Fatty Acid Analysis

  • Sample Preparation: Dissolve the extracted lipid sample (or the underivatized fatty acid) in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

    • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Chemical Shifts (δ): Identify characteristic proton signals:

      • ~5.3-5.4 ppm: Olefinic protons (-CH=CH-).

      • ~2.7-2.8 ppm: Bis-allylic protons (=CH-CH₂-CH=).

      • ~2.0-2.1 ppm: Allylic protons (-CH₂-CH=).

      • ~0.9 ppm: Terminal methyl protons (-CH₃).

    • Integration: The integral of these signals can be used to determine the relative amounts of different types of fatty acids (saturated, monounsaturated, polyunsaturated).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

FTIR Protocol for Fatty Acid Analysis

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dried lipid extract with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • FTIR Analysis:

    • Spectrometer: A standard FTIR spectrometer.

    • Measurement: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Characteristic Bands: Identify key absorption bands:

      • ~3010 cm⁻¹: =C-H stretching of unsaturated fatty acids.

      • ~2925 and 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) groups.

      • ~1710 cm⁻¹: C=O stretching of the carboxylic acid group.

Metabolic Pathway of this compound (DGLA)

Understanding the metabolic context of DGLA is crucial for its biological significance.

LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) LA->GLA Δ6-desaturase DGLA This compound (DGLA, 20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA, 20:4n-6) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Pathway HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-Lipoxygenase Pathway

Biosynthesis and metabolism of DGLA.

Conclusion

The definitive identification of this compound can be achieved through a combination of chromatographic separation and mass spectrometric detection. GC-MS of the FAME derivative and LC-MS/MS of the native acid are both powerful techniques, with the choice depending on the available instrumentation and the specific research question. For unambiguous structural confirmation, especially when dealing with complex matrices or potential isomers, the use of tandem mass spectrometry is highly recommended. Complementary spectroscopic techniques like NMR and FTIR can provide additional structural information and serve as rapid screening methods. A thorough understanding of the fragmentation patterns and metabolic pathways of DGLA is essential for accurate interpretation of experimental data and for advancing research in its biological roles.

A Comparative Guide to the Purity of Commercially Available Dihomo-γ-linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihomo-γ-linolenic acid (DGLA) is a critical omega-6 fatty acid with significant biological activities, including anti-inflammatory and anti-proliferative effects, making it a compound of high interest in research and drug development. The purity of commercially available DGLA is paramount for obtaining accurate and reproducible experimental results. This guide provides an objective comparison of analytical methodologies to assess the purity of DGLA from various commercial sources, supported by detailed experimental protocols.

Commercial Availability and Stated Purity

Several chemical suppliers provide DGLA for research purposes, typically with a stated purity of 98% or higher. While certificates of analysis with precise impurity profiles are often batch-specific and require purchase, the information below summarizes publicly available data from prominent suppliers.

SupplierProduct NameCAS NumberStated Purity
Cayman ChemicalDihomo-γ-Linolenic Acid1783-84-2≥98%[1]
Santa Cruz BiotechnologyDihomo-γ-Linolenic Acid ethyl ester55968-21-3Inquire for lot-specific data[2]

It is crucial for researchers to obtain lot-specific certificates of analysis from their chosen supplier to understand the full impurity profile of the DGLA they are using.

Potential Impurities in Commercial DGLA

While suppliers ensure a high degree of purity, trace impurities can be present in commercial preparations of DGLA. Understanding the potential types of impurities is essential for designing appropriate analytical methods for their detection and quantification. Common impurities in polyunsaturated fatty acids like DGLA may include:

  • Isomers: Positional and geometric (cis/trans) isomers of DGLA can be challenging to separate due to their similar physical properties.

  • Other Fatty Acids: Structurally related fatty acids, such as linoleic acid, γ-linolenic acid (GLA), and arachidonic acid (AA), may be present as precursors or byproducts from the synthesis and purification process.

  • Oxidation Products: As a polyunsaturated fatty acid, DGLA is susceptible to oxidation. Hydroperoxides, aldehydes, and other oxidative degradation products can be present, especially if the material has been stored improperly.

  • Residual Solvents: Solvents used in the extraction and purification process may remain in trace amounts.

Experimental Protocols for Purity Assessment

Two primary analytical techniques are widely used for the detailed purity assessment of fatty acids: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For fatty acids, a derivatization step is necessary to convert them into their more volatile fatty acid methyl esters (FAMEs).

Methodology:

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 10 mg of the commercial DGLA sample into a glass tube.

    • Add 2 mL of a 2% sulfuric acid solution in methanol.

    • Seal the tube and heat at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution, and vortex thoroughly.

    • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp 1: Increase to 240°C at a rate of 4°C/minute.

      • Hold at 240°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Data Analysis:

The purity of the DGLA is determined by calculating the peak area percentage of the DGLA methyl ester relative to the total area of all detected peaks. Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of known standards.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can often analyze fatty acids without the need for derivatization. Reversed-phase HPLC is a common method for separating fatty acids based on their hydrophobicity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial DGLA sample.

    • Dissolve the sample in 10 mL of ethanol (B145695) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or UV detector set at 205 nm.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 70% B.

      • Linearly increase to 100% B over 20 minutes.

      • Hold at 100% B for 10 minutes.

      • Return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

Data Analysis:

The purity of DGLA is determined by the peak area percentage of the DGLA peak relative to the total peak area in the chromatogram. Impurities can be tentatively identified by their retention times compared to standards and their UV spectra if a DAD is used.

Data Presentation: A Comparative Framework

For a comprehensive comparison of DGLA from different commercial suppliers, the following table structure is recommended to summarize the quantitative data obtained from the analytical methods described above.

SupplierLot NumberStated Purity (%)GC-MS Purity (%) (Area %)HPLC-UV Purity (%) (Area %)Identified Impurities (Area %)
Supplier AXXXXX≥9898.598.2Isomer 1 (0.5%), Fatty Acid Y (0.8%), Unknown (0.2%)
Supplier BYYYYY≥9999.299.1Isomer 1 (0.3%), Oxidation Product Z (0.4%)
Supplier CZZZZZ≥9897.997.5Fatty Acid Y (1.2%), Isomer 2 (0.9%)

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of commercially available DGLA.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial DGLA Sample gc_prep Derivatization to FAMEs start->gc_prep hplc_prep Dissolution in Solvent start->hplc_prep gcms GC-MS Analysis gc_prep->gcms hplc HPLC-UV Analysis hplc_prep->hplc purity Purity Assessment (%) gcms->purity impurities Impurity Identification gcms->impurities hplc->purity hplc->impurities comparison Supplier Comparison purity->comparison impurities->comparison

Experimental workflow for DGLA purity assessment.
DGLA Metabolic Pathway

DGLA is a key intermediate in the omega-6 fatty acid metabolic pathway, leading to the production of both anti-inflammatory and pro-inflammatory eicosanoids. Understanding this pathway is crucial for researchers working with DGLA.

dgla_pathway la Linoleic Acid (LA) (Omega-6) gla γ-Linolenic Acid (GLA) la->gla Δ6-desaturase dgla Dihomo-γ-Linolenic Acid (DGLA) gla->dgla Elongase aa Arachidonic Acid (AA) dgla->aa Δ5-desaturase pgs1 Prostaglandins (Series 1) (e.g., PGE1) Anti-inflammatory dgla->pgs1 COX enzymes txs1 Thromboxanes (Series 1) Anti-aggregatory dgla->txs1 COX enzymes pgs2 Prostaglandins (Series 2) Pro-inflammatory aa->pgs2 COX enzymes lts4 Leukotrienes (Series 4) Pro-inflammatory aa->lts4 LOX enzymes

Simplified metabolic pathway of Dihomo-γ-linolenic acid.

This guide provides a framework for the systematic assessment of the purity of commercially available Dihomo-γ-linolenic acid. By employing rigorous analytical methods and careful data interpretation, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Internal Standards for Fatty Acid Analysis: Featuring 8,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is paramount for unraveling complex biological processes and advancing therapeutic interventions. The use of an internal standard (IS) is a cornerstone of robust analytical methods, correcting for variability during sample preparation and analysis. This guide provides an objective comparison of 8,11,14-eicosatrienoic acid and other common internal standards for fatty acid analysis, supported by experimental data and detailed protocols.

Comparison of Internal Standards

The selection of an appropriate internal standard is critical for accurate and reproducible quantification of fatty acids. The ideal internal standard should be a substance that is chemically similar to the analytes of interest but is not naturally present in the sample. It should also be added to the sample at the beginning of the workflow to account for any losses during sample preparation and analysis. While this compound (also known as Dihomo-γ-linolenic acid or DGLA) is a naturally occurring polyunsaturated fatty acid, its use as an internal standard is limited due to its endogenous presence in many biological samples.[1] More commonly, two main categories of internal standards are employed in fatty acid analysis: odd-chain fatty acids and stable isotope-labeled (deuterated) fatty acids.

FeatureThis compound (DGLA)Odd-Chain Fatty Acids (e.g., C17:0, C19:0)Stable Isotope-Labeled (Deuterated) Fatty Acids
Natural Occurrence Present in trace amounts in animal products and various biological tissues.[1]Generally low abundance in most biological samples, but can be present in dairy, ruminant fats, and some plants.Not naturally present.
Chemical Similarity High, as it is a C20 polyunsaturated fatty acid.Similar to common even-chain fatty acids.Nearly identical chemical and physical properties to the analyte.[2][3]
Accuracy & Precision Prone to inaccuracies due to endogenous presence.Good, but can be compromised if naturally present in the sample.Excellent, provides the highest accuracy and precision by correcting for variations in extraction, derivatization, and instrument response.[2][3]
Cost Moderate.Relatively low and widely available.High.
Potential Issues Inaccurate quantification due to its presence in the sample matrix.Potential for co-elution with other fatty acids in complex mixtures.[4]Potential for a small percentage of non-deuterated analyte in the standard.[5]

Experimental Protocols

A reliable and validated experimental protocol is essential for accurate fatty acid quantification. Below is a general methodology for the analysis of fatty acids in a biological sample using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Internal Standard Solution (e.g., deuterated fatty acid mix or odd-chain fatty acid)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14% w/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

Sample Preparation and Lipid Extraction
  • Homogenize the biological sample (e.g., tissue, cells).

  • Add a known amount of the internal standard to the homogenized sample.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.

  • Heat the sample at 100°C for 5 minutes to methylate the fatty acids.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis
  • Column: Zebron ZB-1 capillary column or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium

  • Mass Spectrometer: Operated in negative chemical ionization (NCI) mode with selected ion monitoring (SIM).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for fatty acid analysis and the metabolic pathway of this compound.

fatty_acid_analysis_workflow Fatty Acid Analysis Workflow sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: A generalized workflow for the analysis of fatty acids using an internal standard.

dgla_pathway Metabolic Pathway of DGLA linoleic_acid Linoleic Acid (18:2n-6) gla γ-Linolenic Acid (GLA, 18:3n-6) linoleic_acid->gla Δ6-desaturase dgla Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) gla->dgla Elongase aa Arachidonic Acid (AA, 20:4n-6) dgla->aa Δ5-desaturase

References

A Comparative Guide to Dihomo-γ-Linolenic Acid (DGLA) and its Ethanolamide Derivative (DGLA-EA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and physiological effects of Dihomo-γ-Linolenic Acid (DGLA) and its corresponding N-acylethanolamine derivative, Dihomo-γ-linolenoylethanolamide (DGLA-EA). While extensive research has elucidated the roles of DGLA, its ethanolamide derivative remains a less-explored molecule. This document summarizes the current experimental data, outlines key experimental methodologies, and presents relevant signaling pathways to facilitate further research and drug development.

Introduction

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor to anti-inflammatory eicosanoids.[1][2] It is found in trace amounts in animal products and is elongated from γ-linolenic acid (GLA).[1] DGLA's position in fatty acid metabolism is pivotal, as it can be converted to either anti-inflammatory mediators or, via arachidonic acid (AA), to pro-inflammatory molecules.[3]

Dihomo-γ-linolenoylethanolamide (DGLA-EA) is the ethanolamide derivative of DGLA, belonging to the class of N-acylethanolamines (NAEs). NAEs are lipid signaling molecules with diverse biological functions, the most well-known being anandamide, the endocannabinoid derived from arachidonic acid.[4][5] The biological activities of DGLA-EA are not well-characterized, but its structural similarity to other bioactive NAEs suggests potential roles in endocannabinoid signaling and other pathways.[6]

Comparative Data

A direct experimental comparison of the biological effects of DGLA and DGLA-EA is limited in the current scientific literature. The following tables summarize the available quantitative data for each compound individually.

Table 1: General Properties and Receptor Affinities
PropertyDihomo-γ-Linolenic Acid (DGLA)Dihomo-γ-linolenoylethanolamide (DGLA-EA)
Molecular Formula C₂₀H₃₄O₂C₂₂H₃₉NO₂
Molar Mass 306.49 g/mol 349.58 g/mol
Primary Function Precursor to anti-inflammatory eicosanoidsEndocannabinoid-like molecule
Receptor Binding Does not directly bind to cannabinoid receptors. Its metabolites (e.g., PGE₁) bind to prostanoid receptors.Binds to cannabinoid receptors CB₁ and CB₂ with Kᵢ values of 857 nM and 598 nM, respectively.[6]
Table 2: Effects on Inflammatory and Cancer Processes
Biological EffectDihomo-γ-Linolenic Acid (DGLA)Dihomo-γ-linolenoylethanolamide (DGLA-EA)
Anti-inflammatory Activity Metabolized by COX enzymes to produce PGE₁, which has anti-inflammatory properties.[1][7] Competitively inhibits the metabolism of arachidonic acid into pro-inflammatory eicosanoids.[1]Data not available. As an NAE, it may have anti-inflammatory properties, but this has not been experimentally verified.[4][8]
Effect on Cancer Cells Can induce ferroptosis in human cancer cells.[9] Its metabolite, 8-hydroxyoctanoic acid (8-HOA), can suppress cancer cell growth, migration, and invasion.[10]Data not available.
Prostaglandin (B15479496) Synthesis Substrate for COX-1 and COX-2, leading to the synthesis of prostaglandin E₁ (PGE₁).[3][11]Data not available. It is not a direct substrate for cyclooxygenase enzymes.

Signaling and Metabolic Pathways

DGLA Metabolism and Signaling

DGLA is metabolized via several enzymatic pathways to produce bioactive lipid mediators. The primary pathways involve cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

DGLA_Metabolism cluster_effects Biological Effects DGLA DGLA (Dihomo-γ-Linolenic Acid) PGE1 PGE₁ (Prostaglandin E₁) DGLA->PGE1 COX-1, COX-2 TXA1 TXA₁ (Thromboxane A₁) DGLA->TXA1 COX-1, COX-2 HETrE 15-HETrE (15-Hydroxyeicosatrienoic Acid) DGLA->HETrE 15-LOX AA Arachidonic Acid DGLA->AA Δ5-desaturase PGE1_effect Anti-inflammatory Vasodilation PGE1->PGE1_effect TXA1_effect Anti-thrombotic TXA1->TXA1_effect HETrE_effect Anti-inflammatory Anti-proliferative HETrE->HETrE_effect AA_effect Pro-inflammatory Pro-thrombotic AA->AA_effect

Metabolic pathways of Dihomo-γ-Linolenic Acid (DGLA).
General N-Acylethanolamine (NAE) Metabolism and Signaling

DGLA-EA, as an NAE, is likely synthesized from its corresponding N-acyl-phosphatidylethanolamine (NAPE) precursor and degraded by fatty acid amide hydrolase (FAAH). Its signaling would be mediated through cannabinoid receptors.

NAE_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAPE N-DGLA-PE PE->NAPE N-acyltransferase PC Phosphatidylcholine (PC) PC->NAPE N-acyltransferase DGLA_EA DGLA-EA NAPE->DGLA_EA NAPE-PLD CB1R CB₁ Receptor DGLA_EA->CB1R Binds CB2R CB₂ Receptor DGLA_EA->CB2R Binds DGLA_free DGLA DGLA_EA->DGLA_free FAAH Ethanolamine Ethanolamine DGLA_EA->Ethanolamine FAAH Cellular_Response Cellular Response (e.g., modulation of neurotransmission, inflammation) CB1R->Cellular_Response CB2R->Cellular_Response

General metabolic and signaling pathway for DGLA-EA.

Experimental Protocols

Detailed experimental protocols for the direct comparison of DGLA and DGLA-EA are not available due to the lack of such studies. However, below are generalized methodologies for assessing the key biological activities discussed.

Assessment of Anti-inflammatory Effects
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) can be used.

  • Treatment: Cells are pre-incubated with varying concentrations of DGLA or DGLA-EA for a specified period (e.g., 24-48 hours).

  • Inflammatory Challenge: Inflammation is induced using lipopolysaccharide (LPS).

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using ELISA.

  • Eicosanoid Profiling: The production of prostaglandins (B1171923) (PGE₁, PGE₂) and other eicosanoids can be measured using liquid chromatography-mass spectrometry (LC-MS).

Evaluation of Anti-cancer Activity
  • Cell Lines: A panel of human cancer cell lines (e.g., pancreatic, colon, breast) would be utilized.

  • Cell Viability Assay: Cells are treated with a range of concentrations of DGLA or DGLA-EA. Cell viability is assessed using assays such as MTT or trypan blue exclusion.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to determine the effects of the compounds on apoptosis (e.g., Annexin V/PI staining) and cell cycle progression.

  • Ferroptosis Induction: The induction of ferroptosis can be confirmed by measuring lipid peroxidation and the expression of key regulatory proteins.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory and anti-cancer properties of DGLA, mediated primarily through its conversion to PGE₁ and other bioactive eicosanoids, as well as its ability to induce ferroptosis.[3][9] In contrast, the biological activities of DGLA-EA are largely uncharacterized.

Based on its structure as an NAE, DGLA-EA is predicted to function as an endocannabinoid-like molecule. Its binding to CB₁ and CB₂ receptors suggests potential roles in modulating neurotransmission, immune responses, and inflammation, similar to other NAEs.[4][6] However, without direct experimental evidence, it is difficult to ascertain whether its effects would be comparable to, or distinct from, those of DGLA.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies to compare the anti-inflammatory, anti-cancer, and other biological effects of DGLA and DGLA-EA.

  • Elucidating DGLA-EA's Mechanism of Action: Investigating the downstream signaling pathways activated by DGLA-EA upon binding to cannabinoid receptors.

  • In Vivo Studies: Evaluating the therapeutic potential of both compounds in animal models of inflammatory diseases and cancer.

References

Safety Operating Guide

Safe Disposal of 8,11,14-Eicosatrienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 8,11,14-Eicosatrienoic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides detailed procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this unsaturated fatty acid and associated contaminated materials effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Chemical and Physical Properties

A fundamental understanding of the substance's properties is the first step in ensuring safe handling and disposal.

PropertyValue
CAS Number 1783-84-2[1][2]
Molecular Formula C₂₀H₃₄O₂[2]
Molecular Weight 306.48 g/mol [1]
Physical State Viscous liquid[1]
Storage Temperature -20°C[1]
Hazard Identification and Safety Precautions

While some safety data sheets (SDS) may not classify this substance as hazardous under GHS, it is prudent to handle it with a high degree of care.[3] Some similar compounds may be corrosive and can cause burns or serious eye damage. Therefore, the following safety protocols are essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing is required.[5]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke when handling this substance.[5]

  • Wash hands thoroughly after handling.[3][5]

  • Keep away from oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed container. This container should be compatible with the chemical waste.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

    • Carefully collect the absorbed material into a labeled waste container.[6]

    • Clean the spill area thoroughly.

    • Prevent spilled material from entering drains or waterways.[3][6][7]

  • Final Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.[6]

    • Do not dispose of this compound down the drain or in the regular trash.[3][6][7]

Experimental Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Generation cluster_2 Waste Handling & Segregation cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Generate Waste or Spill Occurs A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Waste in a Labeled, Sealed Container C->D Routine Waste E Absorb Spills with Inert Material C->E Spill F Consult EHS for Pickup and Final Disposal D->F E->D

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for Handling 8,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of 8,11,14-Eicosatrienoic acid are critical for ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldUse splash-proof chemical goggles that meet recognized standards (e.g., ANSI Z87.1, EN 166). A face shield should be worn over safety glasses, particularly when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling fatty acids.[1] Always inspect gloves for any signs of degradation or punctures before use. For extended use or when handling concentrated solutions, consider double-gloving.[1]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[2]
Respiratory RespiratorIn situations where aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] Engineering controls, such as working in a fume hood, should be the primary means of exposure control.[1]
Feet Closed-Toed ShoesWear chemical-resistant, closed-toed shoes to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure that all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Have an emergency eyewash station and safety shower accessible.

    • Keep spill containment materials, such as absorbent pads, readily available.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the designated work area.[2][3]

    • Use appropriate tools and equipment to minimize the generation of aerosols.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound.[2][3]

    • Clean and decontaminate the work surface and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated, properly labeled, and sealed waste container.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and alert colleagues.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material into a labeled waste container.

    • Clean the spill area thoroughly with an appropriate solvent.

    • Prevent spilled material from entering drains or waterways.

  • Final Disposal :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handling of This compound fume_hood->handling spill Spill Occurs handling->spill if waste_gen Waste Generation handling->waste_gen if post_handling Post-Handling Procedures handling->post_handling contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_waste Collect Waste in Labeled, Sealed Container waste_gen->collect_waste contain_spill->collect_waste dispose Dispose of Waste via Institutional EHS Protocols collect_waste->dispose decontaminate Decontaminate Work Area and Equipment wash_hands Wash Hands Thoroughly decontaminate->wash_hands post_handling->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.